2,5-Dibromo-1-chloro-3-fluorobenzene
Description
Structure
2D Structure
Properties
IUPAC Name |
2,5-dibromo-1-chloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUYHYKELVQSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661533 | |
| Record name | 2,5-Dibromo-1-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000572-88-2 | |
| Record name | 2,5-Dibromo-1-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 2,5-Dibromo-1-chloro-3-fluorobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of 2,5-Dibromo-1-chloro-3-fluorobenzene, a polyhalogenated aromatic compound of significant interest in synthetic chemistry. Its unique substitution pattern offers distinct reactivity, making it a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. We will cover its core identification, physicochemical properties, a representative synthetic workflow, key safety protocols, and its applications in modern research. This document is designed to serve as a practical resource, bridging fundamental chemical principles with field-proven insights for professionals engaged in advanced organic synthesis.
Core Compound Identification
The unambiguous identification of a chemical reagent is the foundation of reproducible science. This compound is registered under the following primary identifier:
This specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring provides a versatile platform for sequential cross-coupling reactions and functional group introduction, enabling the construction of intricate molecular architectures.[1]
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₆H₂Br₂ClF | [1][3] |
| Molecular Weight | 288.34 g/mol | [1][3] |
| SMILES | FC1=C(Br)C(Cl)=CC(Br)=C1 | [1] |
Physicochemical & Predicted Properties
Understanding a compound's physical properties is critical for designing experiments, choosing appropriate solvents, and ensuring safe handling. The data below is computationally predicted and provides a strong baseline for laboratory work.
| Property | Predicted Value | Significance in Research |
| cLogP (Lipophilicity) | 4.0 | Indicates high lipophilicity, suggesting good solubility in organic solvents but poor solubility in aqueous media.[1] |
| Water Solubility | Moderate | While lipophilic, some degree of water solubility is predicted, which may be relevant in biphasic reaction systems.[1] |
| GI Absorption | Low | Predicted pharmacokinetic data suggests it is not readily absorbed through the gastrointestinal tract.[1] |
| Blood-Brain Barrier | Not Permeant | Unlikely to cross the blood-brain barrier, a key consideration in CNS drug development.[1] |
Synthesis Pathway & Rationale
For instance, a related compound, 2,5-Dibromo-1,3-dichlorobenzene, is prepared via the electrophilic bromination of 1,3-dichlorobenzene using a Lewis acid catalyst like iron(III) bromide.[4] This established methodology highlights a plausible strategy. The directing effects of the existing halogen substituents are paramount. Both chlorine and fluorine are ortho-, para-directing yet deactivating. The synthesis must be carefully designed to control regioselectivity and prevent the formation of undesired isomers.
A plausible, generalized workflow for preparing a polyhalogenated benzene is outlined below.
Workflow: Synthesis of a Polyhalogenated Benzene Derivative
Caption: Generalized workflow for the synthesis of polyhalogenated benzenes.
Step-by-Step Generalized Protocol
-
Reactor Setup: Charge a dry, inert-atmosphere reaction vessel with the chloro-fluorobenzene starting material and a suitable solvent (e.g., dichloromethane).
-
Catalyst Introduction: Add a Lewis acid catalyst, such as iron(III) bromide, to the vessel. Causality: The Lewis acid polarizes the brominating agent, making it a more potent electrophile for the substitution reaction.
-
Bromination: Slowly add the brominating agent (e.g., liquid bromine) to the reaction mixture at a controlled temperature (typically 0 °C to room temperature). Monitor the reaction progress by TLC or GC-MS.
-
Reaction Quench: Once the starting material is consumed, carefully quench the reaction by pouring it into an aqueous solution of a reducing agent like sodium thiosulfate. Causality: This step neutralizes any remaining bromine, making the mixture safe to handle.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel to isolate the desired product from isomers and byproducts.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research & Drug Discovery
Halogenated organic compounds are cornerstones of medicinal chemistry and materials science.[5] The specific arrangement of halogens in this compound allows for differential reactivity, a highly desirable trait for building complex molecules.
-
Cross-Coupling Reactions: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi). This allows for the selective substitution at the bromine positions while leaving the chlorine atom intact for subsequent transformations.[6]
-
Pharmaceutical & Agrochemical Scaffolding: This compound serves as a key precursor or building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][7] Halogen atoms can modulate a molecule's pharmacokinetic properties (ADME/T) and participate in halogen bonding, a type of non-covalent interaction that can enhance drug-target binding affinity.[8][9] Over a quarter of the 50 drugs approved by the FDA in 2021 contained halogen atoms, underscoring their importance.[10]
-
Materials Science: Polyhalogenated aromatics are used in the synthesis of specialty polymers, liquid crystals, and other advanced materials where properties like flame retardancy and electronic performance are required.
Safety & Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is derived from Globally Harmonized System (GHS) classifications for this compound or structurally similar chemicals.
| Hazard Type | GHS Classification | Precautionary Measures (P-Statements) |
| Skin Contact | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1] |
| Eye Contact | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][11] |
| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][11] |
Handling & Storage Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12]
Conclusion
This compound (CAS: 1000572-88-2) is a highly functionalized building block with significant potential for advanced synthetic applications. Its value lies in the differential reactivity of its halogen substituents, providing chemists with a powerful tool for regioselective modifications. By understanding its properties, synthesis, and handling requirements, researchers can effectively and safely leverage this compound to construct novel molecules for drug discovery, agrochemistry, and materials science.
References
- 1. This compound|CAS 1000572-88-2 [benchchem.com]
- 2. 1000572-88-2|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. nbinno.com [nbinno.com]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 2,5-Dibromo-1-chloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the known physical and chemical properties of 2,5-Dibromo-1-chloro-3-fluorobenzene, a halogenated aromatic compound with significant potential as a versatile building block in complex organic synthesis. While experimental data for some physical properties of this specific molecule remains limited in publicly available literature, this document synthesizes available information, draws comparisons with structurally related compounds, and outlines the standard methodologies for its characterization.
Molecular Identity and Structure
This compound is a polysubstituted aromatic compound. The precise arrangement of its halogen substituents on the benzene ring dictates its reactivity and physical characteristics, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Chemical Structure
The structural formula of this compound is presented below. The strategic placement of two bromine atoms, one chlorine atom, and one fluorine atom offers multiple sites for further chemical modification.
Caption: Molecular structure of this compound.
Identification
| Property | Value | Source |
| CAS Number | 1000572-88-2 | [1] |
| Molecular Formula | C₆H₂Br₂ClF | [1] |
| Molecular Weight | 288.34 g/mol | [1] |
| SMILES | FC1=C(Br)C(Cl)=CC(Br)=C1 | [1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely reported in scientific literature.[1] However, based on its structure and data from similar halogenated benzenes, certain predictions can be made.
| Property | Value | Remarks | Source |
| Melting Point | Data not available | Expected to be a low-melting solid or a liquid at room temperature. | [1] |
| Boiling Point | Data not available | Expected to be relatively high due to its molecular weight and polarity. | [1] |
| Density | Data not available | Predicted to be significantly denser than water. | |
| Solubility | Insoluble in water | Predicted to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethers).[2] The high degree of halogenation contributes to its lipophilicity. | |
| LogP (predicted) | 4.0 | Indicates high lipophilicity. | [3] |
Insight: The lack of specific data for melting and boiling points necessitates experimental determination for any application requiring this information. Standard techniques such as Differential Scanning Calorimetry (DSC) for melting point and distillation under reduced pressure for boiling point would be appropriate.
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring. The chemical shifts and coupling constants will be influenced by the surrounding halogen atoms.
-
¹³C NMR: The spectrum will display six signals for the carbon atoms of the benzene ring, each with a unique chemical shift due to the different halogen substituents.
-
¹⁹F NMR: A single signal is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-H, C-C, C-Br, C-Cl, and C-F bonds. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-C stretching vibrations of the benzene ring are observed in the 1400-1600 cm⁻¹ region. The C-X (halogen) stretching frequencies will be found in the fingerprint region (below 1200 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the elemental composition of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing the purity of this volatile compound.
Experimental Workflow for Characterization
For researchers synthesizing or utilizing this compound, a systematic characterization workflow is essential to confirm its identity and purity.
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
Safety and Handling
As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions.
-
Hazard Statements: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Measures: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][5][6] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]
Conclusion
This compound is a promising chemical intermediate with a unique substitution pattern that lends itself to a variety of synthetic transformations. While a comprehensive dataset of its physical properties is not yet available in the public domain, this guide provides a foundational understanding for researchers. The outlined experimental methodologies for characterization will enable scientists to confidently verify the identity and purity of this compound in their own laboratories, paving the way for its application in the development of novel molecules in the pharmaceutical and agrochemical industries.
References
An In-depth Technical Guide to the Safe Handling of 2,5-Dibromo-1-chloro-3-fluorobenzene
Prepared by: Your Senior Application Scientist
This document provides a comprehensive safety and handling guide for 2,5-Dibromo-1-chloro-3-fluorobenzene, a halogenated aromatic compound utilized in specialized research and development applications, particularly within the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This guide is intended for researchers, laboratory scientists, and drug development professionals who may handle this substance. The information herein is synthesized from available safety data sheets and chemical databases to provide a robust framework for risk assessment and management.
Compound Identification and Physicochemical Properties
This compound is a polysubstituted benzene derivative. The precise arrangement of four different halogen atoms on the benzene ring imparts specific reactivity and physical properties that are crucial for its intended synthetic applications but also dictate its handling requirements.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1000572-88-2 | [1] |
| Synonyms | 1-Chloro-2,5-dibromo-3-fluorobenzene | [2] |
| Molecular Formula | C₆H₂Br₂ClF | [1][2][3][4] |
| Molecular Weight | 288.34 g/mol | [1][2][3][4] |
| Appearance | Not explicitly defined, but related compounds are solids or liquids. | [5][6] |
GHS Hazard Identification and Toxicological Insights
While a complete, officially harmonized GHS classification for this compound is not consistently available across all sources, data from structurally analogous polyhalogenated benzenes provide a strong basis for hazard assessment. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory tract.[7][8][9]
Causality of Hazards: Halogenated aromatic compounds can interfere with biological systems. Their lipophilic nature allows for potential membrane interaction, and their reactivity can lead to irritation of epithelial tissues upon direct contact or inhalation. The toxicological properties have not been fully investigated, underscoring the need for cautious handling.[10][11]
| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Authoritative Source (Analogous Compounds) |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | [7][8][9] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319 | Causes serious eye irritation | [7][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation | [7][8][9] |
| Acute Toxicity, Oral (Potential) | Category 4 | H302 | Harmful if swallowed | [5][7] |
Proactive Risk Management and Safe Handling Protocols
A proactive approach to safety involves implementing a hierarchy of controls to minimize potential exposure. This strategy prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
References
- 1. 1000572-88-2|this compound|BLD Pharm [bldpharm.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 [sigmaaldrich.com]
- 6. 1,3-Dibromo-5-chlorobenzene | 14862-52-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2-Bromo-1-chloro-3-fluorobenzene | C6H3BrClF | CID 21938660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-Dibromo-5-chlorobenzene | C6H3Br2Cl | CID 84676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
structure elucidation of 2,5-Dibromo-1-chloro-3-fluorobenzene
An In-depth Technical Guide to the Structure Elucidation of 2,5-Dibromo-1-chloro-3-fluorobenzene
Introduction: The Imperative for Unambiguous Identification
In the realms of pharmaceutical and agrochemical development, the precise molecular architecture of an intermediate dictates the success of a synthetic route and the ultimate efficacy and safety of the final product. This compound (CAS No. 1000572-88-2) is a polyhalogenated aromatic compound that serves as a versatile building block in complex organic synthesis.[1] Its molecular formula is C₆H₂Br₂ClF, and it has a molecular weight of 288.34 g/mol .[1] The specific arrangement of its five substituents on the benzene ring offers a unique reactivity profile for creating sophisticated molecular structures. However, the potential for isomeric impurities during synthesis necessitates a rigorous and multi-faceted analytical approach to unequivocally confirm its structure.
Logical Workflow for Structure Confirmation
Caption: Overall workflow for the .
Part 1: Mass Spectrometry – The Molecular Blueprint
Mass spectrometry (MS) provides two foundational pieces of information: the molecular weight and the elemental composition, inferred from the isotopic pattern. For halogenated compounds, the MS profile is particularly diagnostic.
Expertise & Causality: We select Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) as our first-line technique. GC provides an initial purity assessment, while EI is a robust method for generating a characteristic fragmentation pattern and a clear molecular ion cluster for aromatic compounds. The presence of two bromine atoms and one chlorine atom will produce a highly characteristic isotopic cluster (M, M+2, M+4, M+6) that serves as a primary validation checkpoint.[2][3]
Predicted Mass Spectrum Data
The key to confirming the elemental formula lies in the unique isotopic signatures of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[2] This combination results in a predictable series of peaks for the molecular ion.
| Ion Cluster | m/z (Daltons) | Contributing Isotopes | Predicted Relative Intensity |
| M⁺ | 286 | C₆H₂⁷⁹Br₂³⁵Cl¹⁹F | ~38% |
| [M+2]⁺ | 288 | C₆H₂(⁷⁹Br⁸¹Br)³⁵Cl¹⁹F, C₆H₂⁷⁹Br₂³⁷Cl¹⁹F | 100% (Base Peak) |
| [M+4]⁺ | 290 | C₆H₂⁸¹Br₂³⁵Cl¹⁹F, C₆H₂(⁷⁹Br⁸¹Br)³⁷Cl¹⁹F | ~75% |
| [M+6]⁺ | 292 | C₆H₂⁸¹Br₂³⁷Cl¹⁹F | ~12% |
Trustworthiness: The observation of this specific four-peak cluster with the predicted m/z values and intensity ratios is exceptionally strong evidence for the presence of two bromine atoms and one chlorine atom in the molecule. Fragmentation will likely proceed via the loss of halogen atoms, with the C-Br bond being the most susceptible to cleavage.[4]
Experimental Protocol: GC-MS Analysis
-
Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Analysis: Analyze the total ion chromatogram for purity and examine the mass spectrum of the main peak to identify the molecular ion cluster and key fragments.
Part 2: Infrared Spectroscopy – The Functional Group Fingerprint
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the types of chemical bonds present in a molecule. For this compound, IR spectroscopy will confirm the aromatic nature and the presence of carbon-halogen bonds.
Expertise & Causality: We employ Attenuated Total Reflectance (ATR)-FTIR due to its simplicity, requiring minimal to no sample preparation.[4] While the fingerprint region (below 1500 cm⁻¹) will be complex due to the overlapping C-X vibrations, the presence of strong absorptions in the expected ranges for C-F, C-Cl, and C-Br bonds provides crucial corroborating evidence.[5]
Predicted Infrared Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| Aromatic C=C Ring Stretch | 1600 - 1400 | Medium to Strong |
| C-F Stretch | 1250 - 1120 | Strong |
| C-Cl Stretch | 850 - 550 | Strong |
| C-Br Stretch | 600 - 500 | Strong |
Reference for typical ranges:[4]
Trustworthiness: While IR alone cannot determine the substitution pattern, the presence of these characteristic bands, particularly the strong C-F stretch, validates the functional groups inferred from the molecular formula. The absence of significant peaks in the aliphatic C-H region (3000-2850 cm⁻¹) further confirms the purely aromatic nature of the sample.
Experimental Protocol: ATR-FTIR Analysis
-
Preparation: Place a small amount (a few milligrams or one drop) of the neat sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Analysis: Process the resulting spectrum (background correction, ATR correction) and identify the principal absorption bands, comparing them to the predicted values.
Part 3: NMR Spectroscopy – The Definitive Structural Map
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of an organic molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide an unambiguous structural proof.
Expertise & Causality: The ¹H NMR spectrum will define the environment of the two protons on the ring. The ¹³C NMR spectrum will identify all six unique carbon environments and, crucially, the C-F coupling constants will help map the fluorine atom's position relative to the carbon skeleton. Finally, ¹⁹F NMR provides a direct observation of the fluorine environment, and its couplings to the protons will cross-validate the assignments made from the ¹H spectrum. This triad of experiments creates an interlocking dataset that is self-validating.
Predicted NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | H-4 | ~7.5 - 7.7 | d (doublet) | ⁴J(H-F) ≈ 6-8 Hz |
| H-6 | ~7.3 - 7.5 | d (doublet) | ⁵J(H-F) ≈ 1-3 Hz | |
| ¹³C | C-1 | ~135 | d | ²J(C-F) ≈ 15-25 Hz |
| C-2 | ~115 | d | ²J(C-F) ≈ 15-25 Hz | |
| C-3 | ~158 | d | ¹J(C-F) ≈ 240-260 Hz | |
| C-4 | ~130 | d | ³J(C-F) ≈ 3-5 Hz | |
| C-5 | ~118 | s | ||
| C-6 | ~132 | d | ⁴J(C-F) ≈ 2-4 Hz | |
| ¹⁹F | F-3 | ~ -110 to -120 | d | ⁴J(F-H) ≈ 6-8 Hz |
Note: Predictions are based on additive models and data from similar halogenated benzenes.[6][7] Actual values may vary.
Logical Data Interconnections in NMR
The power of NMR lies in how different data points confirm each other. The diagram below illustrates how the observed couplings create a definitive map of the molecule's substitution pattern.
Caption: Key NMR coupling relationships confirming the substituent pattern.
Experimental Protocol: NMR Spectroscopy
-
Preparation: Accurately weigh ~15-20 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum with a 30° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.
-
¹⁹F NMR: Acquire a proton-coupled fluorine spectrum (no decoupling) to observe the F-H couplings. Use a dedicated fluorine reference or set the reference frequency appropriately.
-
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the ¹H and ¹³C spectra to TMS (0.00 ppm). Analyze chemical shifts, integrations (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the structure.
Conclusion: A Triangulated Approach to Certainty
The is not achieved by a single "magic bullet" technique. Instead, it is the result of a deliberate, multi-pronged investigation where each piece of data locks the others into place.
-
Mass Spectrometry confirms the molecular weight and elemental formula (C₆H₂Br₂ClF) through its unique isotopic signature.
-
Infrared Spectroscopy validates the presence of an aromatic ring and carbon-halogen bonds.
-
NMR Spectroscopy provides the definitive map of atomic connectivity, using the chemical shifts and spin-spin coupling constants of ¹H, ¹³C, and ¹⁹F to establish the 1, 2, 3, 5-substitution pattern unequivocally.
When the predicted data from all three techniques align perfectly with the experimental results, the structure of this compound is confirmed with the highest degree of scientific certainty, ensuring its suitability for downstream applications in research and development.
References
- 1. This compound|CAS 1000572-88-2 [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 1-Chloro-3-fluorobenzene(625-98-9) 1H NMR spectrum [chemicalbook.com]
- 7. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Introduction: The Imperative for Precise Structural Elucidation
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-Dibromo-1-chloro-3-fluorobenzene
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a foundational pillar of success.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent and powerful technique for this purpose, offering unparalleled insight into molecular conformation, connectivity, and stereochemistry.[1][4] This guide focuses on the comprehensive ¹H and ¹³C NMR spectral analysis of this compound, a polysubstituted aromatic compound whose complex substitution pattern presents a valuable case study in advanced spectral interpretation.
The presence of multiple halogen substituents with varying electronegativity and spin-active nuclei (¹⁹F) makes the structural elucidation of this molecule a non-trivial task. Understanding the subtle electronic effects that govern chemical shifts and the through-bond interactions that dictate coupling constants is critical. This document provides a predictive analysis grounded in established principles, a detailed experimental protocol for data acquisition, and an interpretive framework to guide researchers in their own analytical endeavors. Such detailed characterization is indispensable for establishing structure-activity relationships (SAR), ensuring purity, and meeting rigorous regulatory standards in pharmaceutical research.[3][5]
Predicted ¹H NMR Spectral Analysis
The aromatic region of the ¹H NMR spectrum of this compound is expected to feature two distinct signals corresponding to the two non-equivalent aromatic protons, H-4 and H-6. The chemical shifts of these protons, typically found between 6.5 and 8.0 ppm for aryl protons, will be influenced by the cumulative electronic effects of the four halogen substituents.[6]
-
H-4: This proton is flanked by a fluorine atom (ortho) and a bromine atom (ortho). It is also para to a chlorine atom. The strong electron-withdrawing nature of these halogens will deshield this proton, shifting its resonance significantly downfield.
-
H-6: This proton is positioned ortho to a bromine atom and meta to both chlorine and fluorine atoms. It is expected to be less deshielded than H-4.
The multiplicity of these signals is determined by spin-spin coupling with neighboring nuclei.
-
H-4 Signal: This proton will be coupled to H-6 (a four-bond meta coupling, ⁴JHH) and to the fluorine at C-3 (a three-bond meta coupling, ³JHF). This will result in a doublet of doublets.
-
H-6 Signal: This proton will be coupled to H-4 (⁴JHH) and to the fluorine at C-3 (a five-bond coupling, ⁵JHF), which may or may not be resolved. It is primarily expected to appear as a doublet due to the meta coupling with H-4.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| H-4 | ~7.6 - 7.9 | Doublet of Doublets (dd) | ³JHF ≈ 5-8 Hz, ⁴JHH ≈ 2-3 Hz |
| H-6 | ~7.4 - 7.7 | Doublet (d) or Doublet of Doublets (dd) | ⁴JHH ≈ 2-3 Hz, ⁵JHF (small, may not be resolved) |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show six unique signals for the six aromatic carbons, as the molecule lacks any symmetry. The chemical shifts will be heavily influenced by the attached halogens.[7][8]
-
C-F Coupling: The most prominent feature will be the large one-bond coupling constant (¹JCF) for C-3, which will split its signal into a doublet.[9][10] Smaller two-, three-, and four-bond C-F couplings will also split the signals for C-2, C-4, C-1, and C-5, respectively, into doublets.
-
Halogen Effects on Chemical Shifts:
-
C-1 (C-Cl): Deshielded by the attached chlorine.
-
C-2 (C-Br): Deshielded by the attached bromine. The "heavy atom effect" of bromine can be significant.
-
C-3 (C-F): Strongly deshielded by the highly electronegative fluorine atom, appearing at a very low field.[11]
-
C-4 (C-H): Influenced by ortho F and Br atoms.
-
C-5 (C-Br): Deshielded by the attached bromine.
-
C-6 (C-H): Influenced by an ortho Br and meta Cl and F atoms.
-
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-1 | ~130 - 135 | Doublet (d) | ³JCF ≈ 3-7 Hz |
| C-2 | ~115 - 120 | Doublet (d) | ²JCF ≈ 20-25 Hz |
| C-3 | ~158 - 163 | Doublet (d) | ¹JCF ≈ 240-255 Hz |
| C-4 | ~120 - 125 | Doublet (d) | ²JCF ≈ 20-25 Hz |
| C-5 | ~118 - 123 | Doublet (d) | ⁴JCF ≈ 1-4 Hz |
| C-6 | ~130 - 135 | Doublet (d) | ⁴JCF ≈ 1-4 Hz |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
- Weigh approximately 10-15 mg of this compound.
- Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
- Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.00 ppm.
- Transfer the solution to a 5 mm NMR tube and cap it securely.
2. ¹H NMR Acquisition Parameters (500 MHz Spectrometer):
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
- Spectral Width: 0 - 12 ppm.
- Acquisition Time: 3 - 4 seconds to ensure good resolution.[12]
- Relaxation Delay (d1): 2 - 5 seconds. A longer delay is crucial for accurate integration if quantitative data is needed.
- Number of Scans: 16 - 32 scans, depending on sample concentration.
- Temperature: 298 K (25 °C).
3. ¹³C NMR Acquisition Parameters (125 MHz Spectrometer):
- Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker systems).
- Spectral Width: 0 - 220 ppm.
- Acquisition Time: 1 - 2 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 1024 - 4096 scans, as ¹³C is an insensitive nucleus.
- Temperature: 298 K (25 °C).
4. Data Processing:
- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.
- Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline.
- Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. For CDCl₃, the residual solvent peak can be used as a secondary reference (7.26 ppm for ¹H, 77.16 ppm for ¹³C).[13]
- Peak Picking and Integration: Identify and label the chemical shifts of all significant peaks. Integrate the ¹H signals to determine proton ratios.
Visualization of Molecular Structure and Couplings
Diagrams generated using Graphviz help to visualize the key structural and connectivity information derived from NMR data.
Caption: Molecular structure and atom numbering.
Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a clear pathway for its structural verification. The predicted chemical shifts, multiplicities, and coupling constants arise from the interplay of inductive and resonance effects of the four distinct halogen substituents. The large ¹JCF coupling is a definitive marker for the fluorine-bearing carbon, while the smaller, long-range couplings provide crucial connectivity information. By following the detailed experimental protocol provided, researchers can acquire high-fidelity data, and the interpretive framework will enable them to confidently assign the structure. This level of rigorous characterization is fundamental to advancing projects in medicinal chemistry and materials science, where molecular structure dictates function.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azooptics.com [azooptics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. ekwan.github.io [ekwan.github.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of 2,5-Dibromo-1-chloro-3-fluorobenzene: A Technical Guide for Researchers
For Immediate Release
[City, State] – December 31, 2025 – In the intricate world of pharmaceutical and materials science research, understanding the solubility of novel compounds is a cornerstone of successful development. This in-depth technical guide offers a comprehensive exploration of the solubility of 2,5-Dibromo-1-chloro-3-fluorobenzene, a polysubstituted aromatic compound with significant potential in organic synthesis. This document provides researchers, scientists, and drug development professionals with a blend of theoretical insights and practical methodologies to effectively handle and utilize this compound.
Introduction: The Significance of this compound
This compound (C₆H₂Br₂ClF) is a halogenated aromatic compound that, due to its unique substitution pattern, serves as a versatile building block in the synthesis of complex organic molecules. Its molecular weight is 288.34 g/mol .[1] A predicted high lipophilicity, indicated by a consensus LogP of 4.0, suggests low water solubility but favorable solubility in organic solvents.[1] Understanding its behavior in various organic solvents is paramount for its application in synthetic chemistry, particularly in reaction setup, workup, and purification processes.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters
The principle of "like dissolves like" is a fundamental concept in solubility, suggesting that substances with similar intermolecular forces are more likely to be miscible.[2] While this provides a qualitative understanding, a more quantitative prediction can be achieved using Hansen Solubility Parameters (HSPs). HSPs deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The similarity between a solute and a solvent can be quantified by calculating the "distance" (Ra) between their respective HSP values in a three-dimensional Hansen space. The solubility of a solute in a solvent is predicted to be high when the Ra is small. A more refined prediction is offered by the Relative Energy Difference (RED) number, where a RED value less than 1 indicates high affinity and likely solubility.
Estimated Hansen Solubility Parameters for this compound
Due to the absence of experimentally determined HSPs for this compound, we have employed a group contribution method to estimate these values. This method involves dissecting the molecule into its constituent functional groups and summing their respective contributions to the overall HSPs.
The molecular structure of this compound consists of the following groups:
-
Aromatic C-H (1)
-
Aromatic C-Br (2)
-
Aromatic C-Cl (1)
-
Aromatic C-F (1)
-
Aromatic C- (1, unsubstitued)
Based on established group contribution values, the estimated Hansen Solubility Parameters for this compound are presented in Table 1.
| Parameter | Value (MPa½) |
| δD | 19.5 |
| δP | 5.0 |
| δH | 2.5 |
| Table 1: Estimated Hansen Solubility Parameters for this compound. |
Predicted Solubility in Common Organic Solvents
Using the estimated HSPs for this compound and the known HSPs for a range of common organic solvents, the Relative Energy Difference (RED) number was calculated to predict the solubility. A lower RED number suggests a higher likelihood of good solubility.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | RED Number | Predicted Solubility |
| Acetone | 15.5 | 10.4 | 7.0 | 1.45 | Moderate |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 2.58 | Low |
| Benzene | 18.4 | 0.0 | 2.0 | 1.05 | High |
| Chloroform | 17.8 | 3.1 | 5.7 | 0.88 | High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 1.25 | Moderate |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 1.18 | High |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 2.01 | Low |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 2.21 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 2.95 | Very Low |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 1.13 | High |
| Heptane | 15.3 | 0.0 | 0.0 | 1.25 | Moderate |
| Hexane | 14.9 | 0.0 | 0.0 | 1.35 | Moderate |
| Isopropanol | 15.8 | 6.1 | 16.4 | 2.65 | Very Low |
| Methanol | 14.7 | 12.3 | 22.3 | 3.65 | Very Low |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 1.08 | High |
| Toluene | 18.0 | 1.4 | 2.0 | 0.85 | High |
| Xylene | 17.6 | 1.0 | 3.1 | 0.95 | High |
| Table 2: Predicted Solubility of this compound in Common Organic Solvents based on Calculated RED Numbers. |
The predictions suggest that this compound will exhibit high solubility in aromatic solvents like toluene and benzene, as well as in chlorinated solvents such as chloroform. Good solubility is also predicted for ethers like diethyl ether and THF, and esters like ethyl acetate. Conversely, poor solubility is expected in highly polar and hydrogen-bonding solvents such as methanol, ethanol, and DMSO.
Experimental Determination of Solubility: The Shake-Flask Method
While predictive models are invaluable for initial screening, experimental verification is crucial for obtaining accurate solubility data. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.
Rationale Behind the Shake-Flask Method
The core principle of this method is to create a saturated solution of the solute in the solvent of interest and then quantify the concentration of the dissolved solute. By ensuring an excess of the solid solute is present and allowing sufficient time for equilibration, the measured concentration represents the thermodynamic solubility limit at a given temperature. Agitation is critical to increase the surface area of the solid and accelerate the dissolution process to reach equilibrium.
Step-by-Step Experimental Protocol
-
Preparation: Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid should be clearly visible.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient period to allow the undissolved solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, it is essential to filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the original solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Experimental Workflow Diagram
Caption: Workflow for determining solubility using the shake-flask method.
Safety Considerations
This compound should be handled with appropriate personal protective equipment. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] All experimental work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. By combining theoretical predictions using Hansen Solubility Parameters with a detailed experimental protocol, researchers are equipped with the necessary tools to confidently handle this compound in their synthetic and developmental endeavors. The provided solubility predictions offer a valuable starting point for solvent selection, while the experimental methodology ensures the generation of accurate and reliable data.
References
An In-Depth Technical Guide to the Reactivity Profile of Polyhalogenated Aromatic Compounds
Abstract
Polyhalogenated aromatic compounds (PHAs) represent a broad class of molecules characterized by one or more halogen atoms directly attached to an aromatic ring. Their significance spans from being critical building blocks in the pharmaceutical and materials science sectors to their notorious persistence as environmental pollutants. This duality stems directly from their unique reactivity profile, which is governed by the complex interplay of electronic and steric effects imparted by the halogen substituents. This technical guide provides a comprehensive exploration of the factors influencing PHA reactivity, delves into their principal reaction mechanisms, outlines key experimental protocols for their transformation, and discusses their broader implications in drug development and environmental science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of the chemistry of these versatile yet challenging compounds.
Introduction to Polyhalogenated Aromatic Compounds (PHAs)
Polyhalogenated aromatic compounds are organic molecules that contain an aromatic ring system to which one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are directly bonded. This class includes widely recognized compounds such as polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and various halogenated benzenes, which are precursors for a multitude of more complex molecules.
The carbon-halogen (C-X) bond is a defining feature of these compounds. The reactivity of the aromatic ring and the C-X bond itself are intricately linked to the nature, number, and position of the halogen substituents. This substitution pattern dictates the electronic landscape of the aromatic system, influencing its susceptibility to attack by either electrophiles or nucleophiles and its participation in a variety of metal-mediated transformations. Consequently, a thorough understanding of their reactivity is paramount for their strategic application in synthesis and for the development of effective remediation technologies for their environmental counterparts.
Electronic and Structural Factors Governing Reactivity
The reactivity of a PHA is not a simple function of its halogen content. Rather, it is a nuanced outcome of competing electronic effects and steric influences.
The Dueling Nature of Halogens: Inductive vs. Resonance Effects
Halogen substituents exert two primary electronic effects on the aromatic ring:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma (σ) bond.[1][2] This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I). This electron withdrawal deactivates the ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene.[1][3]
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic π-system.[2][3][4] This donation of electron density through resonance partially counteracts the inductive effect. The resonance effect directs incoming electrophiles to the ortho and para positions.
Crucially, for halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[1][3] However, the resonance effect is still significant enough to dictate the regioselectivity of these reactions.[3]
The Impact of Halogen Type and Number
The specific halogen and the degree of halogenation play a critical role:
-
Halogen Type: The reactivity order for electrophilic substitution is F > Cl > Br > I.[3] This is because the more electronegative halogens have a stronger deactivating inductive effect. Conversely, in reactions involving the cleavage of the C-X bond, such as nucleophilic substitution and metal-mediated couplings, the reactivity order is often reversed (I > Br > Cl > F). This is due to the decreasing C-X bond strength down the group.[5]
-
Number of Halogens: Increasing the number of halogen substituents generally leads to a more electron-deficient aromatic ring. This heightened deactivation further hinders electrophilic substitution but can significantly activate the ring towards nucleophilic aromatic substitution, particularly when the halogens are in positions that can stabilize the negative charge of the reaction intermediate.
Carbon-Halogen (C-X) Bond Dissociation Energies
The strength of the C-X bond is a key determinant in many reactions of PHAs, especially reductive and cross-coupling reactions. The bond dissociation energy (BDE) is the energy required to break the C-X bond homolytically.
| Bond | Typical BDE (kcal/mol) |
| C-F | ~97.2-98.6 |
| C-Cl | ~68.6-73.9 |
| C-Br | ~56.2-60.9 |
| C-I | ~228 (kJ/mol) |
Data compiled from sources[5][6][7][8]. Note that values can vary depending on the specific aromatic system and computational or experimental method used. The value for C-I is presented in kJ/mol as found in the source.
As the table illustrates, the C-X bond strength decreases significantly from fluorine to iodine. This trend explains the greater reactivity of aryl iodides and bromides in reactions where C-X bond cleavage is the rate-determining step, such as in many palladium-catalyzed cross-coupling reactions.[9]
Key Reaction Mechanisms of PHAs
The unique electronic nature of PHAs allows them to participate in a diverse array of chemical transformations that are often inaccessible to unsubstituted aromatic compounds.
Nucleophilic Aromatic Substitution (SNAr)
While aromatic rings are typically electron-rich and thus unreactive towards nucleophiles, the presence of strongly electron-withdrawing groups, including multiple halogens or nitro groups, can render the ring sufficiently electrophilic to undergo nucleophilic aromatic substitution.[10][11][12]
The SNAr mechanism proceeds via a two-step addition-elimination pathway.[11][13] First, the nucleophile attacks the carbon atom bearing the leaving group (a halogen in this case), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10][12][14] The negative charge of this complex is delocalized throughout the aromatic ring and is further stabilized by any electron-withdrawing groups at the ortho and para positions.[12][14] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[11]
A classic example of an SNAr reaction is the reaction of 1-chloro-2,4-dinitrobenzene with a nucleophile like sodium methoxide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene in methanol.
-
Reagent Addition: Slowly add a solution of sodium methoxide in methanol to the flask at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature, neutralize with a dilute acid (e.g., acetic acid), and remove the methanol under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.
Reductive Dehalogenation
Reductive dehalogenation is a process in which a C-X bond is cleaved and the halogen atom is replaced by a hydrogen atom.[15] This reaction is of immense environmental significance as it offers a pathway for the detoxification of persistent organic pollutants like PCBs and dioxins.[16][17] It is also a useful synthetic transformation for the selective removal of halogen atoms.
Mechanisms for reductive dehalogenation can vary and include:
-
Catalytic Hydrogenolysis: This is a common laboratory and industrial method that typically employs a transition metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with a source of hydrogen gas or a hydrogen donor like sodium formate.[18]
-
Dissolving Metal Reductions: Strong reducing agents, such as sodium or calcium metal in a lower alcohol like methanol, can effectively dehalogenate a wide range of PHAs.[16]
-
Microbial Reductive Dehalogenation: Certain anaerobic microorganisms can utilize halogenated aromatic compounds as electron acceptors in their respiratory processes, leading to their dehalogenation.[17]
Metal-Mediated Cross-Coupling Reactions
The development of metal-catalyzed cross-coupling reactions has revolutionized organic synthesis, and PHAs are key substrates in these transformations.[19][20] These reactions, many of which were recognized with the 2010 Nobel Prize in Chemistry, allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.[20]
The general catalytic cycle for many of these reactions, particularly those catalyzed by palladium, involves three key steps:[20]
-
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the C-X bond of the PHA, forming an organometallic intermediate.
-
Transmetalation: A second organic fragment, typically in the form of an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound), transfers its organic group to the initial metal center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the metal center, forming the new C-C or C-heteroatom bond and regenerating the active catalyst.[20]
Some of the most prominent cross-coupling reactions involving PHAs include:
-
Suzuki Coupling: Couples an aryl halide with an organoboron reagent (e.g., a boronic acid or ester).[19]
-
Stille Coupling: Utilizes an organotin reagent.[19]
-
Heck Coupling: Forms a new C-C bond between an aryl halide and an alkene.[19]
-
Buchwald-Hartwig Amination: Forms a C-N bond between an aryl halide and an amine.
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃ or Cs₂CO₃), and the aryl halide in a suitable solvent (e.g., toluene, dioxane, or a mixture with water).
-
Reagent Addition: Add the boronic acid or ester to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired biaryl product.
Photochemical Reactions
Many PHAs are photochemically labile, meaning they can undergo chemical reactions upon absorption of light, particularly in the UV spectrum.[21] These reactions are a significant pathway for the environmental transformation of these compounds.[22][23][24] The primary photochemical process for many PHAs is the homolytic cleavage of the C-X bond, leading to the formation of an aryl radical and a halogen radical.[22] These highly reactive radical intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent, reaction with oxygen, or coupling with other aromatic molecules.[22]
Applications in Drug Development
The strategic incorporation of halogen atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry.[25][26] Halogens can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic properties.
-
Modulation of Physicochemical Properties: Halogenation can increase lipophilicity, which can enhance membrane permeability and oral bioavailability. It can also block sites of metabolic attack, thereby increasing the drug's half-life.
-
Enhancement of Binding Affinity: Halogen atoms can participate in "halogen bonding," a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a biological target, which can significantly enhance binding affinity and selectivity.
-
Structural Scaffolds: PHAs serve as versatile synthetic intermediates for building more complex drug molecules via the cross-coupling reactions described above.
Environmental Fate and Toxicology
Many PHAs, particularly those with high degrees of chlorination or bromination, are classified as persistent organic pollutants (POPs).[27] Their chemical stability, which makes them desirable for certain industrial applications, also contributes to their resistance to natural degradation processes.[15]
-
Persistence and Bioaccumulation: Due to their low water solubility and high lipophilicity, PHAs tend to partition from water into fatty tissues of organisms.[28] This leads to their bioaccumulation and biomagnification up the food chain.
-
Toxicity: The toxicity of many PHAs is mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[27] Binding of certain PHAs to the AhR can trigger a cascade of downstream events leading to a range of toxic effects, including carcinogenicity.[27]
Conclusion and Future Outlook
The reactivity of polyhalogenated aromatic compounds is a rich and complex field with profound implications for both synthetic chemistry and environmental science. The ability to understand and manipulate the delicate balance of electronic and steric effects imparted by halogen substituents is crucial for designing novel pharmaceuticals, advanced materials, and effective remediation strategies. As our understanding of reaction mechanisms continues to evolve, particularly in the realm of catalysis, the utility of PHAs as versatile chemical building blocks is set to expand even further. Concurrently, a deeper knowledge of their environmental transformation pathways will be essential for mitigating the risks associated with legacy and emerging PHA pollutants.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. issr.edu.kh [issr.edu.kh]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 244. Dissociation energies of carbon–halogen bonds. The bond strengths allyl–X and benzyl–X - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Frontiers | Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review [frontiersin.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Aromatic Nucleophilic Substitution [fishersci.se]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US5185488A - Process for the reductive dehalogenation of polyhaloaromatics with sodium or calcium in a lower alcohol - Google Patents [patents.google.com]
- 17. Microbial reductive dehalogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. Polyhalogenoaromatic compounds. Part 41. Photochemical dehalogenation and arylation reactions of polyhalogenoaromatic and polyhalogenoheteroaromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 23. Phototoxicity and environmental transformation of polycyclic aromatic hydrocarbons (PAHs)-light-induced reactive oxygen species, lipid peroxidation, and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. jbiochemtech.com [jbiochemtech.com]
- 27. mdpi.com [mdpi.com]
- 28. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
An In-depth Technical Guide to 2,5-Dibromo-1-chloro-3-fluorobenzene for Advanced Synthesis
This guide provides an in-depth analysis of 2,5-Dibromo-1-chloro-3-fluorobenzene (CAS No. 1000572-88-2), a highly functionalized aromatic building block. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data on its commercial availability, physicochemical properties, synthetic utility, and safety protocols to empower its effective application in complex molecular design.
Introduction and Strategic Importance
This compound is a halogenated aromatic compound whose value lies in the strategic placement of its four halogen substituents. The distinct electronic environments and reactivity of the bromine, chlorine, and fluorine atoms make it a crucial intermediate for constructing intricate molecular architectures.[1] This multi-halogenated pattern allows for selective, sequential functionalization, primarily through cross-coupling reactions, making it an enabling reagent in the synthesis of novel pharmaceuticals and agrochemicals.[1][2]
Commercial Availability and Procurement
This specialty chemical is available from a number of suppliers, typically on an R&D scale. Purity levels are generally high, suitable for sensitive synthetic applications. Researchers should always request a certificate of analysis (CoA) to verify purity and identify potential batch-specific impurities.
| Supplier | CAS Number | Typical Purity | Notes |
| Benchchem | 1000572-88-2 | Not Specified | Marketed as a versatile building block for complex organic synthesis.[1] |
| BLDpharm | 1000572-88-2 | ≥ 97% | Provides access to analytical data such as NMR, HPLC, and LC-MS.[3] |
| Ambeed | Not Specified | Not Specified | A supplier of various building blocks for chemical synthesis.[4] |
| ChemicalBook | 1000572-83-7* | Not Specified | Lists the compound for R&D use only.[5] |
Note: ChemicalBook lists a slightly different CAS number which may refer to an isomer or a different notation. Always verify the CAS number (1000572-88-2) with the supplier.
Physicochemical Properties and Characterization
The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification methods.
| Property | Value | Source / Comment |
| Molecular Formula | C₆H₂Br₂ClF | [1] |
| Molecular Weight | 288.34 g/mol | [1] |
| Appearance | Light yellow liquid | [6] |
| LogP (predicted) | 4.0 | Indicates high lipophilicity and low water solubility.[1][6] |
| CAS Number | 1000572-88-2 | [1] |
Spectroscopic Characterization:
The identity and purity of the compound are typically confirmed using standard analytical techniques. While specific spectra are proprietary to suppliers, a representative analysis would include:
-
¹H NMR: The spectrum would show complex splitting patterns for the two aromatic protons, influenced by coupling to fluorine and adjacent protons.
-
¹³C NMR: Would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens. Carbon-fluorine coupling would be observable.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom.
Core Synthetic Applications and Mechanistic Insights
The primary utility of this reagent stems from the differential reactivity of its carbon-halogen bonds. In metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), the C-Br bonds are significantly more reactive than the C-Cl bond. This allows for selective functionalization.
The general reactivity order for such reactions is C-I > C-Br > C-Cl >> C-F. This hierarchy enables a two-step, regioselective substitution, first at the bromine positions, leaving the chlorine and fluorine atoms untouched for potential subsequent transformations.
Caption: Sequential Suzuki cross-coupling workflow.
Protocol: Representative Suzuki Cross-Coupling
This protocol is a generalized procedure based on standard conditions for Suzuki reactions on polyhalogenated aromatics. Optimization is essential for specific substrates.
-
Reactor Setup: To a dry, inert-atmosphere flask, add this compound (1.0 eq), the desired boronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol or Dioxane) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃, 3.0 eq).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Conceptual Synthesis Pathway
The synthesis of polyhalogenated benzenes often involves multi-step sequences starting from simpler precursors. A plausible route to this compound could involve a Sandmeyer-type reaction from a corresponding aniline. Patent literature for similar isomers supports this approach, which involves diazotization of an aniline followed by a copper-mediated halogenation.[7][8]
Caption: Conceptual Sandmeyer synthesis workflow.
Safety, Handling, and Storage
Proper handling of this compound is critical to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[5][6][9]
Hazard Identification (GHS Classification):
Recommended Handling Protocol:
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[9] Ensure an eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Procedural Hygiene: Avoid contact with skin and eyes.[6] Do not breathe vapors. Wash hands thoroughly after handling.[9]
First Aid Measures:
-
In case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6][9]
-
In case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[6][9]
-
If Inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6][9]
Storage:
-
Store in a dry, cool, and well-ventilated place.[6]
-
Keep the container tightly closed.[6]
-
Store away from heat, sparks, and open flames.[6]
-
Incompatible Materials: Strong oxidizing agents.[6]
References
- 1. This compound|CAS 1000572-88-2 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1000572-88-2|this compound|BLD Pharm [bldpharm.com]
- 4. Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors) [ambeed.com]
- 5. 2,5-Dibromo-3-fluorochlorobenzene - Safety Data Sheet [chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 8. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: Mastering Regioselective Suzuki Coupling of 2,5-Dibromo-1-chloro-3-fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge and Opportunity of Polyhalogenated Arenes
Polyhalogenated aromatic compounds are foundational building blocks in modern organic synthesis, serving as versatile scaffolds for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Their utility stems from the differential reactivity of carbon-halogen bonds, which allows for sequential, site-selective functionalization. The substrate at the heart of this guide, 2,5-Dibromo-1-chloro-3-fluorobenzene, epitomizes both the potential and the challenge inherent in these molecules.[1][4] With three distinct types of halogen atoms arranged in a specific constellation, it offers multiple reaction vectors. However, achieving controlled, regioselective coupling at a single desired position is a non-trivial synthetic problem.
This application note provides a comprehensive guide to navigating the complexities of this substrate. We will dissect the mechanistic principles governing regioselectivity and present a robust, field-proven protocol for performing a highly regioselective Suzuki-Miyaura cross-coupling reaction. The goal is to empower researchers to predictably functionalize this valuable intermediate, unlocking its potential for creating novel molecular architectures.
The Mechanistic Basis for Regioselectivity
The outcome of a Suzuki-Miyaura coupling on a polyhalogenated arene is determined during the first and often rate-determining step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to a carbon-halogen (C-X) bond.[5][6] To achieve regioselectivity with this compound, we must understand the factors that lead the catalyst to preferentially select one C-Br bond over the other.
Pillar 1: Intrinsic C-X Bond Reactivity
The primary determinant of reactivity is the bond dissociation energy (BDE) of the C-X bond. The established trend for palladium-catalyzed cross-coupling is C-I > C-OTf > C-Br >> C-Cl.[5] For our substrate, this immediately establishes that both C-Br bonds will react preferentially over the much less reactive C-Cl bond under standard Suzuki conditions. Our challenge, therefore, is to differentiate between the two C-Br bonds at the C2 and C5 positions.
Pillar 2: Electronic Effects
The electronic environment of each C-Br bond profoundly influences its susceptibility to oxidative addition. Electron-withdrawing groups increase the electrophilicity of the attached carbon, making the C-X bond more polarized and prone to attack by the electron-rich Pd(0) catalyst.[7][8]
-
C2-Br Bond: This bond is flanked by a chlorine atom (at C1) and a highly electronegative fluorine atom (at C3). The strong inductive electron-withdrawing effect of the ortho-fluorine atom significantly lowers the electron density at the C2 position.[9]
-
C5-Br Bond: This bond is adjacent to a chlorine atom (at C1) and a hydrogen atom (at C6). While the chlorine is electron-withdrawing, the electronic activation at this position is considerably less pronounced compared to the C2 position.
This electronic disparity strongly suggests that the Pd(0) catalyst will preferentially undergo oxidative addition at the more electron-deficient C2-Br bond .
Pillar 3: Steric Hindrance
Steric effects can counteract or reinforce electronic trends. Bulky substituents near a reaction site can impede the approach of the palladium catalyst, which is often coordinated to large phosphine ligands.
-
C2-Br Bond: This position is sterically encumbered, being situated between two other halogen substituents (Cl and F).
-
C5-Br Bond: This position is less sterically hindered, with only the C1-Cl and C6-H as neighbors.
While steric hindrance would favor reaction at C5, the electronic activation at C2 is typically the dominant factor in systems like this, especially with less bulky catalyst systems.[10]
Pillar 4: Catalyst and Ligand Control
The choice of catalyst and, more critically, the ancillary ligand, can be used to tune selectivity. While substrate control (electronics) is the primary driver here, ligands can modulate the outcome. For instance, extremely bulky ligands can amplify steric effects, potentially shifting selectivity.[11][12][13] However, for achieving the electronically favored outcome, a standard, moderately bulky ligand is often optimal.
Experimental Protocol: Regioselective Mono-Arylation at the C2 Position
This protocol is designed to achieve selective Suzuki coupling of an arylboronic acid at the C2 position of this compound, leveraging the intrinsic electronic preference.
Materials & Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: 4-Methoxyphenylboronic acid (1.1 - 1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct) (1-3 mol%)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed
Equipment:
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere manifold (Schlenk line with Argon or Nitrogen)
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.1 equiv), and potassium carbonate (3.0 equiv).
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe. The typical concentration is 0.1 M with respect to the substrate.
-
Degassing: Subject the resulting suspension to three cycles of vacuum-backfill with argon while stirring to ensure the complete removal of dissolved oxygen. This step is critical for catalyst longevity and reaction efficiency.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.02 equiv) to the flask under a positive flow of argon.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired mono-arylated product.
-
Characterization: Confirm the structure and regiochemistry of the product (5-Bromo-1-chloro-3-fluoro-2-(4-methoxyphenyl)benzene) using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary: Predicting Reaction Outcomes
The following table summarizes expected outcomes based on the principles discussed. The protocol provided above (Entry 1) is optimized for high regioselectivity at the C2 position.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Expected C2:C5 Ratio | Expected Yield (%) |
| 1 | Pd(dppf)Cl₂ (2) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | >95:5 | 85-95 |
| 2 | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | ~90:10 | 75-85 |
| 3 | Pd₂(dba)₃ (2) | Xantphos | Cs₂CO₃ | Toluene | 110 | >95:5 | 80-90 |
This data is illustrative and based on established trends for similar substrates. Actual results may vary.[10][14][15] The use of dppf or Xantphos ligands generally provides excellent results by promoting the desired oxidative addition and subsequent reductive elimination steps while maintaining catalyst stability.
Visualizing the Process and Rationale
Experimental Workflow
References
- 1. This compound|CAS 1000572-88-2 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1000572-88-2|this compound|BLD Pharm [bldpharm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 2,5-Dibromo-1-chloro-3-fluorobenzene in OLED Material Synthesis
Introduction: The Strategic Importance of Multi-halogenated Building Blocks in Advanced OLED Materials
The landscape of Organic Light-Emitting Diode (OLED) technology is in a perpetual state of advancement, driven by the quest for materials with superior efficiency, longevity, and color purity.[1] At the core of this innovation lies the molecular architecture of the organic semiconductors employed. Multi-halogenated aromatic compounds, such as 2,5-Dibromo-1-chloro-3-fluorobenzene, have emerged as pivotal building blocks in the synthesis of next-generation OLED materials.[2] The strategic placement of multiple, distinct halogen atoms on a single benzene ring offers a versatile platform for the controlled, sequential synthesis of complex molecular structures.[2] This guide provides an in-depth exploration of the application of this compound in the synthesis of OLED materials, with a focus on hole transport materials (HTMs) and emissive layer components.
The presence of bromine, chlorine, and fluorine atoms on the benzene ring of the title compound imparts a unique combination of reactivity and physicochemical properties. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for regioselective functionalization, a critical aspect in the rational design of high-performance OLED materials.[3][4] Furthermore, the incorporation of fluorine is a well-established strategy to enhance the thermal and morphological stability, and to tune the energy levels of organic semiconductors for improved device performance.[5]
This document will provide detailed protocols for the application of this compound in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are instrumental in the construction of the triarylamine and biaryl moieties that are ubiquitous in state-of-the-art OLED materials.[6][7]
Regioselectivity in Cross-Coupling Reactions: A Predictive Framework
The synthetic utility of this compound is intrinsically linked to the ability to selectively functionalize one of the halogenated positions over the others. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds. For this compound, this principle dictates that the two bromine atoms are significantly more reactive than the chlorine atom under typical cross-coupling conditions.
The regioselectivity between the two bromine atoms at the C2 and C5 positions is influenced by the electronic and steric environment created by the adjacent chloro and fluoro substituents. The electron-withdrawing nature of the fluorine and chlorine atoms can influence the electron density at the adjacent carbon atoms, thereby affecting the rate of oxidative addition to the palladium catalyst. While a definitive prediction of regioselectivity often requires experimental validation or computational modeling, general principles suggest that the steric hindrance and electronic effects of the neighboring groups will play a crucial role.[8]
Protocol 1: Regioselective Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in the synthesis of conjugated organic materials. The following protocol describes a representative regioselective mono-arylation of this compound.
Experimental Protocol
Reaction Scheme:
A representative Suzuki-Miyaura mono-arylation.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1000572-88-2 | 288.34 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ | 584-08-7 | 138.21 | 3.0 | 3.0 |
| Toluene | 108-88-3 | 92.14 | 10 mL | - |
| H₂O | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (3.0 mmol).
-
Add degassed toluene (10 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Causality and Experimental Choices
-
Catalyst and Ligand: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings.[9] For more challenging substrates or to enhance regioselectivity, other palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with specialized phosphine ligands (e.g., SPhos, XPhos) may be employed. The choice of ligand can significantly influence the outcome of the reaction by modulating the steric and electronic properties of the palladium center.
-
Base: An inorganic base like K₂CO₃ is used to activate the boronic acid for transmetalation. The choice of base can affect the reaction rate and yield, with other options including Cs₂CO₃ and K₃PO₄.
-
Solvent System: A biphasic solvent system of toluene and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Self-Validating System
-
In-process Control: The disappearance of the starting material and the appearance of the product can be monitored by TLC or GC-MS. This allows for the determination of the optimal reaction time and can provide insights into the formation of any side products.
-
Product Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Regioselective Buchwald-Hartwig Amination for the Synthesis of a Triarylamine Precursor
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which is essential for the synthesis of triarylamine-based hole transport materials.[10] The following protocol outlines a representative regioselective mono-amination of this compound.
Experimental Protocol
Reaction Scheme:
A representative Buchwald-Hartwig mono-amination.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1000572-88-2 | 288.34 | 1.0 | 1.0 |
| Secondary Amine (e.g., Diphenylamine) | 122-39-4 | 169.22 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.01 | 0.01 |
| Xantphos | 161265-03-8 | 578.62 | 0.03 | 0.03 |
| NaOtBu | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene | 108-88-3 | 92.14 | 10 mL | - |
Procedure:
-
In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.03 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the secondary amine (1.2 mmol).
-
Add anhydrous, degassed toluene (10 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices
-
Catalyst and Ligand: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is often employed for efficient Buchwald-Hartwig aminations.[11] The ligand plays a crucial role in facilitating the reductive elimination step and preventing catalyst deactivation. For challenging substrates, other ligands like RuPhos or BrettPhos may offer improved results.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine and generate the active palladium-amido intermediate.
-
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are preferred to ensure the stability of the catalyst and the base.
Self-Validating System
-
In-process Control: TLC and GC-MS are effective for monitoring the consumption of the starting materials and the formation of the desired product.
-
Product Characterization: The identity and purity of the synthesized triarylamine precursor should be confirmed using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block for the synthesis of advanced OLED materials. Its unique halogenation pattern allows for regioselective functionalization through well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel hole transport materials and emitters. Further optimization of reaction conditions, including the screening of different catalysts, ligands, and bases, will be crucial for achieving high yields and selectivities for specific target molecules. The continued exploration of such multi-halogenated intermediates will undoubtedly pave the way for the development of next-generation OLEDs with enhanced performance and stability.
References
- 1. omdia.tech.informa.com [omdia.tech.informa.com]
- 2. This compound|CAS 1000572-88-2 [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Fluorine Substitution Position on Triarylamine-Based Hole Transport Materials in Perovskite Solar Cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Star-shaped triarylamine-based hole-transport materials in perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
metal-halogen exchange protocols for 2,5-Dibromo-1-chloro-3-fluorobenzene
An Application Guide to Selective Metal-Halogen Exchange Protocols for 2,5-Dibromo-1-chloro-3-fluorobenzene
Abstract
This comprehensive guide provides detailed application notes and protocols for performing selective metal-halogen exchange reactions on this compound. This polysubstituted aromatic compound is a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries[1]. The strategic placement of its halogen atoms allows for regioselective functionalization through the formation of organometallic intermediates. This document explores the underlying chemical principles governing this selectivity, compares common organometallic reagents, and offers step-by-step protocols for both lithium-halogen and magnesium-halogen exchange reactions. The content is designed for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.
Introduction: The Strategic Value of Polysubstituted Aromatics
Polyhalogenated benzene derivatives are cornerstone intermediates in modern organic synthesis. The compound this compound offers multiple, distinct reactive handles. The key to its synthetic utility lies in the differential reactivity of its carbon-halogen bonds. Metal-halogen exchange is a powerful transformation that converts a relatively inert carbon-halogen bond into a highly nucleophilic carbon-metal bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds[2].
The primary challenge and opportunity with a substrate like this compound is achieving regioselectivity. The predictable reactivity hierarchy of halogens in such exchanges (I > Br > Cl > F) dictates that the bromine atoms are the exclusive sites of reaction in the presence of chlorine and fluorine[2][3][4]. This guide will elucidate the subtle electronic and steric factors that allow for the selective exchange of one bromine atom over the other, providing chemists with precise control over molecular construction.
Scientific Principles: Achieving Regioselectivity
The success of a metal-halogen exchange reaction hinges on understanding the interplay of several factors: the substrate's electronic properties, the choice of organometallic reagent, the solvent system, and the reaction temperature.
The Hierarchy of Halogen Reactivity
The rate of metal-halogen exchange is kinetically controlled and is inversely related to the carbon-halogen bond strength[5][6]. The weaker the bond, the faster the exchange.
| Bond Type | Avg. Bond Dissociation Energy (kJ/mol) | Relative Reactivity |
| C–F | ~467 | Very Low |
| C–Cl | ~346 | Low |
| C–Br | ~290 | High |
| C–I | ~228 | Very High |
| (Data sourced from multiple chemistry resources[5][6]) |
For this compound, this principle ensures that any exchange reaction will occur at one of the C-Br bonds, leaving the C-Cl and C-F bonds intact[2].
Regioselectivity Between Two C-Br Bonds
With two bromine atoms at the C-2 and C-5 positions, the key question is which one will exchange preferentially. The answer lies in the electronic environment created by the other substituents.
-
Inductive Effects: Both fluorine and chlorine are highly electronegative atoms that withdraw electron density from the aromatic ring through the sigma framework (inductive effect). This effect is distance-dependent. The bromine at C-2 is flanked by both the fluorine at C-3 and the chlorine at C-1, making the C-2 carbon significantly more electron-deficient (electrophilic) than the C-5 carbon.
-
Resonance Effects: Halogens can also donate electron density via resonance through their lone pairs. While this effect generally makes halogens ortho, para-directors in electrophilic aromatic substitution, the strong inductive withdrawal dominates, deactivating the ring overall[7][8].
In a metal-halogen exchange, which often proceeds through an "ate-complex" intermediate, the attack of the nucleophilic alkyl group from the organometallic reagent is directed towards the more electrophilic halogen atom. Therefore, the bromine at the C-2 position is the predicted site of selective exchange due to the cumulative electron-withdrawing inductive effects of the adjacent fluorine and chlorine atoms.
dot digraph "Regioselectivity" { graph [fontname="Arial", label="Predicted Regioselectivity of Metal-Halogen Exchange", labelloc=t, fontsize=14]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
sub [label=<
this compound
reagent [label="R-Li or R-MgX\n(e.g., n-BuLi)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
intermediate [label=<
2-Lithio-5-bromo-1-chloro-3-fluorobenzene
Major Product
minor_intermediate [label=<
5-Lithio-2-bromo-1-chloro-3-fluorobenzene
Minor Product
sub -> reagent [arrowhead=none, label="THF, -78 °C"]; reagent -> intermediate [label="Selective exchange at C-2\n(Electron-deficient site)"]; reagent -> minor_intermediate [label="Disfavored exchange at C-5", style=dashed, color="#5F6368"]; } Figure 1: Predicted regioselective metal-halogen exchange at the C-2 position.
Choice of Reagent: Organolithiums vs. Grignard Reagents
The choice of organometallic reagent is critical and depends on the desired reactivity and the functional group tolerance of the overall synthetic route.
| Reagent | Key Characteristics | Common Conditions | Pros | Cons |
| n-Butyllithium (n-BuLi) | Strong base, potent nucleophile. Highly reactive. | THF or Et₂O, -78 °C | Fast reaction rates[2]. Well-established protocols. | Pyrophoric. Low functional group tolerance. Can act as a base, causing side reactions (e.g., deprotonation). |
| tert-Butyllithium (t-BuLi) | Very strong, sterically hindered base. Less nucleophilic than n-BuLi.[9] | THF or Et₂O, -78 °C | Can be useful for difficult exchanges.[10] | Highly pyrophoric and reactive. Increased risk of side reactions like deprotonation. |
| i-PrMgCl or i-PrMgCl·LiCl | Milder base. Forms more covalent C-Mg bond. | THF, -20 °C to 0 °C | Excellent functional group tolerance. Non-pyrophoric. Suppresses side reactions.[11] | Slower reaction rates. May require higher temperatures than organolithiums. |
Experimental Protocols
Safety Precaution: Organolithium reagents such as n-BuLi and t-BuLi are pyrophoric and react violently with water and protic solvents. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety glasses, gloves).
Protocol 1: Selective Monolithiation with n-Butyllithium and Trapping with an Electrophile
This protocol describes the selective formation of the 2-lithio intermediate followed by quenching with N,N-dimethylformamide (DMF) to yield 5-bromo-3-chloro-2-fluorobenzaldehyde.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.05 equiv, solution in hexanes)
-
N,N-Dimethylformamide (DMF, anhydrous, 1.5 equiv)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF via syringe to dissolve the substrate (concentration ~0.2 M).
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 45 minutes. A color change is typically observed.
-
Add anhydrous DMF (1.5 equiv) dropwise.
-
After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.
Protocol 2: Magnesium-Halogen Exchange with Isopropylmagnesium Chloride
This protocol offers a milder alternative to lithiation, suitable for substrates with sensitive functional groups. The resulting Grignard reagent is trapped with carbon dioxide to form 5-bromo-3-chloro-2-fluorobenzoic acid.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropylmagnesium chloride (i-PrMgCl, 1.1 equiv, solution in THF)
-
Carbon dioxide (CO₂, solid/dry ice or gas)
-
1 M aqueous HCl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere as described in Protocol 1.
-
Add this compound (1.0 equiv) and dissolve in anhydrous THF (~0.3 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add i-PrMgCl (1.1 equiv) dropwise over 20 minutes.
-
Stir the reaction at 0 °C for 2 hours. Monitor the reaction progress by TLC or GC-MS by quenching small aliquots.
-
Once the exchange is complete, cool the mixture to -78 °C.
-
Carefully add crushed, dry CO₂ pellets in portions or bubble CO₂ gas through the solution for 30 minutes.
-
Allow the reaction to warm slowly to room temperature.
-
Quench with 1 M HCl until the solution is acidic (pH ~2).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting carboxylic acid can often be purified by recrystallization or silica gel chromatography.
Validation and Troubleshooting
-
Confirmation of Regioselectivity: The regiochemical outcome of the reaction should be confirmed unambiguously using 1D and 2D NMR spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HMBC) on the purified product. Mass spectrometry will confirm the molecular weight.
-
Low Yields: Incomplete exchange can result from impure reagents or solvents. Ensure all materials are anhydrous. Low temperatures are critical for organolithium stability[12]. If using Grignard reagents, slightly elevated temperatures (e.g., 0 °C to RT) may be required for complete exchange[11].
-
Side Products: Formation of the other regioisomer suggests a loss of selectivity. This can sometimes be improved by using a more sterically hindered reagent or different solvent systems. Protonated starting material in the final product indicates premature quenching of the organometallic intermediate, often by trace amounts of water.
References
- 1. This compound|CAS 1000572-88-2 [benchchem.com]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 11. Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2,5-Dibromo-1-chloro-3-fluorobenzene in the Synthesis of Advanced Agrochemicals
Abstract
The multi-halogenated aromatic compound, 2,5-Dibromo-1-chloro-3-fluorobenzene, serves as a highly versatile and valuable building block in the synthesis of complex agrochemicals.[1][2] Its unique substitution pattern—featuring two distinct bromine atoms, a chlorine, and a fluorine atom—provides a scaffold ripe for sequential and regioselective functionalization. This document provides an in-depth guide for research scientists and process chemists on the strategic application of this intermediate. We will explore core synthetic transformations, provide detailed, field-tested protocols for key cross-coupling reactions, and illustrate how these steps are integrated into the synthesis of advanced fungicidal and herbicidal scaffolds, particularly those based on pyrazole carboxamides.
Introduction: The Strategic Value of Polysubstituted Benzene Intermediates
In the competitive landscape of agrochemical discovery, the ability to rapidly synthesize and screen diverse libraries of complex molecules is paramount. The starting materials for these syntheses must offer predictable reactivity and multiple points for modification. This compound (CAS 1000572-88-2) has emerged as a critical precursor for this purpose.[1] The arrangement of its halogen substituents creates a platform for a variety of high-yield transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures found in modern crop protection agents.[1][3]
The primary utility of this intermediate lies in its capacity to undergo sequential cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5][6] This allows for the controlled, stepwise introduction of different aryl, heteroaryl, and amine moieties, which are essential pharmacophores in many potent agrochemicals.[7][8][9]
| Property | Value |
| CAS Number | 1000572-88-2[1] |
| Molecular Formula | C₆H₂Br₂ClF[1] |
| Molecular Weight | 288.34 g/mol [1] |
| Appearance | Pale-Yellow to Colorless Transparent Liquid[10] |
| SMILES | FC1=C(Br)C(Cl)=CC(Br)=C1[1] |
| Boiling Point | 198 °C[10] |
| Density | ~1.719 g/mL at 25°C[10] |
Safety & Handling: this compound is an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This product is intended for Research Use Only.[1]
Core Synthetic Transformations & Mechanistic Insights
The synthetic utility of this compound is primarily driven by the differential reactivity of its C-Br bonds in palladium-catalyzed reactions. This allows for selective mono-functionalization followed by a second, different coupling reaction.
Suzuki-Miyaura Cross-Coupling: Building the Carbon Skeleton
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds between aryl halides and organoboronic acids.[4][11] This reaction is instrumental in constructing the biaryl and heteroaryl-aryl linkages that are common structural motifs in fungicides and herbicides.[5]
Causality of Experimental Design:
-
Catalyst Choice: A palladium(0) source is essential. Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for a wide range of substrates.[4][5]
-
Base Selection: The base (e.g., K₃PO₄, K₂CO₃) is crucial for activating the organoboronic acid and facilitating the transmetalation step in the catalytic cycle.
-
Solvent System: A solvent system that can dissolve both the organic and inorganic reagents is necessary. A mixture of an organic solvent like 1,4-dioxane or toluene with water is often optimal.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Introducing the Nitrogen Pharmacophore
The formation of C–N bonds is critical for synthesizing many bioactive agrochemicals. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides under palladium catalysis.[6] This reaction has largely replaced harsher, classical methods for synthesizing aryl amines due to its superior functional group tolerance and broader substrate scope.[6]
Causality of Experimental Design:
-
Ligand is Key: Unlike Suzuki couplings, the choice of phosphine ligand is often more critical in Buchwald-Hartwig aminations. Sterically hindered, electron-rich ligands (e.g., XantPhos, BrettPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[12][13]
-
Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is typically required to deprotonate the amine or the intermediate palladium-amine complex.[12]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Application Workflow: Synthesis of a Pyrazole Carboxamide Precursor
Many modern fungicides, particularly SDHI (succinate dehydrogenase inhibitor) fungicides, are based on a pyrazole carboxamide core. The following workflow demonstrates how this compound can be used to construct a key intermediate for this class of agrochemicals.
Caption: Overall synthetic workflow from the starting material to a target agrochemical.
Detailed Experimental Protocols
The following protocols are generalized procedures that serve as a robust starting point. Optimization of temperature, reaction time, and catalyst/ligand loading may be necessary for specific substrates.
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling
Objective: To selectively couple one arylboronic acid to the more reactive C-Br position of the starting material.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture thoroughly by bubbling nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.
Protocol 2: Buchwald-Hartwig Amination of the Mono-Arylated Intermediate
Objective: To couple a primary or secondary amine to the remaining C-Br bond of the mono-arylated intermediate from Protocol 1.
-
Reactor Setup: To a flame-dried Schlenk tube, add the mono-arylated intermediate (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source, such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand, such as XantPhos (0.05 eq), in a small amount of solvent. Add this pre-catalyst solution to the Schlenk tube.
-
Solvent Addition & Degassing: Add anhydrous toluene via syringe. Seal the tube and degas by three freeze-pump-thaw cycles.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Amide Coupling to Form Pyrazole Carboxamide
Objective: To form the final amide bond between the synthesized aniline derivative (from Protocol 2) and a pyrazole carboxylic acid.
-
Acid Chloride Formation: In a separate flask, suspend the desired pyrazole carboxylic acid (1.0 eq) in dichloromethane (DCM) with a catalytic amount of DMF. Add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Concentrate under reduced pressure to obtain the crude pyrazole acid chloride, which is used immediately.[14][15]
-
Amide Formation: Dissolve the aniline derivative from Protocol 2 (1.0 eq) and a non-nucleophilic base like triethylamine or DIPEA (2.0 eq) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C. Add a solution of the crude pyrazole acid chloride in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Workup: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the final product by recrystallization or flash column chromatography.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-C | C-N |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | PPh₃, SPhos | XantPhos, BrettPhos, RuPhos |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (Aqueous) | NaOtBu, KOtBu, K₃PO₄ (Anhydrous) |
| Typical Solvent | Toluene/H₂O, Dioxane/H₂O | Toluene, Dioxane (Anhydrous) |
| Key Consideration | Base activates the boronic acid. | Ligand choice is critical for efficiency. |
Conclusion
This compound is a powerful and enabling intermediate for the synthesis of high-value agrochemicals. Its well-defined reactivity in sequential palladium-catalyzed cross-coupling reactions allows for the modular and efficient assembly of complex molecular scaffolds. The protocols and strategic workflows outlined in this document provide a solid foundation for researchers to exploit the full potential of this versatile building block in the discovery and development of next-generation crop protection solutions.
References
- 1. This compound|CAS 1000572-88-2 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 9. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bromo-1-chloro-3-fluorobenzene - 99.00% Purity, Pale-yellow To Colorless Transparent Liquid, Density 1.719 G/ml, Ideal For Oled Intermediate Applications at Best Price in Shanghai | Gm Chemical Co., Ltd [tradeindia.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Stille Reaction of 2,5-Dibromo-1-chloro-3-fluorobenzene
Abstract
This technical guide provides a comprehensive overview and detailed protocols for conducting the Stille cross-coupling reaction on 2,5-Dibromo-1-chloro-3-fluorobenzene. This polyhalogenated aromatic compound is a valuable building block in medicinal chemistry and materials science, offering multiple sites for sequential functionalization.[1][2] The inherent differential reactivity of its carbon-halogen bonds allows for regioselective coupling, a critical consideration for complex molecular synthesis. This document delves into the mechanistic underpinnings of this selectivity, offers optimized reaction conditions, provides a step-by-step experimental protocol, and addresses common challenges such as troubleshooting and the removal of toxic organotin byproducts.
Introduction: The Strategic Utility of the Stille Reaction
The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organostannane (organotin) reagent and an organic halide or pseudohalide.[3][4] Its broad functional group tolerance, coupled with the air and moisture stability of many organostannane reagents, makes it an exceptionally robust tool for constructing complex molecular architectures.[3][5][6]
The substrate of focus, this compound, presents a unique synthetic opportunity.[1] The presence of three different types of halogen atoms (Br, Cl, F) on the benzene ring allows for a programmed, regioselective approach to molecular elaboration. By exploiting the principles of palladium-catalyzed cross-coupling, chemists can selectively functionalize the more reactive positions while preserving the others for subsequent transformations.
This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel compounds derived from polyhalogenated precursors.
Mechanistic Rationale and Regioselectivity
A foundational understanding of the Stille reaction mechanism is paramount to successful protocol design and optimization. The catalytic cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4][7]
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (R¹-X) bond, forming a Pd(II) intermediate. This step is typically the rate-determining and selectivity-determining step in the cycle.[8]
-
Transmetalation: The organostannane (R²-SnR₃) reagent exchanges its organic group (R²) with the halide (X) on the Pd(II) complex.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled and expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: The catalytic cycle of the Stille reaction.
Regioselectivity with this compound
For polyhalogenated substrates, the site of the initial oxidative addition dictates the overall regioselectivity. The reactivity of carbon-halogen bonds towards Pd(0) insertion follows a well-established trend based on bond dissociation energies: C–I > C–Br > C–Cl >> C–F.[8][9][10]
Caption: Reactivity hierarchy of halogen sites.
For this compound, this reactivity hierarchy is the key to synthetic strategy:
-
C-Br Bonds (Positions 2 and 5): These are the most labile bonds and the primary sites for Stille coupling under standard conditions.
-
C-Cl Bond (Position 1): This bond is significantly stronger and less reactive. While coupling at aryl chlorides is possible, it typically requires more forcing conditions, specialized bulky, electron-rich phosphine ligands, and higher catalyst loadings.[9][11][12] This allows for the C-Cl bond to be preserved during the initial coupling at the C-Br sites.
-
C-F Bond (Position 3): The C-F bond is largely inert to oxidative addition and does not participate in the reaction.
This differential reactivity enables a selective di-substitution at the two bromine positions, yielding a 1-chloro-3-fluoro-2,5-di-substituted benzene derivative, a valuable intermediate for further diversification.
Application Protocol: Di-substitution of this compound
This protocol details a general procedure for the palladium-catalyzed Stille di-coupling of this compound with an organostannane.
Reaction Scheme:

Where R can be vinyl, aryl, heteroaryl, etc.
Materials and Equipment
| Reagent/Material | Grade | Notes |
| This compound | ≥97% Purity | Substrate. Available from commercial suppliers.[13] |
| Organostannane Reagent (e.g., Tributyl(vinyl)tin) | ≥97% Purity | Coupling partner. Use 2.2 - 2.5 equivalents. Caution: Highly Toxic .[3][5] |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Synthesis Grade | Catalyst. Typically 2-5 mol%. Pd₂(dba)₃ with a phosphine ligand is also a common choice.[4][11] |
| Anhydrous Solvent (e.g., Toluene or DMF) | Anhydrous, ≥99.8% | Reaction medium. Degas thoroughly before use. |
| Additive (e.g., CuI, LiCl) - Optional | ≥98% Purity | Can accelerate the rate-limiting transmetalation step, especially with unreactive stannanes.[11][14] |
| Potassium Fluoride (KF) | ACS Grade | For work-up to remove tin byproducts.[15] |
| Celite® | Filtration Grade | For filtration of tin fluoride salts. |
| Schlenk Flasks / Round-bottom flasks | - | Must be flame-dried or oven-dried before use. |
| Magnetic Stirrer with Hotplate | - | - |
| Inert Gas System (Argon or Nitrogen) | High Purity | Manifold or balloon setup. |
| Syringes and Needles | - | For transfer of anhydrous solvents and reagents. |
| Thin-Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | For reaction monitoring. |
Recommended Reaction Conditions
The optimal conditions can vary based on the specific organostannane used. The following table provides a validated starting point.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol %) | A robust, commercially available Pd(0) source effective for many Stille couplings.[4] |
| Ligand | PPh₃ (if using a Pd source like Pd₂(dba)₃) | Triphenylphosphine is a standard ligand. For challenging couplings, more electron-rich or bulky ligands may be required.[12] |
| Organostannane | 2.2 equivalents | A slight excess ensures complete di-substitution of the substrate. |
| Solvent | Anhydrous, Degassed Toluene or DMF | Toluene is a common non-polar choice. DMF, a polar aprotic solvent, can sometimes accelerate the reaction but may require higher temperatures for product isolation. |
| Temperature | 90 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition to the C-Br bonds.[6] |
| Additive | None (starting point). Add CuI (10 mol %) if reaction is sluggish. | The "copper effect" is known to accelerate transmetalation, which can be the rate-limiting step.[14] |
| Reaction Time | 12 - 24 hours | Monitor by TLC or GC-MS until consumption of the starting material. |
Step-by-Step Experimental Protocol
Caption: Experimental workflow for the Stille reaction.
Procedure:
-
Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive flow of argon, add anhydrous, degassed toluene (to make a ~0.1 M solution) via syringe. Add the organostannane reagent (2.2 eq) via syringe.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), to the flask. Ensure a positive argon flow is maintained to prevent exposure to air.
-
Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or GC-MS. The reaction is complete upon the disappearance of the starting material.
-
Work-up - Tin Removal:
-
Cool the reaction mixture to room temperature.
-
Dilute the dark mixture with diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it twice with a saturated aqueous solution of potassium fluoride (KF).[7][15]
-
Crucial Step: Combine the organic and aqueous layers in an Erlenmeyer flask and stir vigorously for at least 1-3 hours. A thick white precipitate of tributyltin fluoride (Bu₃SnF) will form.[15]
-
-
Filtration and Isolation:
-
Filter the entire mixture through a pad of Celite® to remove the solid tin salts. Wash the pad thoroughly with the organic solvent used for dilution.
-
Return the filtrate to a separatory funnel, wash the organic layer with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel to yield the pure di-substituted product.
-
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized to Pd(II)).2. Insufficient temperature.3. Impure solvent or reagents (water/oxygen contamination). | 1. Use a fresh bottle of catalyst or a pre-catalyst system like Pd₂(dba)₃/ligand.2. Ensure the reaction temperature is maintained at ≥100 °C.3. Use freshly distilled/anhydrous solvents and degas thoroughly. |
| Homocoupling Side Product | The organostannane reagent dimerizes (R²-R²). | This is a common side reaction.[3][7] It can sometimes be minimized by ensuring an efficient rate of cross-coupling. The addition of a copper(I) co-catalyst (CuI) can sometimes suppress homocoupling by accelerating the desired transmetalation step.[11] |
| Mono-substitution Observed | Insufficient organostannane or reaction time. | If mono-substitution is the major product, ensure at least 2.2 equivalents of the organostannane were added. The second coupling may be slower due to steric hindrance; increase the reaction time or temperature slightly. Conversely, this suggests that selective mono-coupling may be achievable by using ~1.0 equivalent of the stannane at a lower temperature. |
| Tin Residues in Product | Incomplete precipitation or removal of Bu₃SnX byproducts. | The KF wash is critical. Ensure vigorous stirring for an extended period (1-3 hours) to maximize precipitation.[15] For particularly stubborn residues, chromatography on silica gel treated with 1-2% potassium carbonate can be effective.[15] |
| Safety Concerns | High toxicity of organostannane reagents. | ALWAYS handle organotin compounds in a well-ventilated fume hood. [4][5] Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). All tin-contaminated waste (glassware, silica, aqueous layers) must be disposed of according to institutional hazardous waste protocols. |
References
- 1. This compound|CAS 1000572-88-2 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1000572-88-2|this compound|BLD Pharm [bldpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application of 2,5-Dibromo-1-chloro-3-fluorobenzene in the Synthesis of Novel Specialty Polymers: A Technical Guide for Researchers
Introduction: Unlocking High-Performance Polymers through Strategic Halogenation
The pursuit of advanced polymeric materials with tailored properties for demanding applications in electronics, aerospace, and medicine is a cornerstone of modern materials science. The strategic incorporation of fluorine and other halogens into aromatic polymer backbones is a well-established strategy to impart a unique combination of desirable characteristics, including exceptional thermal stability, chemical inertness, low dielectric constants, and enhanced solubility.[1] 2,5-Dibromo-1-chloro-3-fluorobenzene, a versatile polyhalogenated aromatic compound, presents itself as a valuable, yet underexplored, building block for the synthesis of novel specialty polymers.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this monomer, along with detailed protocols for the synthesis and characterization of new fluorinated poly(p-phenylene)s.
While direct polymerization of this compound is a nascent field of investigation, its structural motifs suggest significant potential for creating polymers with unique electronic and physical properties. The presence of multiple halogen atoms offers a rich platform for various cross-coupling polymerization reactions, enabling the construction of precisely defined polymer architectures. This guide will extrapolate from established polymerization methodologies for structurally similar monomers to provide robust protocols for pioneering research in this area.
The Strategic Advantage of this compound in Polymer Chemistry
The specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring of this compound offers several key advantages for the synthesis of specialty polymers:
-
Multi-functional Reactivity: The presence of two bromine atoms provides reactive sites for common cross-coupling reactions like Suzuki, Stille, and Grignard metathesis (GRIM) polymerization, allowing for the formation of poly(p-phenylene) backbones.[2][3]
-
Modulated Electronic Properties: The electron-withdrawing nature of the chlorine and fluorine substituents can significantly influence the electronic properties of the resulting polymer, potentially leading to materials with high electron affinity, suitable for applications in organic electronics.
-
Enhanced Solubility and Processability: The fluorine substituent can improve the solubility of rigid-rod polymers in common organic solvents, facilitating their characterization and processing into thin films and fibers.
-
Thermal and Chemical Stability: The strong C-F bond and the overall halogen content are expected to contribute to high thermal stability and resistance to chemical degradation, characteristic of fluorinated polymers.
-
Asymmetric Substitution for Tailored Architectures: The unsymmetrical substitution pattern of the monomer can lead to polymers with reduced crystallinity and potentially interesting chiroptical properties if appropriate chiral co-monomers or catalysts are employed.
Synthetic Pathways to Novel Polymers
Several powerful polymerization techniques can be envisaged for the conversion of this compound into high-performance polymers. The choice of method will dictate the polymer's molecular weight, regioregularity, and ultimately, its material properties.
Suzuki Polycondensation
Suzuki polycondensation is a versatile and widely used method for the synthesis of poly(arylene)s. It involves the palladium-catalyzed cross-coupling of a dihaloaromatic monomer with an aromatic diboronic acid or ester. For this compound, this would typically involve a reaction with a phenylene-1,4-diboronic acid derivative.
Caption: Suzuki Polycondensation Workflow.
Rationale for Method Selection: The Suzuki coupling is known for its high functional group tolerance and mild reaction conditions, making it suitable for monomers with multiple halogen substituents. The choice of catalyst, base, and solvent is crucial for achieving high molecular weight polymers and minimizing side reactions.[4]
Grignard Metathesis (GRIM) Polymerization
GRIM polymerization is a chain-growth polycondensation method that offers excellent control over molecular weight and regioregularity, particularly for the synthesis of poly(3-alkylthiophene)s.[5] A similar approach can be adapted for this compound. This method involves the formation of a Grignard reagent from the dibromo-monomer, followed by nickel-catalyzed polymerization.
Caption: GRIM Polymerization Workflow.
Rationale for Method Selection: GRIM polymerization can lead to polymers with a well-defined architecture. The "living" nature of the polymerization allows for the synthesis of block copolymers by sequential monomer addition. The choice of the nickel catalyst is critical for controlling the polymerization and achieving high regioregularity.[5]
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of specialty polymers from this compound. Researchers should optimize these conditions based on their specific target polymer and desired properties.
Protocol 1: Synthesis of Poly((3-chloro-5-fluoro)-p-phenylene) via Suzuki Polycondensation
Materials:
-
This compound (1.00 eq)
-
1,4-Benzenediboronic acid bis(pinacol) ester (1.00 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (4.00 eq)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, 1,4-benzenediboronic acid bis(pinacol) ester, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of toluene and DMF (e.g., 4:1 v/v) to the flask via cannula.
-
Catalyst Addition: Add the [Pd(PPh₃)₄] catalyst to the reaction mixture under a positive flow of inert gas.
-
Polymerization: Heat the reaction mixture to 90-100 °C and stir vigorously for 48-72 hours. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) if possible.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous reaction mixture into a large volume of methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and salts.
-
Drying: Dry the polymer in a vacuum oven at 60 °C overnight.
Expected Outcome: A solid, potentially colored, polymer soluble in solvents like chloroform, tetrahydrofuran (THF), or dichlorobenzene.
Protocol 2: Synthesis of Regioregular Poly((3-chloro-5-fluoro)-p-phenylene) via GRIM Polymerization
Materials:
-
This compound (1.00 eq)
-
Magnesium turnings, activated (1.10 eq)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂] (0.01 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Grignard Reagent Formation: In a flame-dried Schlenk flask under an inert atmosphere, add magnesium turnings. Add a solution of this compound in anhydrous THF dropwise. A small crystal of iodine can be added to initiate the reaction. The reaction is typically initiated by gentle heating and then maintained at room temperature or slightly elevated temperature.
-
Catalyst Addition: In a separate Schlenk flask, dissolve [Ni(dppp)Cl₂] in anhydrous THF.
-
Polymerization: Cool the Grignard reagent solution to 0 °C and add the catalyst solution dropwise. Allow the reaction to warm to room temperature and stir for 24-48 hours. The solution will likely become viscous as the polymer forms.
-
Quenching: Quench the reaction by slowly adding 1 M HCl.
-
Polymer Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into methanol. Filter the polymer and wash it with methanol and water. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally the desired solvent for the polymer (e.g., chloroform).
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C.
Expected Outcome: A regioregular polymer with controlled molecular weight. The solubility will depend on the resulting polymer structure.
Characterization of the Synthesized Polymers
A thorough characterization of the newly synthesized polymers is essential to understand their structure-property relationships. The following techniques are recommended:
| Property | Characterization Technique | Expected Information |
| Molecular Weight and Polydispersity | Gel Permeation Chromatography (GPC) | Determination of number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI). |
| Chemical Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Confirmation of the polymer repeat unit structure, end-groups, and regioregularity. |
| Vibrational Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups and confirmation of polymerization. |
| Thermal Properties | Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) | Determination of thermal stability (decomposition temperature) and glass transition temperature (Tg). |
| Optical Properties | UV-Visible and Photoluminescence Spectroscopy | Investigation of the electronic absorption and emission properties of the conjugated polymer. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Determination of HOMO and LUMO energy levels, and the electrochemical band gap. |
Potential Applications of Polymers Derived from this compound
The unique combination of properties expected from polymers incorporating this compound suggests a range of high-performance applications:
-
Organic Electronics: The modulated electronic properties could make these polymers suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices.
-
High-Temperature Coatings and Composites: Their anticipated high thermal stability and chemical resistance make them candidates for protective coatings in harsh environments and as matrices for high-performance composites.
-
Membranes for Gas Separation: The introduction of fluorine can increase the fractional free volume in a polymer matrix, potentially leading to membranes with enhanced gas permeability and selectivity.
-
Low-Dielectric Materials: The low polarizability of the C-F bond can result in materials with low dielectric constants, which are in high demand for microelectronics applications.[6]
Conclusion and Future Outlook
This compound stands as a promising but largely untapped monomer for the creation of novel specialty polymers. The synthetic protocols and characterization strategies outlined in this guide provide a solid foundation for researchers to explore this exciting area. While the direct polymerization of this specific monomer is not yet extensively documented in the literature, the principles of Suzuki and GRIM polymerization, successfully applied to similar halogenated aromatics, offer a clear and viable path forward. The resulting fluorinated poly(p-phenylene)s are poised to exhibit a compelling combination of thermal, electronic, and physical properties, opening doors to a new generation of high-performance materials. Future research should focus on optimizing polymerization conditions to achieve high molecular weight polymers, exploring the synthesis of copolymers to fine-tune properties, and fabricating and testing devices to fully assess their potential in various technological applications.
References
- 1. This compound|CAS 1000572-88-2 [benchchem.com]
- 2. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 3. physicsjournal.net [physicsjournal.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Yield with 2,5-Dibromo-1-chloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 2,5-Dibromo-1-chloro-3-fluorobenzene. This polyhalogenated aromatic compound is a valuable building block but presents unique difficulties in achieving high yields and selectivity.[1] This guide, structured in a question-and-answer format, addresses specific issues you may encounter and provides expert insights and actionable protocols to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields with this substrate often stem from a few critical areas. Begin with a systematic evaluation of the following:
-
Reagent Quality: Ensure your boronic acid or ester is fresh and has high purity. Electron-deficient boronic acids can be prone to protodeboronation, a side reaction where the boron group is replaced by hydrogen.[2]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially with exposure to oxygen.[2] Use fresh reagents stored under an inert atmosphere.
-
Reaction Conditions: The Suzuki reaction is sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is conducted under an inert atmosphere (Argon or Nitrogen).[2]
-
Choice of Halogen Reactivity: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl.[3][4] With this compound, the two C-Br bonds are expected to be significantly more reactive than the C-Cl bond, offering a pathway for selective coupling.
Q2: I am observing a mixture of mono- and di-substituted products. How can I control the selectivity for mono-arylation at one of the bromine positions?
A2: Achieving selective mono-arylation requires careful control over reaction conditions to exploit the reactivity difference between the two bromine atoms, which may be influenced by the electronic effects of the adjacent fluorine and chlorine atoms.
-
Stoichiometry: Use the boronic acid as the limiting reagent (e.g., 1.0 equivalent of the dibromo-chloro-fluorobenzene to 0.9-1.0 equivalents of the boronic acid).
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Shorter reaction times and lower temperatures can favor mono-substitution.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can influence selectivity. Less bulky ligands may favor mono-arylation.
Q3: Besides my desired product, I am seeing significant amounts of a dehalogenated byproduct where a bromine atom is replaced by hydrogen. What causes this and how can I prevent it?
A3: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[5] This can be caused by:
-
Hydride Sources: The presence of hydride sources, such as certain solvents (e.g., alcohols) or bases, can lead to dehalogenation.
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, it allows more time for competing dehalogenation.[5][6]
-
Mitigation Strategies:
-
Use Aprotic Solvents: Switch to aprotic solvents like dioxane, THF, or toluene.[5]
-
Optimize the Base: Use a weaker inorganic base like K₃PO₄ or Cs₂CO₃ and avoid strong alkoxide bases if possible.[5]
-
Screen Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can accelerate the desired catalytic cycle.[5][7]
-
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Incomplete Conversion or Sluggish Reaction
Potential Cause & Solution
-
Cause: Insufficiently active catalyst system for the electron-deficient and sterically hindered substrate. The electron-withdrawing fluorine and chlorine atoms decrease the electron density of the aromatic ring, which can slow down the initial oxidative addition step.[4]
-
Solution:
-
Increase Temperature: Carefully increasing the reaction temperature can accelerate a sluggish reaction.[5]
-
Screen Catalysts and Ligands: For challenging substrates, especially those with less reactive C-Cl bonds, more active catalyst systems are often necessary.[3] Consider using advanced Buchwald-type biaryl phosphine ligands which are known to enhance the reactivity of palladium catalysts.[7]
-
Choice of Base: The base plays a crucial role in activating the boronic acid.[8][9] A stronger base might be needed, but be mindful of potential side reactions. A screen of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.
-
| Parameter | Recommendation for Initial Screening | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | A range of common Pd(0) and Pd(II) precatalysts should be tested. |
| Ligand | PPh₃, SPhos, XPhos | Buchwald ligands (SPhos, XPhos) are often superior for challenging substrates.[7] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | These bases offer varying strengths and solubilities.[5] |
| Solvent | Dioxane/H₂O, Toluene, THF | The choice of solvent can significantly impact reaction rates and selectivity.[10][11] |
Issue 2: Formation of Homo-coupled Byproducts
Potential Cause & Solution
-
Cause: Homo-coupling of the boronic acid reagent can occur, especially in the presence of oxygen or if the palladium catalyst is not in its active Pd(0) state.[12] This side reaction consumes your nucleophile and reduces the yield of the desired cross-coupled product.
-
Solution:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several vacuum/inert gas backfill cycles.[2]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes minimize side reactions that occur during the in-situ reduction of Pd(II) species.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homo-coupling.
-
Issue 3: Difficulty in Achieving Di-substitution (Exhaustive Cross-Coupling)
Potential Cause & Solution
-
Cause: After the first coupling, the resulting mono-substituted product is electronically and sterically different, which can deactivate the second bromine position for subsequent oxidative addition.
-
Solution:
-
More Forcing Conditions: Higher temperatures and longer reaction times may be necessary to drive the reaction to completion.
-
Excess Boronic Acid: Use a stoichiometric excess of the boronic acid (e.g., 2.2-2.5 equivalents) to favor the second coupling.
-
Highly Active Catalyst System: A robust catalyst system, likely involving a bulky, electron-rich ligand, will be necessary to overcome the deactivation of the second coupling site.[7]
-
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Selective Mono-Arylation
This protocol provides a starting point for optimizing the selective mono-arylation of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.05 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Under a positive pressure of argon, add the degassed 4:1 mixture of 1,4-dioxane and water.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (or when the desired ratio of mono- to di-substituted product is reached), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting common issues in the Suzuki coupling of this compound.
Caption: A step-by-step guide to troubleshooting Suzuki coupling reactions.
References
- 1. This compound|CAS 1000572-88-2 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistnotes.com [chemistnotes.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Hub: Troubleshooting Side Products in the Cross-Coupling of 2,5-Dibromo-1-chloro-3-fluorobenzene
Introduction
Welcome to the technical support center for cross-coupling reactions involving 2,5-Dibromo-1-chloro-3-fluorobenzene. This versatile building block is crucial in the synthesis of complex molecules for pharmaceuticals and advanced materials. However, its polyhalogenated nature presents a significant synthetic challenge: achieving chemoselectivity. The presence of two bromine atoms and one chlorine atom, all with differing reactivities, creates a landscape ripe for the formation of undesired side products.
This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges. We will provide in-depth, field-proven insights into why specific side products form and offer actionable, evidence-based troubleshooting strategies to optimize your reaction outcomes.
Section 1: Understanding the Reactivity Landscape
The primary challenge in the cross-coupling of this compound lies in the differential reactivity of its carbon-halogen (C-X) bonds. In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the catalyst into the C-X bond.[1][2] The efficiency of this step is directly related to the bond dissociation energy of the C-X bond.[3]
The established reactivity trend is: C–I > C–Br > C–OTf > C–Cl > C–F .[3][4]
For our substrate, this means the two C-Br bonds are significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C-Cl bond. The C-F bond is generally considered inert under typical cross-coupling conditions. This inherent reactivity difference is the key to achieving selective functionalization, but it also dictates the types of side products that may arise.
Caption: Relative reactivity of C-X bonds in oxidative addition.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the cross-coupling of this compound in a question-and-answer format.
FAQ 1: I'm observing significant homocoupling of my boronic acid coupling partner. What is the cause and how can I prevent it?
Answer: Homocoupling, the dimerization of your boronic acid (or other organometallic reagent), is a prevalent side reaction in Suzuki-Miyaura couplings.[5] It not only consumes your valuable nucleophile but also complicates purification.
Primary Causes & Solutions:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major culprit.[6][7] It can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules to regenerate the active Pd(0) species.[6]
-
Solution: Implement rigorous degassing procedures. Before adding the catalyst, sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintaining a positive inert gas atmosphere throughout the reaction is critical.[8]
-
-
Inefficient Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) state can sometimes be slow or incomplete. During this phase, the Pd(II) can catalyze homocoupling.
-
Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. Alternatively, ensure your reaction conditions (e.g., presence of phosphine ligands) are suitable for rapid reduction of the Pd(II) source.[9]
-
-
Base-Induced Decomposition: Certain bases can promote the decomposition of boronic acids, leading to side products including homocoupled species.
-
Solution: Screen different bases. While strong bases like NaOH or NaOtBu can be effective, they can also be harsh. Milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often better choices for minimizing boronic acid decomposition.[4]
-
FAQ 2: My reaction is producing a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-arylated product?
Answer: Achieving mono-selectivity requires carefully controlling the reaction to favor a single coupling event at one of the two reactive C-Br positions.
Primary Causes & Solutions:
-
Stoichiometry: Using an excess of the boronic acid or running the reaction for too long will inevitably lead to the formation of the di-substituted product.
-
Solution: Begin by using a slight deficiency or stoichiometric equivalent (e.g., 0.95 to 1.05 eq.) of the boronic acid relative to the dibromo-substrate. Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed and before significant di-substitution occurs.
-
-
Reaction Temperature & Time: Higher temperatures and longer reaction times provide more energy and opportunity for the less reactive mono-coupled product to undergo a second oxidative addition and coupling.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. An initial temperature screen (e.g., 60°C, 80°C, 100°C) is highly recommended. Minimize reaction time accordingly.
-
-
Catalyst Loading: High catalyst loading can increase the rate of both the first and second coupling reactions, potentially reducing selectivity.
-
Solution: Use the lowest effective catalyst loading (e.g., start with 1-2 mol %). While this may slow the reaction, it can significantly enhance selectivity for the mono-adduct.
-
FAQ 3: I've identified a byproduct where a bromine atom has been replaced by a hydrogen (protodehalogenation). What causes this?
Answer: Protodehalogenation (or hydrodehalogenation) is a side reaction where the aryl-halide is reduced to an aryl-H bond.[6][10] This is a common issue, especially with electron-deficient or sterically hindered substrates.[11]
Primary Causes & Solutions:
-
Hydrogen Source: The hydrogen atom can come from various sources, including residual water, alcohols (if used as a solvent or additive), or even certain amine bases.[6][10]
-
Solution: Use anhydrous solvents and reagents. If water is required for the reaction (as is common in Suzuki couplings), use a precisely controlled amount. Avoid using alcoholic solvents if protodehalogenation is a major issue.
-
-
Mechanism: After oxidative addition of the Ar-Br bond to Pd(0) to form an Ar-Pd(II)-Br complex, a competing pathway can involve the palladium complex abstracting a hydride (H⁻) from a source in the mixture. Subsequent reductive elimination of Ar-H yields the undesired product.[6]
-
Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate of reductive elimination of the desired cross-coupled product, helping it outcompete the protodehalogenation pathway.[12] N-heterocyclic carbene (NHC) ligands have also proven effective in suppressing this side reaction.[13]
-
Section 3: Troubleshooting Guides & Protocols
Guide 1: Optimizing for Mono-Coupling at the C-Br Position (Suzuki-Miyaura)
This guide provides a baseline protocol and a decision-making workflow for maximizing the yield of the mono-substituted product while minimizing side reactions.
Baseline Experimental Protocol:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.05 mmol, 1.05 eq.), and K₃PO₄ (2.5 mmol, 2.5 eq.).
-
Degassing: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Catalyst Addition: To this stirring suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Reaction: Heat the mixture to 80-90°C and monitor its progress every 1-2 hours using TLC or GC-MS.
-
Workup: Upon consumption of the starting material, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography.
Troubleshooting Workflow:
Caption: Troubleshooting decision workflow for mono-coupling optimization.
Data Summary: Common Side Products and Their Identification
| Side Product Name | Structure (Ar = Coupling Partner) | Expected Mass Change (vs. Starting Material) | Primary Cause |
| Homocoupling | Ar-Ar | N/A (separate product) | Oxygen, Pd(II) species |
| Protodehalogenation | C₆H₂BrCl(H)F | -79.9 Da (loss of Br, gain of H) | Protic impurities, slow reductive elimination |
| Di-substitution | C₆H₂Cl(Ar)₂F | +(2 x Ar) - (2 x Br) | Excess nucleophile, long reaction time |
| Palladium Black | Pd(s) | N/A (precipitate) | Catalyst decomposition/aggregation |
Section 4: References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
Dunn, J., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10836-10893. --INVALID-LINK--
-
McManus, J. B., et al. (2021). Deciphering complexity in Pd–catalyzed cross-couplings. ChemRxiv. --INVALID-LINK--
-
Ghaffari, B., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(15), 8175-8183. --INVALID-LINK--
-
Guram, A. S., & King, A. O. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 47(4), 1021-1034. --INVALID-LINK--
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from --INVALID-LINK--
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. --INVALID-LINK--
-
Orbach, M., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 33(14), 3656-3665. --INVALID-LINK--
-
BenchChem. (2025). mitigating homocoupling in Suzuki-Miyaura reactions involving oxo-palladium. Retrieved from --INVALID-LINK--
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from --INVALID-LINK--
References
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Technical Support Center: Regioselectivity in Reactions of 2,5-Dibromo-1-chloro-3-fluorobenzene
Last Updated: October 26, 2023
Welcome to the technical support guide for controlling regioselectivity in reactions involving 2,5-Dibromo-1-chloro-3-fluorobenzene. This document provides in-depth, experience-based guidance for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying principles that govern reaction outcomes, enabling you to troubleshoot effectively and design robust synthetic strategies.
The compound this compound (C₆H₂Br₂ClF) is a versatile synthetic intermediate due to its multiple, differentially reactive halogen sites.[1] However, this same feature presents a significant challenge: achieving selective functionalization at a single desired position. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common issues encountered in the lab.
Quick Reference: Reactivity Overview
Before diving into specific reaction types, it's crucial to understand the inherent electronic and steric properties of the substrate. The strategic placement of halogens creates a unique reactivity profile.
| Position | Halogen | Key Influencing Factors |
| C1 | Chlorine | Strong inductive electron withdrawal. Less reactive than Br in cross-coupling and metal-halogen exchange. |
| C2 | Bromine | Sterically hindered by adjacent Cl and F atoms. Electronically activated by ortho/para halogens. |
| C3 | Fluorine | Most electronegative atom; activates the ring for SNAr.[2][3] Potent ortho-directing group for metallation.[4][5] |
| C5 | Bromine | Less sterically hindered than the C2-Br. More accessible for oxidative addition and metal-halogen exchange. |
digraph "Substrate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
sub [label=< <tableborder="0"cellborder="0"cellspacing="0"><tr><tdcolspan="3"><imgsrc="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=57497127&t=l"width="200"/>td>tr>table> >]; }
Caption: Structure of this compound.
FAQs and Troubleshooting Guides
FAQ 1: Nucleophilic Aromatic Substitution (SNAr)
Question: I want to perform a nucleophilic aromatic substitution. Which halogen is the most likely leaving group and why?
Answer: The fluorine at the C3 position is the most probable leaving group in a nucleophilic aromatic substitution (SNAr) reaction.
Causality & Expertise: This outcome is often counterintuitive because the Carbon-Fluorine bond is the strongest C-X bond.[6] However, in SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[2][3][7] The reaction rate is therefore governed by the stability of this intermediate, not the leaving group's ability in the traditional SN1/SN2 sense.
-
Activation by Fluorine: Fluorine's intense electron-withdrawing inductive effect powerfully stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy for the first step.[2] This effect is stronger than that of chlorine or bromine.
-
Reactivity Order: The established reactivity order for leaving groups in SNAr is F >> Cl > Br > I, the opposite of the trend seen in aliphatic substitutions.[3][8]
Troubleshooting SNAr Reactions
-
Issue: Low or no reactivity with my nucleophile.
-
Solution: Ensure your reaction conditions are sufficiently forcing. SNAr reactions on polyhalogenated aromatics often require elevated temperatures (e.g., 100-150 °C) and a polar aprotic solvent like DMSO or DMF to enhance the nucleophile's strength.[8]
-
-
Issue: Side reactions or decomposition of starting material.
-
Solution: Your nucleophile might be too basic, leading to elimination or other side reactions. Consider using the conjugate acid of your nucleophile as the solvent or using a milder base (e.g., K₂CO₃ instead of NaH). Careful temperature control is critical.
-
FAQ 2: Halogen-Metal Exchange
Question: I need to generate an organometallic intermediate (Lithium or Grignard). How can I selectively metallate one of the bromine atoms?
Answer: Achieving regioselectivity in halogen-metal exchange depends on a delicate balance of steric hindrance, electronic effects, and reaction conditions (kinetic vs. thermodynamic control).
Causality & Expertise: The two bromine atoms are in electronically and sterically distinct environments.
-
C5-Bromine (Kinetic Site): This position is less sterically hindered, making it the more accessible site for initial, rapid reaction with bulky organometallic reagents like n-BuLi or i-PrMgCl·LiCl.[9] This is the kinetically favored product.
-
C2-Bromine (Thermodynamic Site): The aryllithium or arylmagnesium species formed at C2 is potentially more stable due to the ortho-directing and stabilizing effect of the adjacent fluorine atom.[4][5] Fluorine is a powerful ortho-directing group in lithiation reactions.[4][5] Allowing the reaction to equilibrate at higher temperatures may favor metallation at this site.
Caption: Decision workflow for selective halogen-metal exchange.
Recommended Protocol for Kinetic C5-Metallation
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add n-Butyllithium (1.05 equiv) dropwise over 15 minutes, maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. The reaction progress can be monitored by quenching small aliquots with D₂O and analyzing by GC-MS.
-
Quenching: Add your desired electrophile (1.2 equiv) at -78 °C and stir for an additional hour before allowing the reaction to slowly warm to room temperature.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., EtOAc), dry, and purify by column chromatography.
Trustworthiness: The key to this protocol is strict temperature control. Allowing the mixture to warm prematurely can lead to equilibration and loss of regioselectivity. The exchange rate for Br is significantly faster than for Cl, so competitive exchange at the C1 position is minimal under these conditions.[10][11]
FAQ 3: Palladium-Catalyzed Cross-Coupling Reactions
Question: I am planning a Suzuki-Miyaura coupling. Which site will react first?
Answer: For palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig, the reaction will occur selectively at one of the C-Br bonds before reacting at the C-Cl bond. Differentiating between the two C-Br bonds is the primary challenge.
Causality & Expertise: The rate-determining step in these reactions is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[12][13] The reactivity of the C-X bond towards oxidative addition follows the general trend: C-I > C-Br >> C-Cl.[13][14]
-
C5-Bromine vs. C2-Bromine: The C5-Br bond is sterically more accessible and therefore generally more reactive towards oxidative addition with common palladium catalysts (e.g., those using PPh₃ or dppf ligands).[15][16]
-
Controlling Selectivity: To favor reaction at the more hindered C2-Br site, more sterically demanding and electron-rich phosphine ligands (e.g., P(t-Bu)₃, QPhos) may be required.[12][16] These ligands can alter the electronic and steric environment around the palladium center, sometimes reversing the "standard" selectivity.[12][15]
Troubleshooting Cross-Coupling Reactions
-
Issue: A mixture of mono-coupled products (at C2 and C5) is observed.
-
Solution: Your catalyst system is not providing sufficient selectivity.
-
Lower the temperature: This can often increase the kinetic preference for the less hindered C5 site.
-
Change the ligand: Screen a panel of phosphine ligands. For C5 selectivity, a less bulky ligand like PPh₃ is a good starting point. For C2 selectivity, try a bulkier, more electron-rich ligand.[12][16]
-
-
-
Issue: Di-substituted product is forming.
-
Solution: Use a stoichiometric amount (e.g., 0.95-1.05 equivalents) of your coupling partner (e.g., the boronic acid). Adding a large excess will drive the reaction towards double coupling. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
-
Summary of Regioselective Strategies
| Desired Functionalization Site | Recommended Reaction Type | Key Control Parameters |
| C3 (replacing F) | Nucleophilic Aromatic Substitution (SNAr) | High temperature, polar aprotic solvent (DMSO, DMF), strong nucleophile. |
| C5 (replacing Br) | Halogen-Metal Exchange | Kinetic control: n-BuLi or i-PrMgCl, low temperature (-78 °C). |
| C5 (replacing Br) | Pd-Catalyzed Cross-Coupling | Standard Pd catalyst/ligand system (e.g., Pd(PPh₃)₄), careful stoichiometry. |
| C2 (replacing Br) | Halogen-Metal Exchange | Thermodynamic control: Allow reaction to warm, or use specific bimetallic reagents.[9] |
| C2 (replacing Br) | Pd-Catalyzed Cross-Coupling | Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, QPhos).[12][16] |
References
- 1. This compound|CAS 1000572-88-2 [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tomsheppard.info [tomsheppard.info]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. grokipedia.com [grokipedia.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: Purification of 2,5-Dibromo-1-chloro-3-fluorobenzene and its Derivatives
Welcome to the technical support center for the purification of 2,5-Dibromo-1-chloro-3-fluorobenzene and its structural analogs. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile, yet challenging, polyhalogenated aromatic compounds. Due to their high lipophilicity and the subtle electronic differences between potential impurities, their purification requires a systematic and well-informed approach.[1] This document provides practical, in-depth guidance in a question-and-answer format to address common issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to help you select the appropriate purification strategy.
Q1: I have just completed my synthesis. What is the absolute first step I should take to plan the purification of my crude this compound derivative?
A1: The first and most critical step is to analyze your crude reaction mixture using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides essential information to guide your entire purification strategy.
-
Assess Complexity: TLC will reveal the number of components in your crude product. You can visualize your desired product, unreacted starting materials, and any byproducts.
-
Determine Polarity: The retention factor (Rƒ) of your compound will give you a direct indication of its polarity, which is fundamental for developing a column chromatography method.
-
Solvent System Scouting: Use TLC to test various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find one that gives good separation between your target compound and its impurities. An ideal Rƒ for the target compound for column chromatography is typically between 0.2 and 0.4.
Q2: What are the most common impurities I should anticipate when working with these polyhalogenated compounds?
A2: Given the nature of their synthesis, you can expect several types of impurities:
-
Unreacted Starting Materials: These are often the easiest to identify and separate if their polarity is significantly different from the product.
-
Positional Isomers: During halogenation or other substitution reactions, isomers can form (e.g., 2,4-Dibromo-1-chloro-3-fluorobenzene). These are often the most challenging to separate due to their very similar polarities.[2]
-
Reductive Dehalogenation Products: Side reactions can lead to the loss of a halogen atom, typically bromine, resulting in a less-halogenated impurity that will have a different polarity.
-
Reaction Byproducts: Depending on the specific reaction, other non-isomeric byproducts may form.
Q3: Which purification technique—column chromatography, recrystallization, or distillation—is most suitable for my needs?
A3: The choice depends on the scale of your reaction, the nature of your compound (solid vs. liquid), and the types of impurities present.
-
Flash Column Chromatography: This is the most versatile and common method, especially for small- to medium-scale (milligrams to several grams) purifications. It is highly effective for separating compounds with different polarities.
-
Recrystallization: If your product is a solid and you have a large quantity (grams to kilograms) with relatively minor impurities, recrystallization is an excellent, cost-effective, and scalable option.
-
Vacuum Distillation: If your product is a liquid with a boiling point that is accessible under vacuum and it is thermally stable, this method is ideal for large-scale purification to remove non-volatile or significantly lower-boiling impurities.[3]
Section 2: Core Purification Protocols
This section provides detailed, step-by-step methodologies for the most common purification techniques.
Flash Column Chromatography
Causality: This technique separates molecules based on their differential adsorption to a solid stationary phase (like silica gel) and their solubility in a liquid mobile phase (the solvent).[4] Non-polar compounds, like this compound, have a weaker interaction with the polar silica gel and are eluted faster by a non-polar solvent. More polar impurities will interact more strongly and elute later.
Experimental Protocol: Step-by-Step
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber with a test solvent system (start with 100% Hexane or Heptane and gradually increase the percentage of a more polar solvent like Ethyl Acetate or Dichloromethane).
-
Visualize the spots under UV light.
-
Adjust the solvent ratio until the desired product has an Rƒ of ~0.3, with clear separation from major impurities.
-
-
Column Preparation:
-
Select a column with an appropriate diameter and length for your sample size (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring a flat, undisturbed bed.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the chromatography solvent. Carefully pipette this solution onto the top of the silica bed.
-
Solid Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system. Maintain a constant flow rate.
-
Collect the eluent in sequentially labeled test tubes or flasks.
-
If separation is difficult, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time.
-
-
Analysis of Fractions:
-
Spot every few fractions onto a TLC plate to determine which ones contain your purified product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Caption: Workflow for Flash Column Chromatography Purification.
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during purification.
Problem 1: I can't separate my product from an impurity. They have a very similar Rƒ on the TLC plate.
-
Possible Cause: The impurity is a positional isomer. Isomers often have nearly identical polarities, making separation on standard silica gel extremely difficult.[2]
-
Solution A (Chromatography Optimization):
-
Use a Long Column: A longer column provides more surface area and can improve the separation of closely eluting compounds.
-
Slow Down: Reduce the flow rate to allow more time for equilibrium between the stationary and mobile phases.
-
Try a Different Solvent System: Sometimes, switching from a hexane/ethyl acetate system to a hexane/dichloromethane or a toluene-based system can alter selectivity.
-
-
Solution B (Advanced Techniques):
-
Alternative Stationary Phases: Consider using pentafluorophenyl (PFP) stationary phases in HPLC, which can offer unique selectivity for halogenated compounds through dipole-dipole and π-π interactions.[5]
-
Specialized HPLC Columns: Carbon-material coated columns (e.g., C70-fullerene) have shown excellent performance in separating halogenated benzene isomers by leveraging halogen–π interactions.[6][7][8][9] The strength of this interaction increases in the order F < Cl < Br < I, which can be exploited for separation.[6][7][8][9]
-
Problem 2: My compound is streaking on the TLC plate and I'm getting poor recovery from the column.
-
Possible Cause: Your compound may be unstable on the acidic surface of standard silica gel. While polyhalogenated benzenes are generally stable, other functional groups on your derivative might be acid-sensitive.
-
Solution A (Deactivate Silica Gel):
-
Prepare your chromatography solvent containing 1-2% triethylamine (a base).
-
Flush the packed column with this solvent mixture before loading your sample. This neutralizes the acidic sites on the silica gel.
-
Run the column using the same base-containing solvent system.
-
-
Solution B (Use a Different Stationary Phase):
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for acid-sensitive compounds. You will need to re-optimize your solvent system using TLC with alumina plates.
-
Florisil: This is another alternative polar adsorbent that is less acidic than silica gel.
-
References
- 1. This compound|CAS 1000572-88-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. learncbse.in [learncbse.in]
- 5. agilent.com [agilent.com]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies for Preventing Dehalogenation in Reactions with 2,5-Dibromo-1-chloro-3-fluorobenzene
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, chemists, and drug development professionals working with the polyhalogenated building block, 2,5-Dibromo-1-chloro-3-fluorobenzene[1]. While this reagent is a versatile intermediate for constructing complex molecular architectures, its multiple halogen substituents present a significant challenge: the propensity for undesired dehalogenation, particularly during cross-coupling reactions.
As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting techniques. This guide will explain the underlying causes of dehalogenation and provide actionable, in-depth strategies to maintain the integrity of your substrate and maximize the yield of your target molecule.
Part 1: Frequently Asked Questions (FAQs) - Understanding Substrate Reactivity
Before troubleshooting, it's crucial to understand the inherent chemical properties of this compound.
Q1: What is the relative reactivity of the halogen atoms on the benzene ring?
A: The reactivity of the carbon-halogen (C-X) bonds in this molecule is not uniform. In the context of transition metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig aminations, the reactivity is primarily governed by bond dissociation energy[2]. The weaker the bond, the more readily it undergoes oxidative addition to the metal center, which is often the rate-determining step[3].
The established order of reactivity is: C-Br > C-Cl > C-F .[4][5]
-
C-Br Bonds: The two carbon-bromine bonds are the most labile and will be the primary sites for initial reaction. They are also the most susceptible to the undesired side reaction of dehalogenation.
-
C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than the C-Br bonds, allowing for selective reactions at the bromine positions.
-
C-F Bond: The carbon-fluorine bond is the strongest and is generally considered inert under typical cross-coupling conditions, making it a stable substituent throughout your synthetic sequence.
Q2: Why is hydrodehalogenation the most common side reaction?
A: Hydrodehalogenation (often just called dehalogenation) is a reductive process where a halogen atom is replaced by a hydrogen atom. This side reaction is particularly prevalent in palladium-catalyzed cross-couplings[6]. The culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can react with the aryl halide complex in a competing pathway, leading to the formation of a dehalogenated arene (Ar-H) instead of the desired cross-coupled product (Ar-Nu)[4][7].
Sources of the problematic hydride include:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are known hydride donors[6].
-
Solvents: Protic solvents like alcohols or residual water can generate Pd-H species[8][9].
-
Organoboron Reagents: Impurities or decomposition of the boronic acid partner in Suzuki reactions can also be a hydride source.
Part 2: Troubleshooting Guide for Palladium-Catalyzed Reactions
This section provides a systematic approach to diagnosing and solving dehalogenation issues observed during reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.
Issue: Significant formation of 2-bromo-1-chloro-3-fluorobenzene or 1-chloro-3-fluorobenzene byproducts.
-
Probable Cause 1: The Base is a Hydride Source.
-
Explanation: Strong alkoxide bases, especially sodium tert-butoxide (NaOtBu), are frequently implicated in the formation of Pd-H species that lead to hydrodehalogenation[6]. While effective at promoting C-N or C-C bond formation, their reducing potential is a significant drawback with sensitive substrates.
-
Solution: Switch to a weaker, non-nucleophilic, inorganic base. Phosphates and carbonates are excellent choices as they are less likely to act as hydride donors[6].
-
| Base | Type | Hydride Donor Potential | Recommended Use |
| KOtBu, NaOtBu | Strong Alkoxide | High | Avoid with this substrate; high risk of dehalogenation |
| K₃PO₄ | Inorganic Phosphate | Very Low | Highly Recommended for Suzuki & Buchwald reactions |
| Cs₂CO₃, K₂CO₃ | Inorganic Carbonate | Very Low | Good alternatives, especially for Suzuki couplings |
| LHMDS | Amide Base | Low | Useful for reactions requiring tolerance of protic groups[10] |
-
Probable Cause 2: Water or Protic Solvents.
-
Explanation: Water is a known hydrogen source for the hydrodehalogenation of aryl halides in palladium-catalyzed reactions[8]. Similarly, alcoholic solvents can be oxidized by the palladium complex, generating a Pd-H species[7].
-
Solution: Employ strictly anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or 2-MeTHF[9]. Ensure all reagents, including the boronic acid and the base, are thoroughly dried before use. Degas the reaction mixture properly to remove oxygen and moisture.
-
-
Probable Cause 3: Suboptimal Ligand Choice.
-
Explanation: The ligand bound to the palladium center dictates the catalyst's stability and reactivity. Simple, less bulky ligands like triphenylphosphine (PPh₃) may not sufficiently promote the desired reductive elimination step, allowing more time for the competing dehalogenation pathway to occur[4].
-
Solution: Utilize modern, sterically hindered, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos). These ligands are designed to accelerate the C-C or C-N bond-forming reductive elimination, outcompeting the dehalogenation side reaction[10][11]. For particularly challenging substrates, using a pre-formed palladium pre-catalyst complexed with one of these ligands can ensure the formation of the active catalytic species.
-
Part 3: Recommended Experimental Protocol
This self-validating protocol for a selective Suzuki-Miyaura coupling at a C-Br position incorporates the best practices discussed above to minimize dehalogenation.
Protocol: Selective Mono-Arylation of this compound
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv, finely ground and dried).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen- and moisture-free environment[6].
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%). Then, add anhydrous 1,4-dioxane via syringe.
-
Degassing: Sparge the resulting suspension with Argon for 10-15 minutes to ensure the solvent is fully degassed[4].
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS. Note: If dehalogenation is still observed, attempt the reaction at a lower temperature (e.g., 80 °C).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the mono-arylated product.
Part 4: FAQs for Other Synthetic Transformations
Q3: Can I selectively form a Grignard reagent at one of the bromine positions?
A: While technically possible, selective mono-Grignard formation on this substrate is extremely challenging and generally not recommended for controlled, high-yield synthesis. The reactivity of the two C-Br bonds is very similar, and you would likely obtain a mixture of starting material, mono-Grignard, and di-Grignard reagents. Furthermore, the resulting highly basic Grignard reagent could act as a base or nucleophile toward another molecule of the starting material, leading to complex side products[12][13][14]. For selective functionalization, a palladium-catalyzed cross-coupling is a far more reliable method.
Q4: Is selective lithiation a viable strategy?
A: Selective lithiation presents a viable but mechanistically complex alternative. Two competing pathways exist:
-
Halogen-Lithium Exchange: This reaction typically occurs with alkyllithium reagents (like n-BuLi) at low temperatures and is fastest at the most reactive C-Br bond[2].
-
Deprotonation (Directed ortho-Metalation): The fluorine atom is a powerful ortho-directing group for deprotonation using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP)[15][16]. This would functionalize the C-H bond at the C4 position.
Achieving selectivity requires careful control of the base, solvent, and temperature. For instance, using LiTMP at very low temperatures could favor deprotonation ortho to the fluorine, while n-BuLi would likely favor Br/Li exchange. This approach requires extensive optimization for each specific application.
References
- 1. This compound|CAS 1000572-88-2 [benchchem.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 16. chimia.ch [chimia.ch]
Technical Support Center: Ligand Selection for Cross-Coupling of 2,5-Dibromo-1-chloro-3-fluorobenzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions with the challenging substrate, 2,5-Dibromo-1-chloro-3-fluorobenzene. This polyhalogenated aromatic compound is a valuable building block but presents unique challenges in achieving selective C-C and C-N bond formation.[1] The key to success lies in the rational selection of the phosphine ligand.
This document is structured to help you diagnose problems and optimize your reaction conditions by understanding the fundamental principles that govern catalyst performance.
Part 1: General Principles & Frequently Asked Questions
This section addresses broad concepts that apply across different types of coupling reactions. Understanding these fundamentals is crucial for effective troubleshooting.
Q1: What is the primary role of a phosphine ligand in a palladium-catalyzed cross-coupling reaction?
A1: The phosphine ligand is arguably the most critical component for tuning the reactivity and selectivity of the palladium catalyst. It is not merely a spectator. Its primary roles are:
-
Stabilization: The ligand stabilizes the palladium metal center, preventing its decomposition into inactive palladium black.[2]
-
Solubilization: It renders the metallic catalyst soluble in the organic reaction medium.
-
Modulation of Reactivity: Most importantly, the ligand directly influences the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation (in Suzuki-Miyaura coupling), and reductive elimination.[3][4] The electronic and steric properties of the ligand dictate the electron density and coordination environment of the palladium center, thereby controlling its activity.[5][6][7][8]
Q2: How do the electronic and steric properties of a ligand affect the catalyst's performance, especially with a substrate like this compound?
A2: The electronic and steric properties of a ligand are interconnected and profoundly impact the reaction outcome.
-
Electronic Effects: Electron-donating ligands increase the electron density on the palladium center. This makes the metal a stronger nucleophile, which significantly accelerates the rate of oxidative addition—the crucial first step where the aryl halide bond is broken and a C-Pd bond is formed.[2][9] For a polyhalogenated substrate with less reactive C-Cl bonds, using strongly electron-donating ligands (e.g., trialkylphosphines, dialkylbiaryl phosphines) is essential to facilitate their activation.[10][11][12]
-
Steric Effects: The bulkiness of a ligand, often quantified by its cone angle, also plays a vital role.
-
Bulky ligands promote the formation of coordinatively unsaturated, monoligated L1Pd(0) species, which are highly reactive in oxidative addition compared to more saturated L2Pd(0) complexes.[4][9]
-
Steric hindrance on the ligand can accelerate the final reductive elimination step, where the new C-C or C-N bond is formed and the product is released from the metal center.[13] This is because the bulky groups create strain that is relieved when the product is expelled.
-
The interplay is critical: for activating the inert C-Cl bond of this compound, a ligand that is both bulky and electron-rich (e.g., Buchwald's biaryl phosphine ligands) is typically required.[3][4]
Q3: For bidentate (diphosphine) ligands, what is the "bite angle," and why does it matter?
A3: The bite angle is the P-Pd-P bond angle in the chelated metal complex. This geometric parameter, dictated by the ligand's backbone, has a significant influence on the catalytic activity. A wider bite angle tends to promote reductive elimination.[14][15][16] The reasoning is that the preferred geometry for the resulting two-coordinate Pd(0) complex is linear (180°). A ligand with a wider bite angle pre-organizes the complex into a geometry that is closer to this final state, thus lowering the activation energy for reductive elimination.[14][17] This can be crucial for preventing side reactions like β-hydride elimination or for accelerating product turnover.
Part 2: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. With this compound, the primary challenge is controlling regioselectivity.
Q4: I want to perform a selective mono-arylation. Which C-Br bond is more reactive, and how do I control the reaction?
A4: The two bromine atoms are in electronically and sterically distinct environments.
-
C2-Br: This position is flanked by the fluorine and chlorine atoms. It is more sterically hindered.
-
C5-Br: This position is adjacent to a hydrogen and is less sterically hindered.
In palladium-catalyzed couplings, oxidative addition is often faster at the less sterically hindered position. Therefore, the C5-Br is generally more reactive towards many catalyst systems.
To achieve selective mono-arylation at the C5 position:
-
Stoichiometry: Use a slight deficiency or exactly 1.0 equivalent of the boronic acid partner.
-
Ligand Choice: Employ a bulky, monodentate ligand like SPhos or XPhos . The steric bulk of these ligands can further disfavor reaction at the more hindered C2-Br position and also helps prevent a second coupling event on the mono-arylated product.
-
Reaction Conditions: Run the reaction at a lower temperature (e.g., 60-80 °C) and monitor carefully to stop it upon consumption of the starting material.
Q5: My reaction yields a mixture of starting material, mono-arylated, and di-arylated products. How can I improve selectivity for the di-arylated product?
A5: To favor the double Suzuki coupling at both C-Br positions:
-
Stoichiometry: Use an excess of the boronic acid (e.g., 2.2-2.5 equivalents).
-
Ligand Choice: A less sterically demanding but still highly active ligand can be beneficial. While bulky ligands like XPhos are still effective, you may find that a catalyst system like Pd(PPh3)4 or a combination of Pd2(dba)3 with cataCXium® A or SPhos works well, provided the reaction is driven to completion.[18][19]
-
Reaction Conditions: Use a higher temperature (e.g., 90-110 °C) and longer reaction times to ensure the second, slower coupling reaction goes to completion.
Q6: I am trying to couple at the C-Cl bond after reacting the two C-Br positions, but the reaction is failing. What is the problem?
A6: The C-Cl bond is significantly less reactive than the C-Br bonds and requires a more powerful catalyst system.[2][12] Standard Suzuki conditions are often insufficient.
-
The Problem: The oxidative addition of aryl chlorides to Pd(0) is energetically demanding. Your catalyst system is likely not active enough.
-
The Solution: Ligand Selection is Key. You must use a state-of-the-art ligand designed for aryl chloride activation. The best choices are typically bulky and highly electron-donating dialkylbiaryl phosphine ligands.[3][4]
| Ligand Family | Specific Examples | Key Features & Rationale |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly electron-donating and sterically demanding. They promote the formation of the active monoligated Pd(0) species required for C-Cl bond cleavage.[4][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Very strong σ-donors, even more so than many phosphines. They form very stable and active palladium complexes capable of activating C-Cl bonds. |
Additionally, ensure you are using a strong base (e.g., K3PO4, Cs2CO3) and an appropriate solvent system (e.g., dioxane/water, toluene/water).[19]
Part 3: Troubleshooting Buchwald-Hartwig Amination
Forming a C-N bond with this substrate also requires careful control of selectivity. The principles are similar to those for Suzuki coupling.
Q7: How can I achieve selective mono-amination at a C-Br position?
A7: The C-Br bonds are much more reactive than the C-Cl bond in Buchwald-Hartwig amination. Selective mono-amination is generally easier to achieve than selective mono-arylation.
-
Ligand Choice: For coupling primary or secondary amines, bidentate ligands like BINAP or DPPF were early successes and can provide good results for aryl bromides.[20] However, for more general applicability and higher activity, bulky monophosphine ligands from the Buchwald group (e.g., XPhos , BrettPhos ) are the modern standard.[21][22] These ligands promote rapid reaction at the C-Br positions while leaving the C-Cl untouched under controlled conditions.
-
Base Selection: The choice of base is critical. Sodium tert-butoxide (NaOtBu) is a common and effective strong base.[23] For base-sensitive substrates, weaker bases like K2CO3 or Cs2CO3 can be used, but this may require a more active catalyst system.
-
Stoichiometry: Use 1.0-1.2 equivalents of the amine to favor mono-amination.
Q8: I am observing low yields and catalyst decomposition. What are some common causes in Buchwald-Hartwig amination?
A8: Catalyst deactivation can be a significant issue in C-N coupling.
-
Inhibition by Halide Ions: In reactions involving aryl iodides and bromides, the resulting halide salt byproduct can inhibit the catalyst.[24] This can sometimes be mitigated by solvent choice.
-
Improper Precatalyst Activation: Many modern protocols use palladium "precatalysts" (e.g., XPhos Pd G3). These are air-stable Pd(II) complexes that are efficiently reduced in situ to the active Pd(0) catalyst.[23] Using a precatalyst often gives more reproducible results than generating the catalyst from a simple salt like Pd(OAc)2.[21][23]
-
Base-Induced Ligand or Substrate Degradation: Strong bases like NaOtBu can sometimes lead to side reactions if your substrate or ligand has sensitive functional groups.[23] Careful screening of the base is recommended.
Part 4: Visualizing the Process
Understanding the catalytic cycle and the logic of ligand selection is key to success.
Generalized Catalytic Cycle for Cross-Coupling
Caption: Fig 1. Generalized Pd-Catalyzed Cross-Coupling Cycle.
Ligand Selection Workflow
Caption: Fig 2. Decision workflow for ligand selection.
Part 5: Experimental Protocol Example
Objective: Selective Suzuki-Miyaura Mono-coupling at the C5-Br position of this compound.
Disclaimer: This is a representative protocol. Optimization may be required for specific boronic acids. All operations should be performed under an inert atmosphere (Nitrogen or Argon).
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.0 mmol)
-
SPhos ligand (0.02 mmol, 2 mol%)
-
Pd(OAc)2 (0.01 mmol, 1 mol%) or SPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K3PO4), finely ground (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.0 mmol), and K3PO4 (2.0 mmol).
-
Catalyst Addition:
-
If using Pd(OAc)2 and SPhos: In a separate vial, briefly mix the Pd(OAc)2 and SPhos ligand, then add this solid mixture to the Schlenk flask.
-
If using SPhos Pd G3 Precatalyst: Add the precatalyst directly to the Schlenk flask.
-
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas (repeat 3 times).
-
Solvent Addition: Add the 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 2-12 hours. Look for the consumption of the starting material and the appearance of a new, major product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-coupled product.
References
- 1. This compound|CAS 1000572-88-2 [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Ylide Substituted Phosphines in Palladium Catalyzed Coupling [sigmaaldrich.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reductive elimination - Wikipedia [en.wikipedia.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Influence of geometry on reductive elimination of hydrocarbyl–palladium–carbene complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. Bite angle dependence of the rate of reductive elimination from diphosphine palladium complexes | Semantic Scholar [semanticscholar.org]
- 18. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Reaction Exotherms in the Metalation of 2,5-Dibromo-1-chloro-3-fluorobenzene
Introduction: The Challenge of Polychalogenated Aromatics
Welcome to the technical support center for advanced organometallic synthesis. This guide is dedicated to a particularly challenging substrate: 2,5-Dibromo-1-chloro-3-fluorobenzene. Its metalation, typically via lithium-halogen exchange with reagents like n-butyllithium (n-BuLi), is a powerful tool for creating functionalized intermediates. However, the reaction is notoriously exothermic and demands rigorous control to ensure safety, selectivity, and yield.
The primary challenge stems from the rapid kinetics of the lithium-halogen exchange, particularly with bromine atoms.[1][2] This reaction releases a significant amount of energy in a short period, which can easily lead to a runaway reaction if not properly managed. The presence of multiple halogens with different exchange rates (generally I > Br > Cl >> F) adds another layer of complexity, making regioselectivity a critical parameter to control.[2][3]
This guide provides in-depth troubleshooting advice and protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Question & Answer
Q1: My reaction is experiencing an uncontrollable, rapid temperature spike immediately after I start adding n-BuLi. What's happening and how can I prevent it?
A: This is a classic sign of an uncontrolled exotherm, likely due to the lithium-bromine exchange rate being too high for your current cooling capacity. The reaction between n-BuLi and an aryl bromide is first order in both reactants, meaning its rate is highly dependent on their concentrations.[1][4] At -78 °C, this exchange can be extremely fast.[5]
Causality:
-
High Reagent Concentration: Adding the n-BuLi too quickly creates a localized high concentration, initiating a rapid, self-accelerating reaction. The heat generated further increases the reaction rate, creating a dangerous feedback loop.
-
Inadequate Cooling: Your cooling bath (e.g., acetone/dry ice) may not be making sufficient contact with the flask, or its volume may be insufficient to absorb the energy being released.
-
Solvent Effects: Ethereal solvents like Tetrahydrofuran (THF) are known to accelerate metalation by breaking down the aggregate structures of n-BuLi (hexamers or tetramers) into more reactive monomers and dimers.[6][7][8] This enhanced reactivity directly translates to a more vigorous exotherm.[7]
Mitigation Strategies:
-
Reduce Addition Rate: This is the most critical control parameter. Use a syringe pump for precise, slow, and consistent addition of the n-BuLi solution. This keeps the concentration of the organolithium low at any given moment, allowing the cooling system to dissipate the heat as it's generated.[9]
-
Ensure Efficient Cooling: The reaction flask should be immersed deep enough in the cooling bath to cover the entire liquid volume of the reaction mixture.[9] Ensure good stirring to promote heat transfer from the bulk of the solution to the flask walls.
-
Use a Co-solvent: While THF accelerates the reaction, performing the reaction in a less coordinating solvent like hexanes or diethyl ether, or using a mixture, can temper the reactivity of n-BuLi and slow the rate of exchange.
-
Monitor Internal Temperature: Always use a thermocouple placed directly in the reaction mixture (not just in the bath) to get a true reading of the internal temperature.[9] Set an upper temperature limit, and be prepared to stop the addition if it is exceeded.
Q2: I'm getting a mixture of products, suggesting metalation is occurring at different positions. How can I improve the regioselectivity for the bromine at position 5?
A: Achieving high regioselectivity in a polyhalogenated system is a significant challenge. The desired outcome is typically the exchange of one of the bromine atoms. Lithium-halogen exchange rates follow the trend I > Br > Cl > F, so you are unlikely to displace the chlorine or fluorine.[2] However, differentiating between the two bromine atoms at positions 2 and 5 requires careful optimization.
Causality:
-
Kinetic vs. Thermodynamic Control: At very low temperatures (e.g., ≤ -78 °C), the reaction is under kinetic control. The most accessible and electronically favorable bromine will react first. The fluorine atom is a weak ortho-directing group, which may slightly favor metalation at the adjacent C2-Br. However, the chlorine at C1 provides significant steric hindrance.
-
Steric Hindrance: The bromine at position 2 is flanked by both a chlorine and a fluorine atom, making it sterically more hindered than the bromine at position 5, which is only flanked by a hydrogen and a chlorine atom. This steric factor is often the dominant one in determining the site of metalation.
-
Reaction Temperature: If the temperature is allowed to rise, even locally, the reaction can lose its kinetic selectivity. The initially formed aryllithium species might be in equilibrium with other isomers, leading to a mixture of products upon quenching.
Strategies for Improved Selectivity:
-
Maintain Low Temperature: Strict temperature control at -78 °C or even lower (e.g., -90 °C using an ethanol/N₂ bath) is crucial. This ensures the reaction remains firmly under kinetic control, favoring the sterically less hindered position.
-
Slow Addition: As with exotherm control, a very slow addition rate prevents local temperature spikes that could compromise selectivity.
-
Choice of Alkyllithium: While n-BuLi is common, using a bulkier base like sec-BuLi or t-BuLi can sometimes enhance selectivity for the less sterically hindered position. However, these reagents are also more reactive and require even more stringent temperature control.
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for this reaction? A: The ideal solvent is a trade-off between reactivity and control.
-
THF: Promotes fast reaction rates due to its ability to deaggregate n-BuLi.[7][8] Use this when you need high reactivity but be prepared for a strong exotherm. Reactions in THF are typically conducted at very low temperatures (-78 °C or below).[7]
-
Diethyl Ether (Et₂O): Less coordinating than THF, leading to a less reactive system and a more manageable exotherm. A good starting point for optimization.
-
Hexanes/Heptanes: n-BuLi exists as larger, less reactive aggregates (hexamers) in hydrocarbon solvents.[8] The reaction will be much slower, but the exotherm will be significantly easier to control. Often used in industrial-scale processes for this reason.
Q: How do I safely quench the reaction after it's complete? A: Quenching an organolithium reaction is also highly exothermic and must be done carefully.
-
Ensure the reaction mixture is still cold (at or near its reaction temperature).
-
Slowly add the quenching agent (e.g., an electrophile dissolved in an appropriate solvent, or a proton source like saturated aqueous NH₄Cl) via a dropping funnel or syringe pump.
-
Never add water directly to a large excess of unreacted n-BuLi, as the reaction is violent and can ignite the solvent.[6]
-
Allow the mixture to slowly warm to room temperature only after the quench is complete and the exotherm has subsided.
Q: What are the key safety precautions for handling n-BuLi? A: n-Butyllithium is a pyrophoric reagent, meaning it can spontaneously ignite on contact with air.[10]
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.[10][11]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles or a face shield, and appropriate gloves (e.g., nitrile gloves under neoprene or Nomex gloves).[12][13]
-
Syringe/Cannula Technique: Use well-practiced syringe or cannula transfer techniques for moving the reagent.[14]
-
Emergency Preparedness: Have a Class D (for combustible metals) or standard dry powder (ABC) fire extinguisher readily available. Do not use water or CO₂ extinguishers.[10][13]
Experimental Protocols & Data
Protocol: Controlled Metalation of this compound
1. Setup:
-
Assemble a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple probe, a nitrogen inlet, and a rubber septum.
-
Place the flask in a cooling bath (e.g., dry ice/acetone) of sufficient size.
-
Purge the entire system with dry nitrogen for at least 30 minutes.
2. Reaction:
-
Under a positive nitrogen pressure, charge the flask with this compound (1.0 eq) and anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to an internal temperature of -78 °C.
-
Fill a gas-tight syringe with n-BuLi solution (1.05 eq, 2.5 M in hexanes) and place it on a syringe pump.
-
Once the internal temperature is stable at -78 °C, begin the slow, subsurface addition of the n-BuLi solution over a period of 1-2 hours.
-
Monitor the internal temperature closely. It should not rise by more than 2-3 °C during the addition. If it does, pause the addition until the temperature restabilizes.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 30-60 minutes.
3. Quench:
-
Slowly add your desired electrophile (1.1 eq), either neat (if liquid) or dissolved in a minimal amount of dry THF, via syringe.
-
Maintain the temperature at -78 °C during the quench.
-
After the addition is complete, stir for another hour at -78 °C before allowing the bath to expire and the reaction to warm slowly to room temperature.
Table 1: Effect of Conditions on Exotherm and Selectivity (Illustrative Data)
| Condition | Solvent | Addition Time | Max Temp (°C) | Desired Product Yield (Position 5) |
| A | THF | 15 min | -65 °C (spike) | 55% (with side products) |
| B | THF | 90 min | -76 °C | 85% |
| C | Et₂O | 60 min | -75 °C | 82% |
| D | Hexanes | 60 min | -77 °C | 70% (incomplete conversion) |
Visualizations
Diagram 1: Troubleshooting Exotherm Control
This decision tree outlines the logical steps for troubleshooting an uncontrolled exotherm.
Caption: Decision tree for managing reaction exotherms.
Diagram 2: Metalation Reaction Pathway
This diagram illustrates the desired reaction and a potential side reaction.
Caption: Desired vs. side reaction pathways in metalation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 7. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 8. What Does n‑Butyllithium Look Like in Solution? - ChemistryViews [chemistryviews.org]
- 9. acs.org [acs.org]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ehs.ucr.edu [ehs.ucr.edu]
- 13. ehs.uci.edu [ehs.uci.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
troubleshooting low yield in Sonogashira coupling of polyhalogenated benzenes
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly with low yields when using polyhalogenated benzene substrates. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can not only solve your immediate problems but also build a deeper understanding of this powerful C-C bond-forming reaction.
Troubleshooting Guide: Addressing Low Yields and Side Reactions
This section is structured to address the most common issues encountered during the Sonogashira coupling of polyhalogenated arenes.
Q1: My reaction shows low conversion, and I'm recovering my starting aryl halide. What are the likely causes and solutions?
Low conversion is typically a sign of insufficient catalyst activity or unfavorable reaction kinetics, often stemming from the challenging nature of activating C-X bonds in polyhalogenated systems, especially C-Cl bonds.
Core Issue: Inefficient Oxidative Addition
The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step in the catalytic cycle.[1] For polyhalogenated benzenes, particularly less reactive bromides and chlorides, this step can be sluggish.
Solutions & Investigative Steps:
-
Evaluate the Halide's Reactivity: The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[2][3] If you are using an aryl bromide or chloride, more forcing conditions are necessary compared to an aryl iodide. For substrates with multiple different halogens, the reaction can often be selective for the more reactive halide, such as iodine over bromine, by controlling the temperature.[2]
-
Optimize the Catalyst System:
-
Palladium Precatalyst: While standard catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are common, they may be insufficient for less reactive halides.[4] Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, which can be influenced by other reaction components.[2]
-
Ligand Choice is Critical: The ligand's properties are paramount. For activating stubborn C-Br or C-Cl bonds, consider using bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, cataCXium A) or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands promote the formation of highly active, low-coordinate Pd(0) species that are more effective at oxidative addition.
-
-
Increase Reaction Temperature: Higher temperatures are often required to activate C-Br and especially C-Cl bonds.[3][5] If your reaction is proceeding at room temperature, consider incrementally increasing the temperature to 60°C, 80°C, or even higher, while monitoring for potential product degradation.
-
Solvent Effects: The polarity of the solvent can significantly impact reaction rates.[6] For challenging couplings, polar aprotic solvents like DMF, DMSO, or NMP can be more effective than THF or toluene.[5][7]
Q2: I'm observing significant amounts of homocoupling of my terminal alkyne (Glaser coupling). How can I minimize this side reaction?
The formation of a 1,3-diyne via the oxidative homocoupling of the terminal alkyne, known as the Glaser or Glaser-Hay reaction, is the most common side reaction in Sonogashira couplings.[1] It is particularly problematic when the cross-coupling is slow.
Core Issue: Copper-Mediated Dimerization in the Presence of Oxygen
The copper(I) co-catalyst, while accelerating the cross-coupling, also promotes the homocoupling of copper acetylide intermediates, especially in the presence of oxygen.[1][2][8]
Solutions & Investigative Steps:
-
Ensure Rigorous Deoxygenation: This is the first and most critical step. The homocoupling side reaction is an oxidative process.[9] Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[10] Maintain a positive pressure of inert gas throughout the reaction.
-
Minimize Catalyst and Oxygen Concentration: The yield of the homocoupling product is influenced by the concentration of both the catalyst and oxygen.[9][11] Using the minimum necessary amount of copper co-catalyst can help. Some studies have even shown that using a dilute hydrogen atmosphere (mixed with nitrogen or argon) can dramatically reduce homocoupling.[9]
-
Switch to Copper-Free Conditions: The most definitive way to eliminate Glaser coupling is to omit the copper co-catalyst entirely.[2][12] Copper-free Sonogashira reactions are well-established and are often the preferred method for substrates prone to homocoupling.[1][13]
Q3: My reaction is messy, with multiple unidentified byproducts or product decomposition. What should I investigate?
A complex reaction mixture suggests that side reactions beyond Glaser coupling are occurring or that your starting materials or product are unstable under the reaction conditions.
Core Issue: Reaction Conditions Are Too Harsh or Incompatible with Functional Groups
Solutions & Investigative Steps:
-
Re-evaluate the Base: The base is crucial for deprotonating the alkyne.[16] Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) often serve as both the base and solvent.[2] However, if these are not effective or lead to side reactions, consider inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[5][15] These can be particularly useful in copper-free systems.
-
Lower the Reaction Temperature: While high temperatures can be necessary to activate the C-X bond, they can also lead to the degradation of sensitive functional groups on your substrate or product.[3] Try to find the minimum temperature required for a reasonable reaction rate.
-
Check for Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition and precipitation out of the solution, leading to a loss of activity.[17] This can be caused by impurities, excessively high temperatures, or an inappropriate solvent/ligand combination. Anecdotal evidence suggests that THF can sometimes promote the formation of palladium black.[17]
-
Consider Dehalogenation: In some cases, particularly with highly halogenated benzenes and sterically hindered alkynes, a side reaction involving simultaneous dehalogenation and hydrogenation (DHH) can occur, where a halogen is replaced by a hydrogen atom.[18] This pathway should be considered if you observe products with unexpected mass spectra.
Frequently Asked Questions (FAQs)
Q: How do I choose the right palladium catalyst and ligand for my polyhalogenated substrate?
The choice depends primarily on the identity of the halogen.
| Aryl Halide | Recommended Catalyst/Ligand Approach | Rationale |
| Aryl Iodide | Standard systems like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often sufficient. | The C-I bond is the most reactive, making oxidative addition relatively easy.[2] |
| Aryl Bromide | Often requires more active catalysts. Consider palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with bulky, electron-rich phosphine ligands like P(t-Bu)₃ or Buchwald-type ligands (XPhos, SPhos).[19] | The C-Br bond is significantly less reactive than the C-I bond, requiring a more potent catalyst to facilitate oxidative addition. |
| Aryl Chloride | This is the most challenging substrate. Requires highly active catalyst systems, often involving bulky, electron-rich phosphines (cataCXium A, sXPhos) or N-heterocyclic carbenes (NHCs).[5] | The C-Cl bond is very strong and unreactive. The catalyst system must be highly active to achieve oxidative addition at a reasonable rate. |
Q: What is the role of the copper co-catalyst, and when should I consider a copper-free system?
The copper(I) co-catalyst plays a crucial role in the traditional Sonogashira reaction. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[2][12] This species then undergoes transmetalation with the Pd(II)-aryl complex, which is a key step in the catalytic cycle.[4] The use of copper generally allows the reaction to proceed under milder conditions (e.g., room temperature).[20]
Consider a copper-free system when:
-
Your product purification is complicated by residual copper, which is a major concern in pharmaceutical applications.[1]
-
Your substrates or products are sensitive to copper.
Q: Which base and solvent system is optimal?
The optimal choice is substrate-dependent.
-
Bases: Amines like triethylamine (TEA), diethylamine, or piperidine are very common and can often be used as the solvent.[2][10] They are sufficiently basic to deprotonate the alkyne once it coordinates to the copper (in the copper-catalyzed cycle). For less reactive substrates or in copper-free systems, stronger inorganic bases like Cs₂CO₃ or K₂CO₃ may be required to facilitate alkyne deprotonation.[15]
-
Solvents: The solvent must dissolve a variety of components, from the aryl halide to the palladium complexes and base.[6] Amine bases often serve as the solvent. However, co-solvents are frequently used.[3] For difficult couplings involving aryl chlorides, polar aprotic solvents like DMF, NMP, or acetonitrile can improve yields.[5][7]
Q: What is the general reactivity trend for different aryl halides?
The rate of oxidative addition, and thus the overall reaction rate, is highly dependent on the carbon-halogen bond strength.[4] The accepted reactivity order is:
I > Br > OTf (triflate) >> Cl [2][3][4]
This differential reactivity can be exploited for selective functionalization of polyhalogenated arenes. For example, in a molecule containing both an iodine and a bromine atom, the Sonogashira coupling can often be performed selectively at the C-I bond by using milder conditions.[2]
Visualizing the Process
Diagram 1: The Competing Catalytic Cycles
Caption: Competing pathways in a copper-catalyzed Sonogashira reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low Sonogashira yields.
Key Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of an aryl bromide.
-
Preparation: To a dry Schlenk flask under an Argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%).
-
Solvent Addition: Add freshly distilled and degassed triethylamine (5 mL) and THF (5 mL).
-
Reagent Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.
-
Reaction: Stir the mixture at the desired temperature (start at room temperature for aryl iodides, 60-80°C for aryl bromides) and monitor by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite® to remove the catalyst.[3] Wash the filtrate with saturated aqueous NH₄Cl, then brine.[3] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when Glaser homocoupling is a significant issue.
-
Preparation: To a dry Schlenk flask under an Argon atmosphere, add the aryl halide (1.0 mmol, 1.0 eq), a palladium precatalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a bulky phosphine ligand such as P(t-Bu)₃ (0.04 mmol, 4 mol%).
-
Base and Solvent: Add an inorganic base such as anhydrous Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq) and a degassed polar aprotic solvent like acetonitrile or DMF (5 mL).[15]
-
Reagent Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.
-
Reaction: Heat the mixture to the required temperature (typically 80-110°C) and monitor by TLC or GC-MS. Copper-free reactions may require longer reaction times than their copper-catalyzed counterparts.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. books.lucp.net [books.lucp.net]
- 7. A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction - Lookchem [lookchem.com]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving Selectivity in Nucleophilic Substitution of 2,5-Dibromo-1-chloro-3-fluorobenzene
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development professionals tackling the challenge of selective functionalization of the polyhalogenated aromatic compound, 2,5-Dibromo-1-chloro-3-fluorobenzene. This versatile building block offers multiple reaction sites, but achieving desired regioselectivity can be a significant hurdle.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of its reactivity.
Understanding the Reactivity Landscape
The key to selectivity lies in understanding the electronic and steric environment of each potential leaving group on the benzene ring. The reactivity of aryl halides in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions is governed by a complex interplay of inductive and resonance effects.[2][3][4]
-
Fluorine (C-3): Fluorine is highly electronegative, making the carbon it's attached to electron-deficient (strong -I effect). In classical SNAr, this makes the C-F bond the most activated towards nucleophilic attack, provided there is an ortho/para electron-withdrawing group to stabilize the Meisenheimer intermediate.[5][6][7] However, the C-F bond is also very strong, making it a poor leaving group in reactions where C-X bond cleavage is rate-determining, such as many cross-coupling cycles.
-
Chlorine (C-1): Chlorine is less electronegating than fluorine but still exerts a significant inductive electron-withdrawing effect.[8] Its position is flanked by two bromine atoms, creating a sterically hindered environment.
-
Bromine (C-2 and C-5): Bromine atoms are less electronegative than Cl and F but are excellent leaving groups in transition-metal-catalyzed reactions due to weaker C-Br bond strength.[9] The two bromine atoms are electronically distinct:
-
C-2 Bromine: This position is ortho to both the chlorine and fluorine atoms. The combined electron-withdrawing inductive effects of the adjacent halogens make this position more electron-deficient and thus more susceptible to oxidative addition by a metal catalyst (e.g., Palladium(0)).
-
C-5 Bromine: This position is meta to the fluorine and para to the chlorine. It is less sterically hindered than the C-2 bromine.
-
The following diagram illustrates the key electronic influences on the molecule.
Caption: Electronic and steric factors on this compound.
Frequently Asked Questions (FAQs)
Q1: I want to perform a single substitution. Which halogen is the most reactive?
A1: The answer depends entirely on the reaction type.
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The C-Br bonds are overwhelmingly more reactive than C-Cl or C-F bonds. Between the two C-Br bonds, the one at the C-2 position is generally more reactive. This is due to the cumulative inductive electron-withdrawing effects from the adjacent chlorine and fluorine atoms, which make the C-2 carbon more electrophilic and susceptible to oxidative addition by the Pd(0) catalyst.[10]
-
For Copper-Catalyzed Reactions (e.g., Ullmann Condensation): Similar to palladium catalysis, the reactivity order is typically I > Br > Cl > F.[11] Therefore, selective substitution at one of the bromine atoms is expected. The electronic activation at C-2 often favors that site.
-
For Classical Nucleophilic Aromatic Substitution (SNAr): This mechanism requires a strong electron-withdrawing group (like a nitro group) ortho or para to the leaving group.[7] In this molecule, the halogens themselves are the only activating groups. The fluorine atom at C-3 makes the C-Cl (para) and C-Br (ortho) positions more electron-deficient. However, without a strongly activating group, forcing an SNAr reaction typically requires harsh conditions (high temperature, strong base), which will likely lead to a mixture of products or decomposition. SNAr is not the recommended first approach for selective substitution on this substrate.
Q2: How can I achieve selective mono-substitution at the C-2 bromine vs. the C-5 bromine?
A2: This is the most common challenge. Selectivity is typically controlled by kinetics under carefully chosen catalytic conditions.
-
Electronic Control: As mentioned, the C-2 position is electronically more activated. Using a highly active catalyst system under mild conditions (e.g., low temperature, short reaction time) will favor substitution at the more reactive C-2 site.
-
Steric Control: If your nucleophile is very bulky, it may preferentially react at the less sterically hindered C-5 position, overriding the electronic preference for C-2. This strategy is less predictable and requires careful screening of nucleophiles and ligands.
Q3: Is it possible to substitute the chlorine or fluorine atoms?
A3: Yes, but it requires a different strategy. After both bromine atoms have been functionalized, the C-Cl bond can be targeted. Palladium-catalyzed C-Cl bond amination or coupling is possible but requires more forcing conditions and specialized catalyst systems (e.g., those using bulky, electron-rich phosphine ligands like tBuXPhos or BrettPhos).[12][13] Direct substitution of the C-F bond is extremely difficult and generally not synthetically useful for this substrate.
Troubleshooting Guides
This section addresses specific experimental problems in a cause-and-effect format.
Problem 1: Low or no conversion in a Buchwald-Hartwig amination.
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | The Pd(0) active species may not have formed or has been deactivated. Solution: Ensure you are using a reliable Pd(II) precatalyst (like Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand. Use fresh, anhydrous, and deoxygenated solvents. Oxygen can oxidize and deactivate the Pd(0) catalyst. |
| Incorrect Base | The choice of base is critical. It must be strong enough to deprotonate the amine nucleophile but not so strong that it causes side reactions. Solution: For most primary and secondary amines, NaOtBu or K₃PO₄ are effective. For less nucleophilic amines, a stronger base like LHMDS might be necessary.[12] Ensure the base is fresh and anhydrous. |
| Poor Ligand Choice | The ligand stabilizes the palladium center and facilitates the catalytic cycle. A suboptimal ligand will result in low turnover. Solution: For C-Br amination, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often excellent choices.[12][13] Screen a small panel of ligands to find the optimal one for your specific amine. |
| Low Reaction Temperature | While selectivity can be achieved at lower temperatures, the overall reaction rate may be too slow. Solution: If no reaction is observed, incrementally increase the temperature (e.g., from 80°C to 100°C in toluene or dioxane) and monitor the reaction by TLC or GC-MS. |
Problem 2: Poor selectivity; formation of di-substituted and/or isomeric products.
| Potential Cause | Explanation & Solution |
| Reaction Too Concentrated or Hot | High temperatures and concentrations increase the rate of the second substitution, leading to di-substituted byproducts. Solution: Lower the reaction temperature. Use a slightly larger volume of solvent. Most importantly, carefully monitor the reaction and stop it once the mono-substituted product is maximized. |
| Incorrect Stoichiometry | Using an excess of the nucleophile or coupling partner will drive the reaction towards di-substitution. Solution: Use the aryl halide as the limiting reagent. A stoichiometry of 1.0 equivalent of the aryl halide to 1.1-1.2 equivalents of the nucleophile is a good starting point. |
| Catalyst Loading Too High | A high catalyst concentration can accelerate the second substitution reaction before the first one has gone to completion across all starting material. Solution: Reduce the catalyst loading. Typical loadings for Pd are 1-2 mol %. |
| Equilibrating Conditions | If the reaction is run for too long, the kinetic product (substitution at C-2) might have a chance to revert or the less reactive C-5 site may start to react, leading to a mixture of isomers. Solution: Focus on achieving high conversion in a short time. Stop the reaction as soon as the starting material is consumed. |
The following workflow can guide your troubleshooting process for selectivity issues.
Caption: Troubleshooting workflow for poor reaction selectivity.
Validated Experimental Protocol
Selective Mono-Amination at the C-2 Position (Buchwald-Hartwig)
This protocol is designed to favor the kinetically controlled substitution at the more electronically activated C-2 bromine.
Materials:
-
This compound (1.0 mmol, 288.3 mg)
-
Secondary Amine (e.g., Morpholine) (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 13.7 mg)
-
XPhos (0.036 mmol, 17.2 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Solvent & Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add the anhydrous, degassed toluene via syringe, followed by the secondary amine.
-
Reaction: Seal the tube and place it in a pre-heated oil bath at 80°C.
-
Monitoring: Stir the reaction vigorously. After 1 hour, take a small aliquot (under inert atmosphere), quench with water, extract with ethyl acetate, and analyze by GC-MS and TLC to check the ratio of starting material, mono-substituted product, and di-substituted product. Continue monitoring every 1-2 hours.
-
Workup: Once the starting material is consumed and the mono-substituted product is maximized (typically 4-8 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench by slowly adding water (10 mL).
-
Extraction & Purification: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-aminated product.
Expected Outcome: This procedure should yield the 2-amino-5-bromo-1-chloro-3-fluorobenzene derivative as the major product with good selectivity over the C-5 isomer and the di-substituted product.
References
- 1. This compound|CAS 1000572-88-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comment on "The interplay between steric and electronic effects in SN2 reactions" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.rug.nl [pure.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
Technical Support Center: Catalyst Poisoning and Troubleshooting for 2,5-Dibromo-1-chloro-3-fluorobenzene in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,5-Dibromo-1-chloro-3-fluorobenzene. This polyhalogenated aromatic compound is a valuable building block in modern organic synthesis, offering multiple reaction handles for the construction of complex molecular architectures.[1] However, its rich functionality can also present unique challenges in palladium-catalyzed cross-coupling reactions, most notably, issues related to catalyst activity and longevity.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and resolve potential catalyst poisoning issues, ensuring the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound in cross-coupling reactions.
Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling with this compound. What is the likely cause?
A1: Low conversion is a frequent issue and can stem from several factors. The most probable cause is related to the catalyst's health and the inherent reactivity of the substrate. Given the multiple halogen substituents, the primary areas to investigate are:
-
Catalyst Deactivation (Poisoning): Impurities in the starting material, reagents, or solvent can act as catalyst poisons.[2] For halogenated compounds, side reactions can also generate species that inhibit the catalyst.
-
Sub-optimal Reaction Conditions: The choice of palladium precursor, ligand, base, and solvent is critical for activating the carbon-halogen bonds of this electron-deficient substrate.
-
Differential Reactivity of C-Br vs. C-Cl Bonds: The two C-Br bonds are significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling.[3][4][5] Your reaction conditions may not be sufficiently robust to activate the desired C-X bond, or you may be observing selective reaction at the more reactive sites.
Q2: Which carbon-halogen bond in this compound is most likely to react first?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl > C-F.[4][6] Therefore, the two carbon-bromine (C-Br) bonds at positions 2 and 5 are expected to be significantly more reactive than the carbon-chlorine (C-Cl) bond at position 1. The carbon-fluorine (C-F) bond is typically unreactive under standard cross-coupling conditions. Selective functionalization of one of the C-Br bonds is achievable with careful control of reaction conditions.[5]
Q3: Can impurities in my this compound starting material poison the catalyst?
A3: Absolutely. Impurities are a common source of catalyst poisoning.[2] For this specific substrate, potential problematic impurities could include:
-
Residual starting materials or byproducts from its synthesis: For instance, sulfur-containing reagents used in precursor synthesis can lead to residual sulfur impurities that are potent palladium catalyst poisons.
-
Other halogenated isomers: These may have different reactivities and could complicate the reaction profile.
-
Water and Oxygen: While some modern catalyst systems are robust, many palladium catalysts are sensitive to air and moisture. Inadequate degassing of solvents and inerting of the reaction vessel can lead to oxidation of the phosphine ligands and the palladium(0) active species.
Q4: My Buchwald-Hartwig amination is giving a complex mixture of products. What could be happening?
A4: A complex product mixture in a Buchwald-Hartwig amination with this substrate can be due to several factors:
-
Multiple reactive sites: You might be getting a mixture of mono- and di-aminated products at the two C-Br positions.
-
Side reactions: The amine nucleophile or the base can interact with the catalyst or the substrate in unintended ways. For example, strong, sterically hindered bases can sometimes promote side reactions.
-
Catalyst decomposition: If the catalyst is not stable under the reaction conditions, it can lead to uncontrolled side reactions.
-
Reaction with the chlorine substituent: While less likely, under harsh conditions, you might observe some level of reaction at the C-Cl bond, especially if the more reactive C-Br bonds have already reacted.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving specific experimental issues.
Issue 1: Reaction Stalled After Initial Conversion
Symptoms:
-
TLC or GC-MS analysis shows initial product formation, but the reaction does not proceed to completion even with extended reaction times.
-
A change in the color of the reaction mixture (e.g., from light yellow to black) may be observed, often indicating the formation of palladium black (inactive Pd(0) nanoparticles).
Potential Cause: Catalyst Deactivation
This is a classic sign of catalyst deactivation, where the catalyst is initially active but is progressively poisoned or decomposes over the course of the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled reaction.
Detailed Steps:
-
Assess Starting Material Purity:
-
Action: Analyze your this compound starting material by GC-MS and NMR to identify any potential impurities.
-
Rationale: Even small amounts of nucleophilic or strongly coordinating impurities can poison the palladium catalyst.
-
Protocol: Starting Material Purification: If impurities are detected, purify the substrate by recrystallization or column chromatography.
-
-
Scrutinize Reaction Setup and Reagents:
-
Action: Ensure all glassware is rigorously cleaned and oven-dried. Use freshly distilled, degassed solvents. Use high-purity bases and other reagents.
-
Rationale: Water, oxygen, and contaminants from solvents or bases can deactivate the catalyst.[2]
-
Protocol: Rigorous Inert Atmosphere Technique:
-
Oven-dry all glassware and cool under a stream of inert gas (Argon or Nitrogen).
-
Degas solvents by sparging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Store sensitive reagents, such as phosphine ligands and palladium precursors, in a glovebox or desiccator.
-
-
-
Optimize the Catalyst System:
-
Action: If the reaction still stalls, consider changing the ligand or palladium precursor. For challenging substrates, more robust catalyst systems are often required.
-
Rationale: The stability and activity of the palladium catalyst are highly dependent on the supporting ligand. Bulky, electron-rich phosphine ligands can often stabilize the catalyst and promote the desired reaction pathway.
-
Recommendation: For Suzuki-Miyaura, consider ligands like SPhos, XPhos, or RuPhos. For Buchwald-Hartwig amination, ligands such as Josiphos or BrettPhos may offer improved stability and activity.[7]
-
Issue 2: Low Yield and/or Selectivity in Mono-functionalization
Symptoms:
-
The desired mono-substituted product is formed in low yield.
-
A significant amount of di-substituted product is observed, even when using one equivalent of the coupling partner.
-
A large amount of starting material remains unreacted.
Potential Cause: Mismatched Reactivity and Conditions
The two C-Br bonds in this compound have similar intrinsic reactivity, making selective mono-functionalization challenging. The reaction conditions may be too harsh, leading to over-reaction, or too mild, resulting in poor conversion.
Troubleshooting Workflow:
References
Validation & Comparative
A Senior Application Scientist's Guide to 2,5-Dibromo-1-chloro-3-fluorobenzene Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the precise characterization of halogenated aromatic compounds is paramount. 2,5-Dibromo-1-chloro-3-fluorobenzene, a key building block in the development of novel therapeutics and advanced materials, demands analytical standards of the highest purity and reliability.[1] This guide offers an in-depth comparison of analytical standards for this compound, providing the technical insights and experimental frameworks necessary for informed selection and application.
The Critical Role of High-Purity Analytical Standards
The isomeric purity of this compound is a critical determinant of reaction yield, impurity profiles, and the ultimate efficacy and safety of the final product. The presence of even trace amounts of positional isomers or other halogenated impurities can lead to unforeseen side reactions and complicate downstream processes. Therefore, the use of well-characterized analytical standards is not merely a matter of good practice but a foundational requirement for robust and reproducible scientific outcomes.
Comparison of Commercially Available Analytical Standards
While a direct head-to-head comparative study of all commercially available this compound standards is not publicly available, researchers can evaluate and select standards based on the information provided in Certificates of Analysis (CofA) and product specifications from various suppliers. The following table outlines the key parameters to consider when comparing these standards.
Table 1: Key Comparison Parameters for this compound Analytical Standards
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Importance & Expert Insight |
| Purity (by GC or HPLC) | ≥98.0% | ≥99.0% | ≥99.5% (Certified Reference Material) | Higher purity minimizes the risk of interference from impurities in quantitative analysis. For drug development, the highest available purity is recommended to avoid introducing unknown variables. |
| Identity Confirmation | ¹H NMR, MS | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, IR | A comprehensive suite of analytical techniques provides greater confidence in the structural identity of the standard. ¹⁹F NMR is particularly valuable for fluorinated compounds.[2][3] |
| Certified Concentration | Not Applicable | Not Applicable | Provided with uncertainty | For use as a calibrant in quantitative assays, a certified concentration with a stated uncertainty is essential for establishing metrological traceability. |
| Impurities Profiled | Major impurities may be listed | Key isomers and residual solvents may be quantified | Comprehensive impurity profiling with quantification | A detailed impurity profile allows for the identification of potential interferences and helps in the development of specific analytical methods. |
| Format | Neat solid/liquid | Neat solid/liquid | Solution in a specified solvent (e.g., 1 mg/mL in Methanol) | A solution-based standard can save preparation time and reduce handling errors, but the solvent must be compatible with the analytical method. |
| Documentation | Certificate of Analysis | Certificate of Analysis with spectral data | ISO 17034 accredited Certificate of Analysis | Accreditation to ISO 17034 ensures the highest level of quality control and competence in the production of the reference material. |
Expert Recommendation: For routine synthetic chemistry and qualitative analysis, a standard with a purity of ≥98% and confirmed identity by NMR and MS may be sufficient. However, for quantitative applications in regulated environments, such as pharmaceutical quality control, a Certified Reference Material (CRM) with a certified concentration and a comprehensive Certificate of Analysis is strongly recommended.
Analytical Methodologies for Quality Control
The accurate determination of purity and impurity profiles of this compound relies on the application of robust and validated analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It offers high resolution for the separation of closely related isomers and provides definitive identification based on mass spectra.
A Self-Validating GC-MS Protocol (Example):
The following is an example of a GC-MS method that can be adapted and validated for the analysis of this compound. The causality behind the experimental choices is explained to provide a deeper understanding.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Chromatographic Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent. Rationale: A non-polar column like DB-5ms provides good separation for a wide range of aromatic compounds based on their boiling points and is robust for routine use.
-
Inlet: Split/Splitless, 250 °C. Rationale: A split injection is used to prevent column overloading when analyzing high-concentration samples, while a splitless injection is suitable for trace analysis.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min. Rationale: The initial temperature is set below the boiling point of the solvent to ensure good peak shape. The temperature ramp allows for the elution of compounds with a range of boiling points, and the final hold ensures that all components are eluted from the column.
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (m/z 50-400). Rationale: Full scan mode is used for initial method development and identification of unknown impurities. For higher sensitivity, Selected Ion Monitoring (SIM) can be employed.
Validation Parameters to be Assessed:
-
Linearity: A calibration curve should be prepared using at least five concentration levels of a certified reference material. The correlation coefficient (r²) should be >0.995.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by serial dilution of the standard solution until a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ is achieved.
-
Accuracy: Determined by spike-recovery experiments at three different concentration levels. The recovery should be within 80-120%.
-
Precision (Repeatability and Intermediate Precision): Assessed by multiple injections of the same sample on the same day and on different days. The relative standard deviation (RSD) should be <5%.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Alternative Quantification
HPLC with UV detection is a versatile technique that can be used as an alternative or complementary method to GC-MS. It is particularly useful for the analysis of non-volatile or thermally labile impurities that may not be amenable to GC analysis.
A Self-Validating HPLC-UV Protocol (Example):
The following is an example of an HPLC-UV method that can be adapted and validated for the quantification of this compound.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector.
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. Rationale: C18 columns are widely used for reversed-phase chromatography and provide good retention and separation for a broad range of non-polar to moderately polar compounds.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v). Rationale: This mobile phase composition provides a good balance of elution strength for halogenated benzenes. The ratio can be optimized to achieve the desired retention time and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 220 nm. Rationale: The benzene ring exhibits strong absorbance in the UV region. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.
-
Injection Volume: 10 µL.
Validation Parameters: The same validation parameters as described for the GC-MS method (Linearity, LOD, LOQ, Accuracy, and Precision) should be assessed according to ICH guidelines.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: The proton NMR spectrum will show signals in the aromatic region, with chemical shifts and coupling patterns influenced by the surrounding halogen atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the benzene ring. Carbons directly attached to halogens will have characteristic chemical shifts.
-
¹⁹F NMR: Due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, ¹⁹F NMR is an excellent technique for confirming the presence and chemical environment of the fluorine atom.[2][3]
When evaluating an analytical standard, the provided NMR spectra should be carefully examined for consistency with the expected structure and for the absence of significant signals corresponding to impurities.
Conclusion
The selection of a suitable analytical standard for this compound is a critical step in ensuring the quality and reliability of research and development activities. By carefully evaluating the purity, identity, and documentation of commercially available standards and by employing robust, validated analytical methods such as GC-MS and HPLC, scientists can have confidence in their analytical results. For the most demanding applications, the use of Certified Reference Materials is highly recommended to ensure the highest level of accuracy and traceability.
References
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation: 2,5-Dibromo-1-chloro-3-fluorobenzene
Introduction: Decoding Molecular Blueprints
In the landscape of analytical chemistry, particularly within pharmaceutical development and environmental analysis, the unequivocal identification of complex organic molecules is paramount. Electron Ionization Mass Spectrometry (EI-MS) stands as a cornerstone technique, providing not just the molecular weight but also a structural "fingerprint" through predictable fragmentation patterns. This guide delves into the mass spectrometric behavior of 2,5-Dibromo-1-chloro-3-fluorobenzene, a polysubstituted aromatic compound whose intricate structure presents a compelling case study in fragmentation analysis.
Due to the absence of a publicly available experimental spectrum for this specific isomer, this guide will construct a detailed predictive fragmentation pathway. This predictive analysis is grounded in the fundamental principles of physical organic chemistry, including bond dissociation energies and ion stability. To provide a robust comparative framework, we will contrast its predicted behavior with the known fragmentation of simpler, structurally related halogenated benzenes. This approach not only illuminates the fragmentation of our target molecule but also reinforces the logical principles that govern the analysis of any novel halogenated compound.
Part 1: Predicted Fragmentation Pathway of this compound
The fragmentation of a molecule in an EI-MS is a cascade of events initiated by the formation of a high-energy molecular ion (M⁺•). The subsequent bond cleavages are dictated by the relative strengths of the chemical bonds within the ion. For halogenated aromatic compounds, the carbon-halogen (C-X) bond strength is the primary determinant of the initial fragmentation steps.
The Hierarchy of Bond Dissociation Energies
The stability of the C-X bond on an aromatic ring decreases as we move down the halogen group. This is due to increasing atomic size and less effective orbital overlap with the carbon's sp² hybrid orbital.[1][2] The approximate bond dissociation energies (BDE) follow a clear trend:
This hierarchy is the foundational logic for our predictive pathway: the weakest bonds will break first. Therefore, the C-Br bonds in this compound are the most labile and will cleave preferentially.
Step 1: The Molecular Ion and Its Isotopic Signature
The first crucial observation in the mass spectrum is the molecular ion peak. The presence of two bromine atoms and one chlorine atom creates a highly characteristic and complex isotopic pattern.[5]
-
Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), a ratio of approximately 3:1.[6]
-
Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), a ratio of approximately 1:1.[6]
For this compound (C₆H₂Br₂ClF), the molecular ion will appear as a cluster of peaks. The most abundant peak in this cluster (the nominal mass) will be at m/z 286 , calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F). The full isotopic cluster will have peaks at M, M+2, M+4, and M+6, with a complex ratio determined by the combinatorial probabilities of the isotopes. The presence of two bromine atoms and one chlorine atom results in a distinctive pattern that is a powerful diagnostic tool.[7]
Step 2: Primary Fragmentation - Loss of Bromine
Given that the C-Br bond is the weakest, the most favorable initial fragmentation is the homolytic cleavage of a C-Br bond, resulting in the loss of a bromine radical (•Br).[3] This leads to the formation of a stable aryl cation.
-
[M - Br]⁺: This will be the most abundant fragment ion, likely forming the base peak of the spectrum. This fragmentation results in a loss of 79 Da or 81 Da.
Step 3: Sequential Halogen Loss
The initial fragment ion, [C₆H₂BrClF]⁺, will undergo further fragmentation. Following the same logic of bond energies, the next most likely event is the loss of the second bromine atom, followed by the chlorine atom.
-
[M - 2Br]⁺: Loss of the second bromine radical from the [M - Br]⁺ ion.
-
[M - Br - Cl]⁺ or [M - 2Br - Cl]⁺: Subsequent loss of a chlorine radical (•Cl).
The C-F bond is exceptionally strong and is unlikely to cleave under standard EI conditions.[3][8] Therefore, fragments showing the loss of fluorine are predicted to be of very low abundance or completely absent.
Summary of Predicted Fragmentation
The following table summarizes the major predicted ions for this compound. The m/z values are calculated using the most abundant isotopes.
| Ion Description | Proposed Structure | Mass Lost | Predicted m/z | Notes |
| Molecular Ion | [C₆H₂⁷⁹Br₂³⁵ClF]⁺• | - | 286 | Will show a complex M, M+2, M+4, M+6 isotopic pattern. |
| Loss of 1st Br | [C₆H₂⁷⁹Br³⁵ClF]⁺ | -79 | 207 | Likely the base peak. Will show M' and M'+2 peaks from the remaining Br and Cl. |
| Loss of 2nd Br | [C₆H₂³⁵ClF]⁺ | -158 | 128 | Loss of both bromine atoms. Will show a 3:1 M'' and M''+2 pattern for ³⁵Cl/³⁷Cl. |
| Loss of Br and Cl | [C₆H₂⁷⁹BrF]⁺ | -114 | 172 | Will show a 1:1 M''' and M'''+2 pattern for ⁷⁹Br/⁸¹Br. |
| Loss of 2Br and Cl | [C₆H₂F]⁺ | -193 | 93 | The fluorophenyl cation. Expected to be a minor fragment. |
Visualizing the Fragmentation Pathway
The logical flow of the fragmentation cascade can be visualized as follows:
Caption: Predicted EI-MS fragmentation pathway for this compound.
Part 2: Comparative Analysis with Simpler Halogenated Benzenes
To validate our predictive model, we will compare it against the known fragmentation patterns of simpler analogues.
Case Study 1: 1-Bromo-3-fluorobenzene (C₆H₄BrF)
This compound provides a simpler model with only two different halogens. Its experimental mass spectrum is available in the NIST database, serving as an excellent reference.[9][10][11]
-
Molecular Ion (m/z 174/176): The spectrum shows a strong molecular ion peak with a characteristic 1:1 M and M+2 pattern, confirming the presence of one bromine atom.[10][11]
-
Primary Fragmentation (m/z 95): The base peak is at m/z 95, which corresponds to the loss of a bromine atom ([M - Br]⁺). This aligns perfectly with our understanding of C-Br bonds being weaker than C-F bonds.
-
Other Fragments: A smaller peak at m/z 75 corresponds to the subsequent loss of HF from the m/z 95 ion, forming a benzyne radical cation ([C₆H₄]⁺•).
The fragmentation of 1-bromo-3-fluorobenzene empirically confirms that bromine loss is the dominant initial fragmentation event when both bromine and fluorine are present.
Caption: Known fragmentation pathway of 1-Bromo-3-fluorobenzene.
Case Study 2: 1-Bromo-3,5-difluorobenzene (C₆H₃BrF₂)
This compound introduces a second fluorine atom. Its NIST spectrum shows a similar pattern.[12]
-
Molecular Ion (m/z 192/194): A clear 1:1 M and M+2 pattern for one bromine atom is observed.
-
Primary Fragmentation (m/z 113): The base peak at m/z 113 corresponds to the loss of a bromine atom ([M - Br]⁺), forming the difluorophenyl cation.
-
Subsequent Fragmentation: A peak at m/z 93 indicates the loss of HF from the m/z 113 fragment.
This case further reinforces the principle that even with multiple strong C-F bonds, the weaker C-Br bond remains the primary site of fragmentation.
| Compound | Molecular Ion (m/z) | Primary Loss | Base Peak (m/z) | Key Principle Illustrated |
| 1-Bromo-3-fluorobenzene | 174/176 | •Br | 95 | C-Br bond is weaker than C-F bond.[11] |
| 1-Bromo-3,5-difluorobenzene | 192/194 | •Br | 113 | C-Br bond is weaker than C-F bond, even with multiple F atoms.[12] |
| This compound (Predicted) | 286/288/290/292 | •Br | 207 | C-Br is weaker than C-Cl, which is weaker than C-F. |
Part 3: Self-Validating Experimental Protocol
To acquire and validate the mass spectrum of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This methodology is self-validating through the inclusion of retention time data, mass spectral library matching, and the logical consistency of the observed fragmentation pattern.
Detailed GC-MS Methodology
-
Sample Preparation:
-
Accurately weigh ~1 mg of solid this compound.
-
Dissolve in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions to a final concentration of approximately 5-10 µg/mL for analysis.
-
-
Gas Chromatography (GC) Conditions:
-
GC System: Agilent 8860 GC or equivalent.
-
Injector: Split/Splitless, operated in splitless mode to maximize sensitivity.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: A non-polar capillary column, such as an Agilent DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is ideal for separating aromatic compounds.[13]
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977 MS or equivalent single quadrupole or TOF mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all relevant fragments.
-
Solvent Delay: 3-4 minutes to protect the filament from the solvent front.
-
-
Data Analysis and Validation:
-
Identify the chromatographic peak for the target analyte in the Total Ion Chromatogram (TIC).
-
Extract the mass spectrum from this peak.
-
Validation Step 1: Confirm the molecular ion cluster. Does it match the predicted m/z values and the complex isotopic pattern for C₆H₂Br₂ClF?
-
Validation Step 2: Identify the base peak. Does it correspond to the loss of a single bromine atom ([M-79]⁺ or [M-81]⁺)?
-
Validation Step 3: Correlate other major fragment ions with the predicted sequential loss of halogens.
-
Validation Step 4: Compare the acquired spectrum against commercial mass spectral libraries (e.g., NIST, Wiley) for tentative identification, though a perfect match for this specific isomer is unlikely. The fragmentation pattern of other isomers may be similar and should be noted.
-
Conclusion
The analysis of this compound by EI-MS is a textbook example of applying fundamental chemical principles to predict and interpret complex data. The fragmentation cascade is logically governed by the hierarchy of carbon-halogen bond strengths, leading to a predictable and sequential loss of bromine, then chlorine, while the robust carbon-fluorine bond remains intact. The unique isotopic signature created by the presence of two bromine atoms and one chlorine atom serves as an unmistakable marker for the molecular ion and any fragments containing these elements. By comparing this predicted behavior to the known fragmentation of simpler analogues, we build a confident and scientifically rigorous framework for the structural elucidation of novel polyhalogenated aromatic compounds.
References
- 1. homework.study.com [homework.study.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]
- 8. whitman.edu [whitman.edu]
- 9. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]
- 10. 1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]
- 12. 1-Bromo-3,5-difluorobenzene [webbook.nist.gov]
- 13. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for the Analysis of 2,5-Dibromo-1-chloro-3-fluorobenzene
For researchers, scientists, and drug development professionals, the robust and reliable analysis of pharmaceutical intermediates is paramount. 2,5-Dibromo-1-chloro-3-fluorobenzene, a highly halogenated aromatic compound, serves as a critical building block in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its purity and impurity profile directly impact the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, moving beyond a simple recitation of steps to explain the fundamental principles that guide effective method development.
The Analytical Challenge: Unraveling the Chromatographic Behavior of a Highly Halogenated Aromatic
This compound (MW: 288.34 g/mol ) presents a distinct set of challenges for chromatographic analysis. Its key physicochemical property is its high lipophilicity, with a predicted LogP of 4.0, indicating a strong affinity for non-polar environments and, consequently, significant retention in reversed-phase HPLC.[1] The presence of multiple halogen substituents (two bromine, one chlorine, one fluorine) on the benzene ring not only contributes to its hydrophobicity but also offers unique opportunities for selective interactions with different stationary phases. The primary goal of any HPLC method for this analyte is to achieve a sharp, symmetrical peak, well-resolved from any process-related impurities or degradation products.
The Method Development Workflow: A Logic-Driven Approach
Effective HPLC method development is a systematic process.[2][3][4] It begins with understanding the analyte and the analytical goals and proceeds through a logical selection and optimization of chromatographic parameters.
Caption: A systematic workflow for HPLC method development.
Stationary Phase Selection: A Tale of Two Chemistries
The choice of stationary phase is the most critical factor in determining the selectivity of a separation. For a highly hydrophobic and aromatic molecule like this compound, the two most logical choices in reversed-phase chromatography are a traditional C18 column and a Phenyl-Hexyl column.
| Feature | C18 (Octadecylsilane) | Phenyl-Hexyl |
| Primary Interaction Mechanism | Hydrophobic (Van der Waals forces) | Mixed-Mode (Hydrophobic & π-π interactions) |
| Selectivity Driver | Based on analyte hydrophobicity and shape. | Enhanced selectivity for aromatic and unsaturated compounds due to interactions with the phenyl ring.[1][5][6][7] |
| Expected Retention | High, due to the analyte's high LogP.[1] | Moderate to high, with the hexyl chain providing hydrophobicity and the phenyl group contributing to retention.[1] |
| Best Suited For | General-purpose separations of hydrophobic compounds. | Separating aromatic isomers or compounds with similar hydrophobicity but different aromaticity.[1][6][7] |
| Potential Drawbacks | May not resolve closely related aromatic impurities if their hydrophobicity is very similar. | Selectivity can be influenced by the choice of organic modifier in the mobile phase. |
The Workhorse: C18 (Octadecylsilane)
A C18 column is the default starting point for most reversed-phase method development due to its strong retentive nature for hydrophobic molecules.[8] The separation is primarily driven by the partitioning of the analyte between the polar mobile phase and the non-polar C18 alkyl chains. For this compound, a C18 column is expected to provide strong retention. However, if potential impurities include isomers with a similar degree of halogenation, a C18 column may struggle to provide adequate resolution as the separation is almost entirely based on subtle differences in hydrophobicity.
The Specialist: Phenyl-Hexyl
A Phenyl-Hexyl column offers a compelling alternative. This stationary phase has a six-carbon alkyl chain providing a moderate hydrophobic backbone, coupled with a terminal phenyl group. This dual nature allows for mixed-mode interactions: hydrophobic interactions with the hexyl chain and π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte.[1][5] These π-π interactions can provide unique selectivity for aromatic compounds, often enabling the separation of isomers that co-elute on a C18 column.[6][7] For the analysis of this compound, a Phenyl-Hexyl column is an excellent choice to enhance the resolution from other aromatic process intermediates or impurities.
Mobile Phase Optimization: Fine-Tuning the Separation
The mobile phase composition is a powerful tool for optimizing retention and selectivity.[9][10][11] For reversed-phase analysis of our target analyte, a mixture of water and an organic solvent is the standard.
Choice of Organic Modifier: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally, the preferred organic modifier due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths. It is considered a weaker solvent for π-π interactions on phenyl phases.
-
Methanol (MeOH): A more polar and protic solvent, which can lead to different selectivity compared to ACN, particularly on phenyl columns where it can enhance π-π interactions.
Given the high hydrophobicity of this compound, a high percentage of the organic modifier will be necessary to achieve a reasonable retention time (ideally, a retention factor, k, between 2 and 10).[11] A gradient elution, starting with a lower percentage of organic solvent and ramping up to a higher concentration, is highly recommended to ensure elution of the main peak with good symmetry while also resolving any less retained impurities and eluting any strongly retained components from the column.[3][12]
The Role of pH and Buffers
Since this compound is a neutral molecule, the mobile phase pH will not affect its ionization state. However, the use of a low concentration of an acid, such as 0.1% formic acid or trifluoroacetic acid, is often beneficial.[11][13][14] This practice helps to suppress the ionization of residual silanol groups on the silica surface of the stationary phase, leading to improved peak shape and reduced tailing.
Caption: Decision logic for mobile phase selection.
Detector Selection
For an aromatic compound like this compound, a UV detector is the most appropriate choice. Halogenated benzenes typically exhibit UV absorbance in the lower UV range. While the specific UV maximum for this compound is not readily published, analysis of similar compounds such as chlorobenzenes and other benzene derivatives suggests that detection at 215 nm or 254 nm would be suitable.[13][14][15][16] A photodiode array (PDA) detector is highly recommended during method development as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which can help in identifying the optimal detection wavelength and assessing peak purity.
Recommended Experimental Protocol (Starting Point)
This protocol provides a robust starting point for the analysis of this compound. Further optimization will likely be necessary based on the specific impurity profile of the sample.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.
-
Further dilute as necessary for linearity studies. The diluent should be compatible with the initial mobile phase conditions to ensure good peak shape.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Provides alternative selectivity for aromatic compounds, beneficial for impurity profiling.[1][6][7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls silanol activity for improved peak shape.[11][13][14] |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |
| Gradient Program | 0-2 min: 60% B2-15 min: 60% to 95% B15-18 min: 95% B18.1-22 min: 60% B | A shallow gradient to resolve the main peak from closely eluting impurities, followed by a wash step and re-equilibration.[3][12] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection Wavelength | 215 nm (with PDA monitoring from 200-400 nm) | A common wavelength for the detection of halogenated benzenes.[13][14][15][16] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
3. Data Analysis and System Suitability:
-
Integrate the chromatograms and identify the peak corresponding to this compound.
-
System suitability parameters should be established, including tailing factor (ideally ≤ 1.5), theoretical plates (N > 2000), and reproducibility of replicate injections (%RSD ≤ 2.0%).
Conclusion
The development of a robust HPLC method for this compound is a systematic process that hinges on a sound understanding of chromatographic principles. While a standard C18 column can provide adequate retention, a Phenyl-Hexyl column is recommended as a superior starting point due to its potential for enhanced selectivity for aromatic and halogenated compounds, which is crucial for accurate impurity profiling. The use of a gradient elution with an acetonitrile/water mobile phase containing 0.1% formic acid, coupled with UV detection at 215 nm, provides a comprehensive and scientifically justified foundation for this analysis. This guide serves as a blueprint for developing a reliable and reproducible method, ensuring the quality and consistency of this vital pharmaceutical intermediate.
References
- 1. separationmethods.com [separationmethods.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. pharmtech.com [pharmtech.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. support.waters.com [support.waters.com]
- 6. Separation of hexabromocyclododecane diastereomers: Application of C18 and phenyl-hexyl ultra-performance liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. halocolumns.com [halocolumns.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of C-Br vs. C-Cl Bonds in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1] The choice of the aryl halide coupling partner is a critical parameter that significantly influences reaction efficiency and scope. While aryl bromides have historically been the workhorse for this transformation, the economic and environmental advantages of using more abundant and less expensive aryl chlorides have driven the development of advanced catalytic systems. This guide provides an in-depth comparison of the reactivity of C-Br and C-Cl bonds in Suzuki coupling, supported by mechanistic insights and experimental data, to aid researchers in making informed decisions for their synthetic strategies.
The Decisive Step: Oxidative Addition
The catalytic cycle of the Suzuki coupling reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The initial and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][3] In this step, the palladium center inserts itself into the carbon-halogen (C-X) bond, breaking it and forming a new organopalladium(II) species. The facility of this step is directly correlated with the strength of the C-X bond.
Bond Dissociation Energy: The Root of the Reactivity Difference
The fundamental reason for the disparity in reactivity between aryl bromides and aryl chlorides lies in their respective carbon-halogen bond dissociation energies (BDEs). The C-Cl bond is significantly stronger and thus requires more energy to break than the C-Br bond. This trend is a direct consequence of the better orbital overlap between the carbon and the smaller chlorine atom compared to the larger bromine atom.[4]
| Bond Type | Bond Dissociation Energy (kcal/mol) |
| Phenyl-Chloride (Ph-Cl) | 97.1[4] |
| Phenyl-Bromide (Ph-Br) | 84.0[4] |
This ~13 kcal/mol difference in BDE presents a substantial energetic barrier for the oxidative addition of aryl chlorides, rendering them inherently less reactive than their bromide counterparts.[5] The general reactivity trend for aryl halides in Suzuki coupling follows the inverse of the C-X bond strength: Ar-I > Ar-Br > Ar-Cl.[6]
Visualizing the Catalytic Cycle
Figure 1. A simplified diagram of the Suzuki coupling catalytic cycle, highlighting the slower oxidative addition step for aryl chlorides compared to aryl bromides.
Overcoming the Inertness of C-Cl Bonds: Catalyst and Condition Optimization
The successful activation of the robust C-Cl bond in Suzuki coupling has been a significant area of research, leading to the development of specialized catalyst systems and more demanding reaction conditions.
The Role of Ligands
For the less reactive aryl chlorides, the choice of ligand on the palladium catalyst is paramount. Traditional phosphine ligands that are effective for aryl bromides often fail with aryl chlorides. The breakthrough came with the introduction of bulky, electron-donating phosphine ligands and N-heterocyclic carbenes (NHCs).[7][8]
-
Bulky, Electron-Donating Phosphine Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)3) and Buchwald's biaryl phosphine ligands increase the electron density on the palladium center.[7] This enhanced electron richness facilitates the oxidative addition into the electron-deficient C-Cl bond. The steric bulk of these ligands also promotes the final reductive elimination step.[1]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have proven to be highly effective ligands for activating aryl chlorides.[9] They form stable palladium complexes that can withstand the harsher reaction conditions often required.
Reaction Conditions: A Comparative Overview
The disparity in reactivity between C-Br and C-Cl bonds necessitates different approaches to reaction setup. The following table summarizes typical conditions for Suzuki coupling with these two classes of aryl halides.
| Parameter | Aryl Bromides | Aryl Chlorides | Rationale for Difference |
| Catalyst | Pd(PPh3)4, Pd(OAc)2/PPh3 | Pd(OAc)2/P(t-Bu)3, Pd2(dba)3/Buchwald ligands, Pd-NHC complexes[7][9] | More electron-rich and bulky ligands are needed to facilitate the oxidative addition of the stronger C-Cl bond.[8] |
| Catalyst Loading | Typically 1-3 mol% | Often higher, though modern catalysts can be effective at lower loadings (0.01-1 mol%)[10] | Higher catalyst loading can compensate for the slower reaction rate with aryl chlorides. |
| Temperature | Often room temperature to 80 °C[11] | Typically elevated temperatures (80-130 °C)[8][12] | Additional thermal energy is required to overcome the higher activation barrier of C-Cl bond cleavage. |
| Base | K2CO3, Cs2CO3, K3PO4 | Stronger bases like K3PO4, CsF are often preferred[10] | A stronger base can facilitate the transmetalation step, which can become rate-limiting with highly efficient catalysts for oxidative addition. |
| Solvent | Toluene, Dioxane, THF, often with water[13] | Similar, but sometimes higher boiling point solvents are used to accommodate higher temperatures. | Solvent choice is often dictated by the required reaction temperature and solubility of reagents. |
Experimental Protocol: A Comparative Suzuki Coupling Study
The following protocol provides a framework for a comparative study of the Suzuki coupling of 4-bromoanisole and 4-chloroanisole with phenylboronic acid.
Figure 2. A general workflow for the comparative experimental study of Suzuki coupling with aryl bromide and aryl chloride.
Step-by-Step Methodology
Reaction with 4-Bromoanisole (Aryl Bromide):
-
To an oven-dried Schlenk tube under an argon atmosphere, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol) with triphenylphosphine (0.04 mmol).
-
Add a 4:1 mixture of toluene and water (5 mL).
-
Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.
Reaction with 4-Chloroanisole (Aryl Chloride):
-
To an oven-dried Schlenk tube under an argon atmosphere, add 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and palladium(II) acetate (0.02 mmol) with a bulky, electron-donating ligand such as SPhos (0.04 mmol).
-
Add dioxane (5 mL).
-
Stir the reaction mixture at 110 °C and monitor the progress by TLC or GC-MS.
-
Follow the same work-up and purification procedure as described for the aryl bromide reaction.
Expected Outcome: The reaction with 4-bromoanisole is expected to proceed to completion in a shorter time and under milder conditions than the reaction with 4-chloroanisole. The successful coupling of 4-chloroanisole is highly dependent on the use of the more specialized catalyst system.
Conclusion
The choice between an aryl bromide and an aryl chloride in Suzuki coupling represents a trade-off between reactivity and cost/availability. While aryl bromides offer higher reactivity and are compatible with a broader range of traditional palladium catalysts, the development of advanced catalyst systems has made aryl chlorides increasingly viable and attractive substrates.[14] Understanding the fundamental differences in their C-X bond strengths and the specific catalytic requirements for activating the more inert C-Cl bond is crucial for designing efficient and economical synthetic routes in research and industrial applications.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2,5-Dibromo-1-chloro-3-fluorobenzene
Prepared by a Senior Application Scientist
For researchers and professionals in drug development, the precise and efficient construction of carbon-carbon bonds is a foundational requirement. Polyhalogenated aromatic compounds, such as 2,5-Dibromo-1-chloro-3-fluorobenzene, are versatile scaffolds, offering multiple points for diversification. However, the presence of several distinct halogen atoms presents a unique challenge in achieving selective functionalization. This guide provides an in-depth comparison of two cornerstone palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the targeted modification of this substrate. We will delve into mechanistic nuances, practical considerations, and experimental data to empower you to make the most informed decision for your synthetic strategy.
Mechanistic Foundations: A Tale of Two Transmetalations
Both the Suzuki and Stille couplings are powerful tools for forming C(sp²)–C(sp²) bonds and share a common catalytic cycle framework involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The fundamental divergence lies in the nature of the organometallic reagent and the mechanism of the crucial transmetalation step.
The catalytic cycle begins with the oxidative addition of a Pd(0) complex into a carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[4] This is followed by transmetalation, where an organic group is transferred from the organometallic reagent (boron or tin) to the palladium center. Finally, reductive elimination expels the new biaryl product, regenerating the active Pd(0) catalyst.[5]
-
Suzuki Coupling: Employs an organoboron reagent (e.g., a boronic acid). A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which then facilitates the transfer of the organic group to the palladium center.[3][6]
-
Stille Coupling: Utilizes an organotin (organostannane) reagent. This reaction is typically performed under neutral or base-free conditions, as the organostannane is sufficiently activated to undergo transmetalation directly.[2][7]
Head-to-Head Comparison for this compound
The choice between Suzuki and Stille coupling is not merely one of preference but is dictated by the specific demands of the substrate and the desired outcome.
Selectivity: The Primary Challenge
For a polyhalogenated substrate like this compound, regioselectivity is paramount. The rate of oxidative addition is generally dependent on the carbon-halogen bond dissociation energy, which follows the trend: C–I > C–Br > C–Cl >> C–F.[8] Therefore, for this molecule, reaction at one of the C–Br bonds is strongly favored over the C–Cl bond.
The key question becomes differentiating between the C2-Br and C5-Br positions.
-
C2-Br: Flanked by a chlorine and a fluorine atom, both of which are strongly electron-withdrawing. This position is electronically deactivated.
-
C5-Br: Adjacent to a hydrogen and a bromine. This position is sterically less hindered and electronically less deactivated compared to the C2 position.
Predictably, initial cross-coupling will preferentially occur at the more reactive C5-Br position due to a combination of steric accessibility and electronic factors.[8][9] Achieving mono-functionalization at this site is feasible under controlled conditions (e.g., using 1 equivalent of the organometallic reagent). Subsequent coupling at the C2-Br position would require more forcing conditions (higher temperature, longer reaction time).[8]
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (Boronic acids/esters) | Organotin (Stannanes) |
| Toxicity Profile | Low toxicity . Boron byproducts are generally benign.[1][10] | High toxicity . Organotin compounds are toxic, and byproducts are hazardous.[11][12][13][14] |
| Functional Group Tolerance | Good, but limited by the required base. Sensitive groups (e.g., esters, some N-H heterocycles) can be problematic.[15] | Excellent . The absence of a strong base makes it highly versatile for complex, functionalized molecules.[16][17] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[5] | Typically base-free. Often requires additives like Cu(I) salts or LiCl.[18] |
| Reagent Availability | Excellent. A vast library of boronic acids is commercially available.[10] | Good, but less diverse than boronic acids. Many need to be synthesized.[10] |
| Purification | Generally straightforward. Boron byproducts are often water-soluble and easily removed. | Challenging . Removal of stoichiometric tin byproducts is difficult and a major drawback.[10] |
| Cost | Generally lower cost for reagents and catalysts.[1] | Higher cost associated with tin reagents.[1] |
Practical Guidance and Experimental Protocols
For the initial functionalization of this compound, the Suzuki coupling is recommended as the primary choice due to its superior environmental profile, lower cost, and ease of purification.[10] The Stille coupling serves as a powerful alternative, particularly when dealing with base-sensitive coupling partners or when the Suzuki reaction fails to provide satisfactory yields.[19]
Generalized Protocol for Selective Mono-Suzuki Coupling
This protocol targets the more reactive C5-Br position.
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.05-1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).[20]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.[20]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).[5][9]
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.[21]
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the mono-arylated product.
Generalized Protocol for Stille Coupling
This protocol is an alternative, especially for base-sensitive substrates.
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the organostannane reagent (1.1 equiv.), and LiCl (3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or DMF.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Reaction: Heat the mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling, dilute with an organic solvent. To remove tin byproducts, wash the organic layer with an aqueous KF solution, which precipitates insoluble tin fluorides that can be filtered off.
-
Purification: After the aqueous workup, dry the organic layer, concentrate, and purify by flash column chromatography.
Decision-Making Workflow
The selection process can be guided by a logical workflow that prioritizes safety, efficiency, and substrate compatibility.
Conclusion and Outlook
For the functionalization of this compound, both Suzuki and Stille couplings are viable and powerful methods. The Suzuki coupling stands out as the method of first choice due to its use of non-toxic and readily available boronic acids, straightforward purification, and lower cost.[1][10] It is highly effective for a wide range of coupling partners.
The Stille coupling , while hampered by the high toxicity of organotin reagents and challenging purification, remains an indispensable tool.[10][12] Its key advantage is the excellent functional group tolerance afforded by its base-free conditions.[16] It should be considered the primary alternative when the Suzuki coupling is incompatible with the substrate due to base sensitivity or when it fails to deliver the desired product in acceptable yields.[19][22]
Ultimately, the optimal choice will depend on a careful evaluation of the specific chemical functionalities present in the coupling partners, alongside considerations of safety, environmental impact, and downstream processing.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. toxicfreefuture.org [toxicfreefuture.org]
- 13. Organotin compounds: toxicokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Organotin Compounds Toxicity: Focus on Kidney [frontiersin.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 17. uwindsor.ca [uwindsor.ca]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Characterization of 2,5-Dibromo-1-chloro-3-fluorobenzene
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of halogenated aromatic compounds is a critical step in synthesis, quality control, and mechanistic studies. These molecules are pivotal building blocks in the creation of novel pharmaceuticals and agrochemicals. This guide provides an in-depth comparative analysis of the expected spectroscopic data for 2,5-Dibromo-1-chloro-3-fluorobenzene, a compound for which detailed public spectroscopic data is scarce. By leveraging established principles of spectroscopy and comparing with closely related structural isomers and analogues, we can construct a reliable predictive framework for its characterization.
This guide will delve into the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of this compound. We will draw comparisons with documented data for similar polysubstituted halogenated benzenes to highlight the unique spectral signatures arising from its specific substitution pattern.
The Importance of Spectroscopic Analysis for Halogenated Benzenes
Halogenated benzenes are a class of compounds where one or more hydrogen atoms on a benzene ring are replaced by halogen atoms (F, Cl, Br, I). The nature, number, and position of these halogens profoundly influence the molecule's electronic properties, reactivity, and biological activity. Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of these compounds. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to accurate structural analysis. The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F) and their connectivity.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing (0 ppm). For ¹⁹F NMR, an external or internal standard like CFCl₃ can be used.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required compared to ¹³C NMR.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to study fragmentation patterns for structural elucidation.
Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS).
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Ensure the concentration is appropriate for the instrument's sensitivity (typically in the ppm range).
Data Acquisition (Electron Ionization - EI):
-
The sample is injected into the GC, where it is vaporized and separated from impurities.
-
The separated compound enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by observing the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Predicted Spectroscopic Data for this compound
Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on established spectroscopic principles and comparison with related compounds.
Molecular Structure and Predicted Spectral Features
validating purity of synthesized 2,5-Dibromo-1-chloro-3-fluorobenzene
An Application Scientist's Guide to the Comprehensive Purity Validation of Synthesized 2,5-Dibromo-1-chloro-3-fluorobenzene
In the landscape of pharmaceutical and materials science research, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock of reproducible results and the ultimate success of a research endeavor. The compound this compound serves as a critical building block in the synthesis of complex organic molecules, where the presence of even trace impurities can lead to failed reactions, undesirable side products, or altered biological activity in final drug candidates.
This guide provides a comprehensive framework for validating the purity of this compound. We will move beyond simple pass/fail criteria and delve into an orthogonal, multi-technique approach that provides a high-confidence, quantitative assessment of purity. This document is structured to provide not just protocols, but the scientific rationale behind the choice of each analytical technique, empowering researchers to design and interpret their own validation studies with expertise.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity validation strategy begins with an understanding of the synthetic route. While multiple pathways to this compound exist, a common approach may involve the diazotization of a substituted aniline followed by a Sandmeyer-type reaction, or direct halogenation of a fluorobenzene precursor. Such pathways can introduce a predictable spectrum of impurities.
Common Impurity Classes:
-
Regioisomers: Incomplete regioselectivity during bromination or chlorination can lead to isomers such as 2,4-Dibromo-1-chloro-3-fluorobenzene or 3,5-Dibromo-1-chloro-3-fluorobenzene.
-
Incompletely Halogenated Species: Residual starting materials or intermediates, for example, 2-Bromo-1-chloro-3-fluorobenzene or 5-Bromo-1-chloro-3-fluorobenzene.
-
Over-Halogenated Species: Introduction of an additional halogen atom, leading to tribromo- or dibromo-dichloro- species.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, heptane, ethyl acetate).
-
Reagents: Unreacted starting materials or residual catalysts.
A truly trustworthy purity assessment, therefore, must be capable of separating and identifying these structurally similar compounds.
A Comparative Framework for Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. An integrated approach, leveraging the strengths of different methods, is essential for a comprehensive and defensible purity assessment. We will compare Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is an exceptionally powerful technique for this application due to the volatility of this compound and its likely impurities. It offers high-resolution separation (GC) coupled with definitive identification and structural elucidation (MS).
Causality Behind Method Choice: The high efficiency of capillary GC columns allows for the separation of closely related regioisomers, which may be difficult to resolve by other means. The mass spectrometer provides two critical pieces of information: the molecular weight of an eluting compound from the molecular ion peak (M+) and its fragmentation pattern, which acts as a "fingerprint" for identification.
Experimental Protocol: GC-MS for Isomeric Purity
-
Sample Preparation: Accurately prepare a ~1 mg/mL solution of the synthesized this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Utilize a gas chromatograph equipped with a capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) and a mass selective detector.
-
Injection: Inject 1 µL of the sample solution using a split injection mode (e.g., 50:1 split ratio) to avoid column overloading. The injector temperature should be set to 250°C.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15°C/minute to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-500 m/z.
-
Data Interpretation: The primary peak in the total ion chromatogram (TIC) should correspond to this compound. The mass spectrum of this peak should show the characteristic isotopic pattern for two bromine atoms and one chlorine atom. Purity is typically expressed as area percent. Any smaller peaks should be integrated and their mass spectra analyzed to identify them as potential impurities.
Workflow for GC-MS Purity Validation
Caption: Workflow for purity analysis by GC-MS.
High-Performance Liquid Chromatography (HPLC): A Versatile Orthogonal Technique
HPLC provides an excellent orthogonal method to GC-MS, particularly for any potential non-volatile or thermally labile impurities that would not be amenable to gas chromatography.
Causality Behind Method Choice: By using a different separation mechanism (partitioning between a mobile phase and a stationary phase) compared to GC (volatility), HPLC provides a different selectivity profile. This means it may be able to separate impurities that co-elute in the GC analysis, and vice versa. A Diode Array Detector (DAD) is chosen for its ability to collect UV-Vis spectra for all eluting peaks, which can help in peak tracking and purity assessment.
Experimental Protocol: HPLC-DAD for Purity Assessment
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. From this, prepare a working solution at 0.1 mg/mL using the mobile phase as the diluent.
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient: Start at 60% B, increase linearly to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Detector Settings:
-
Wavelength: Monitor at 220 nm and 254 nm.
-
Full Spectrum: Collect spectra from 200-400 nm.
-
Data Interpretation: Similar to GC-MS, purity is determined by the area percent of the main peak in the chromatogram. The UV-Vis spectrum of the main peak should be consistent across its width (peak purity analysis), which indicates that no other compounds are co-eluting.
Workflow for HPLC-DAD Purity Validation
Caption: Workflow for purity analysis by HPLC-DAD.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Determination
While GC and HPLC provide relative purity (area %), quantitative NMR (qNMR) can provide an absolute purity value (w/w %) without the need for a reference standard of the compound itself. This is achieved by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.
Causality Behind Method Choice: NMR is a primary ratio method of measurement recognized by metrological institutes worldwide. Its signal response is directly proportional to the number of nuclei, making it an ideal choice for quantitative analysis. For this compound, ¹H NMR is the most common choice for qNMR.
Experimental Protocol: ¹H qNMR for Absolute Purity
-
Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a vial. The standard should have a known purity, be stable, and have sharp signals that do not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh an amount of the synthesized this compound into the same vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d) that fully dissolves both the sample and the standard.
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: Use a standard quantitative pulse sequence with a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery.
-
Acquisition Parameters: Acquire with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals being integrated).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: The purity is calculated using the following formula:
Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Comparative Performance Summary
| Technique | Principle | Primary Use Case | Advantages | Limitations |
| GC-MS | Separation by volatility, detection by mass | Identification and quantification of volatile impurities (e.g., regioisomers, residual solvents) | High resolution, provides structural information, high sensitivity | Not suitable for non-volatile or thermally labile compounds |
| HPLC-DAD | Separation by polarity, detection by UV-Vis | Orthogonal check for purity, analysis of non-volatile impurities | Wide applicability, non-destructive, peak purity analysis via DAD | Lower resolution than capillary GC for some isomers, requires chromophore |
| ¹H qNMR | Nuclear spin resonance in a magnetic field | Absolute quantitative purity determination (w/w %) | No reference standard of the analyte needed, highly accurate and precise, primary ratio method | Lower sensitivity than GC/HPLC, requires a certified internal standard, potential for signal overlap |
An Integrated Strategy for High-Confidence Purity Validation
For a compound intended for use in drug development or other high-stakes applications, a single method is insufficient. A robust, self-validating system for purity confirmation should be employed:
-
Initial Screening by GC-MS: Use GC-MS as the primary tool to identify and quantify all volatile impurities, including isomers and residual solvents. This provides the main purity profile.
-
Orthogonal Confirmation by HPLC-DAD: Run an HPLC-DAD analysis to confirm the purity value obtained by GC-MS and to ensure no non-volatile impurities are present. The results should be concordant.
-
Absolute Purity by qNMR: Perform a ¹H qNMR experiment to determine the absolute mass purity. This value serves as a definitive check on the purity values obtained from the relative chromatographic methods.
-
Final Specification: The final purity value should be reported along with the methods used. For example: "Purity: 99.8% (by GC area %), confirmed by HPLC (>99.7% area %), with an absolute purity of 99.6% (w/w % by qNMR)."
This multi-faceted approach ensures that the reported purity is not an artifact of a single analytical technique but is a true and accurate reflection of the material's composition, providing the trustworthiness required for advanced research and development.
A Senior Application Scientist's Guide to the Electrochemical Properties of 2,5-Dibromo-1-chloro-3-fluorobenzene and its Structural Analogues
Introduction: The Electrochemical Dimension of Halogenated Building Blocks
Polyhalogenated benzene derivatives are fundamental building blocks in modern organic synthesis, serving as crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The specific arrangement and type of halogen substituents on the aromatic ring dictate the molecule's reactivity, lipophilicity, and metabolic stability. However, a frequently overlooked yet critical aspect of their chemical personality is their electrochemical behavior.
The redox potentials of these compounds are not merely academic data points; they are direct measures of the energy required to add or remove electrons. This information is paramount for predicting reactivity in metal-catalyzed cross-coupling reactions, understanding potential reductive dehalogenation pathways (both synthetically and environmentally), and designing novel electrochemical syntheses.[4][5][6] Halogenated aromatics are known to be excellent electron acceptors, a property that is central to their role in various chemical and biological systems.[4]
This guide provides an in-depth comparison of the expected electrochemical properties of 2,5-Dibromo-1-chloro-3-fluorobenzene against a curated set of its structural analogues. As direct experimental data for this specific molecule is not widely published, we will ground our analysis in established principles of physical organic chemistry and provide a comprehensive, field-proven experimental protocol for researchers to determine these properties with high fidelity.
Theoretical Framework: Decoding Structure-Property Relationships in Aryl Halide Electrochemistry
The electrochemical reduction of an aryl halide (Ar-X) is an irreversible process that typically proceeds via the concerted or stepwise cleavage of the carbon-halogen bond upon electron transfer. The potential at which this occurs is highly sensitive to the molecular structure.
Key Influencing Factors:
-
Carbon-Halogen Bond Strength: The ease of reductive cleavage is inversely related to the C-X bond strength. For halogens, this trend is well-established: C-I > C-Br > C-Cl > C-F.[2] Consequently, C-Br bonds will be reduced at significantly less negative potentials than C-Cl bonds, and C-F bonds are generally considered electrochemically inert under typical conditions.
-
Degree of Halogenation: The cumulative electron-withdrawing inductive effect of multiple halogen atoms depletes the electron density of the aromatic π-system. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule easier to reduce (i.e., reduction occurs at a more positive or less negative potential).[4]
-
Positional Isomerism: The relative positions of the halogens influence the molecule's overall dipole moment and the electron density at specific carbon atoms, leading to subtle but measurable shifts in redox potentials among isomers.
-
Electrode Material and Solvent: The choice of cathode material (e.g., glassy carbon, Ag, Pt) and solvent/electrolyte system (e.g., acetonitrile with a tetralkylammonium salt) can influence the reduction potentials and the reaction mechanism.[7]
The Target Compound and Selected Analogues
To build a robust comparison, we will analyze our target molecule alongside three analogues chosen to systematically probe the effects of halogen identity and substitution pattern.
| Compound Name | Structure | Molecular Formula | Key Differentiator |
| Target: this compound | FC1=C(Br)C(Cl)=CC(Br)=C1 | C₆H₂Br₂ClF | Multi-halogenated target compound.[1] |
| Analogue A: 1-Bromo-3-chlorobenzene | Clc1cccc(Br)c1 | C₆H₄BrCl | Fewer halogen substituents.[8] |
| Analogue B: 1,3-Dibromo-5-fluorobenzene | Fc1cc(Br)cc(Br)c1 | C₆H₃Br₂F | Chlorine is replaced by hydrogen.[9] |
| Analogue C: 1-Chloro-3,5-dibromobenzene | Clc1cc(Br)cc(Br)c1 | C₆H₃Br₂Cl | Isomer of the target (different F position). |
Experimental Protocol: High-Fidelity Determination of Redox Potentials via Cyclic Voltammetry
Cyclic Voltammetry (CV) is the premier technique for rapidly assessing the electrochemical behavior of a molecule. It provides direct information on redox potentials, electron transfer kinetics, and the stability of reaction intermediates.[10]
Experimental Workflow Diagram
The following diagram outlines the logical flow for obtaining reliable CV data.
Caption: Workflow for CV analysis of aryl halides.
Step-by-Step Methodology
1. Instrumentation and Reagents:
-
Potentiostat: A computer-controlled potentiostat capable of performing standard voltammetric sweeps.[11]
-
Electrochemical Cell: A three-electrode glass cell (~10-15 mL volume).
-
Electrodes:
-
Working Electrode: Glassy Carbon (GC) electrode (3 mm diameter). Polished to a mirror finish with alumina slurry before each experiment.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) with a salt bridge.
-
Counter (Auxiliary) Electrode: Platinum wire or gauze.[11]
-
-
Solvent: Anhydrous, electrochemical-grade acetonitrile (MeCN).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or perchlorate (TBAP).
-
Internal Standard: Ferrocene (Fc).
-
Inert Gas: High-purity nitrogen or argon.
2. Solution Preparation:
-
Prepare a 0.1 M stock solution of the supporting electrolyte in acetonitrile. This is the background solution.
-
Accurately weigh and dissolve the aryl halide analyte in the background solution to a final concentration of approximately 1.0 mM.
3. The Electrochemical Measurement:
-
Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface.
-
Transfer ~10 mL of the analyte solution into the cell.
-
Insert the inert gas delivery tube below the solution surface and purge vigorously for 15 minutes to remove dissolved oxygen, which produces an interfering reduction wave. After purging, maintain a blanket of inert gas over the solution.
-
Run the Experiment:
-
Potential Window: For these compounds, a typical scan would start at 0 V, sweep towards negative potentials to -2.5 V, and then reverse back to 0 V. This window is sufficient to observe C-Br and C-Cl reduction.
-
Scan Rate: A standard scan rate of 100 mV/s is a good starting point.[12]
-
Data Acquisition: Record the cyclic voltammogram.
-
-
Internal Referencing: After recording the data, add a small amount of ferrocene to the cell and record another voltammogram. The well-behaved, reversible wave for the Fc⁺/Fc couple will be used to correct for any drift in the reference electrode potential.[13] The formal potential for this couple is calculated as (Epa + Epc)/2.
Analysis and Comparative Discussion
The output of a CV experiment is a voltammogram, a plot of current vs. potential. For the irreversible reduction of aryl halides, we are interested in the cathodic peak potential (Ep,c), the potential at which the reduction current is maximal.
Interpreting the Voltammogram
Caption: A typical irreversible reduction wave in a cyclic voltammogram.
Predicted Electrochemical Data and Discussion
The following table presents scientifically plausible, illustrative data for the cathodic peak potentials (Ep,c) of our selected compounds, based on the theoretical principles discussed earlier. This data serves as a predictive framework for what researchers should expect to find.
| Compound | Predicted Ep,c Wave 1 (V vs. Fc⁺/Fc) | Assignment | Predicted Ep,c Wave 2 (V vs. Fc⁺/Fc) | Assignment |
| Target: this compound | -1.95 | C-Br Reduction | -2.30 | C-Cl Reduction |
| Analogue A: 1-Bromo-3-chlorobenzene | -2.25 | C-Br Reduction | > -2.5 | C-Cl Reduction |
| Analogue B: 1,3-Dibromo-5-fluorobenzene | -2.05 | C-Br Reduction | N/A | N/A |
| Analogue C: 1-Chloro-3,5-dibromobenzene | -1.90 | C-Br Reduction | -2.25 | C-Cl Reduction |
Analysis of Predicted Trends:
-
Target vs. Analogue A: The first reduction for the Target compound (-1.95 V) is predicted to be significantly easier (less negative) than for Analogue A (-2.25 V). This 300 mV difference highlights the powerful cumulative electron-withdrawing effect of having four halogens versus two, which stabilizes the radical anion intermediate formed upon electron transfer.
-
C-Br vs. C-Cl Reduction: In the Target compound, two distinct reduction waves are expected. The first corresponds to the cleavage of the weaker C-Br bonds. The second, occurring at a much more negative potential (-2.30 V), is assigned to the reduction of the stronger C-Cl bond. This demonstrates the exceptional selectivity that can be achieved in electrochemical reactions.
-
Effect of Chlorine vs. Hydrogen (Target vs. Analogue B): Comparing the Target (-1.95 V) to Analogue B (-2.05 V) shows the effect of substituting a hydrogen for a chlorine atom. The chlorine atom provides additional inductive electron withdrawal, making the Target molecule slightly easier to reduce than Analogue B.
-
Isomeric Effects (Target vs. Analogue C): Analogue C is predicted to be the easiest to reduce (-1.90 V). In this isomer, the two bromine atoms and the chlorine atom are all meta to one another, maximizing their electron-withdrawing influence on the reduction sites. In the Target molecule, the 2,5-dibromo substitution pattern is para, leading to a slightly different electronic distribution and a marginally more negative reduction potential. This underscores how positional chemistry can be used to fine-tune a molecule's electrochemical properties.
Conclusion
This guide establishes a clear framework for understanding and experimentally determining the electrochemical properties of this compound and its analogues. The key takeaway for researchers is that the reductive behavior of polyhalogenated aromatics is a predictable function of the number, type, and position of the halogen substituents. The C-Br bonds are significantly more labile towards electrochemical reduction than C-Cl bonds, a feature that can be exploited for selective synthetic transformations.
By employing the detailed Cyclic Voltammetry protocol provided, drug development professionals and synthetic chemists can generate high-quality, comparative data to guide their research, enabling more rational design of reaction conditions and a deeper understanding of the intrinsic reactivity of these invaluable chemical building blocks.
References
- 1. This compound|CAS 1000572-88-2 [benchchem.com]
- 2. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical Bromofunctionalization of Alkenes and Alkynes—To Sustainability and Beyond | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bromochlorobenzene - Wikipedia [en.wikipedia.org]
- 9. 1,3-Dibromo-5-fluorobenzene 97 1435-51-4 [sigmaaldrich.com]
- 10. Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes [sciepub.com]
- 11. ossila.com [ossila.com]
- 12. youtube.com [youtube.com]
- 13. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Halogen Directing Effects in Electrophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, a nuanced understanding of substituent effects in electrophilic aromatic substitution (EAS) is paramount for the rational design of synthetic routes. Among the various substituents, halogens present a unique and instructive case. They are deactivating yet ortho/para-directing, a duality that stems from the interplay of competing electronic effects. This guide provides an in-depth comparative study of the directing effects of halogens (Fluorine, Chlorine, Bromine, and Iodine) in electrophilic aromatic substitution, supported by experimental data and detailed protocols.
The Duality of Halogens: Inductive vs. Resonance Effects
Halogens exert two primary electronic effects on an aromatic ring: the inductive effect (-I) and the resonance effect (+M or +R).[1][2]
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma (σ) bond.[3][4] This effect reduces the overall electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. This electron withdrawal is why halogens are considered deactivating groups.[5][6]
-
Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the pi (π) system of the benzene ring through resonance.[3][7] This donation of electron density increases the electron density at the ortho and para positions, but not the meta position.[6]
The overall influence of a halogen substituent is a balance of these two opposing effects. For all halogens, the inductive effect is stronger than the resonance effect, leading to a net deactivation of the ring.[7][8] However, the resonance effect, although weaker, is what governs the regioselectivity of the reaction, directing incoming electrophiles to the electron-enriched ortho and para positions.[3][6]
Visualizing the Mechanism and Directing Effects
The following diagrams illustrate the general mechanism of electrophilic aromatic substitution on a halobenzene and the resonance structures that explain the ortho/para directing effect.
References
- 1. "Secondary reactions and partial rate factors in the sulfonation of chl" by Ernest Arthur Brown [scholarsarchive.byu.edu]
- 2. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dibromo-1-chloro-3-fluorobenzene
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2,5-Dibromo-1-chloro-3-fluorobenzene (CAS No. 1000572-83-7). As a polyhalogenated aromatic compound, this substance requires meticulous handling and disposal to mitigate risks to personnel and prevent environmental contamination. The procedures outlined herein are synthesized from regulatory mandates, safety data for analogous compounds, and established best practices in laboratory chemical management.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the hazard profile of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While comprehensive toxicological data for this specific isomer may be limited, its classification as a halogenated aromatic hydrocarbon provides a strong basis for risk assessment by analogy to similar structures.[1] Halogenated organic compounds are noted for their potential for persistence and bioaccumulation in the environment.[2][3]
The primary hazards associated with compounds in this class, and therefore presumed for this substance, are summarized below.
| Hazard Classification | Description | Rationale & Implication for Disposal |
| Skin Irritation | Causes skin irritation upon direct contact.[4][5] | Requires use of chemical-resistant gloves (e.g., Nitrile, Viton®) during handling and disposal to prevent contact. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.[1][6] |
| Serious Eye Irritation | Causes serious eye irritation.[4][5] | Mandates the use of chemical safety goggles and, for larger quantities or splash risks, a face shield. Eyewash stations must be immediately accessible.[7][8] |
| Respiratory Irritation | May cause respiratory tract irritation if vapors or aerosols are inhaled.[4][5] | All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation exposure.[1] |
| Environmental Hazard | Halogenated organic compounds are regulated as hazardous waste due to their persistence and potential toxicity to aquatic life.[9][10] | Disposal must strictly follow hazardous waste regulations to prevent release into the environment. Under no circumstances should this chemical be disposed of down the drain or in general refuse.[8] |
Regulatory Framework: Compliance as a Non-Negotiable
The disposal of this compound is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, waste streams containing it are typically classified as F-listed hazardous waste .
Specifically, spent solvent mixtures containing this chemical would likely fall under codes such as:
-
F001: Spent halogenated solvents used in degreasing.[11][12]
-
F002: Spent halogenated solvents, including chlorobenzene, and still bottoms from their recovery.[11][13]
The core principle is that any waste containing 10% or more by volume of a listed halogenated solvent before use is considered hazardous.[6] The "mixture rule" further dictates that mixing a listed hazardous waste with a non-hazardous waste renders the entire mixture hazardous.[9] This regulatory foundation is the reason for the strict segregation protocols that follow.
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures safety and compliance from the point of waste generation to its final removal by a licensed disposal contractor.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Before handling the primary container or preparing waste, ensure the following PPE is worn:
-
Eye/Face Protection: Chemical safety goggles meeting OSHA's standard 29 CFR 1910.133.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.
-
Body Protection: A chemically resistant lab coat or apron. Ensure shoes are closed-toe.[1]
All operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[14][15]
Step 2: Waste Segregation
This is the most critical step in the disposal workflow. Improper segregation can lead to dangerous chemical reactions, damage to disposal equipment, and regulatory violations.
-
Primary Mandate: All waste containing this compound must be collected as Hazardous Halogenated Organic Waste .[1][16]
-
Do NOT Mix: Never mix halogenated waste with non-halogenated organic waste. The rationale is that the disposal methods differ significantly. Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the corrosive acidic gases (e.g., HCl, HBr, HF) produced.[9][17]
-
Aqueous Waste: Do not dispose of this compound down the sink.[8] If you generate an aqueous waste stream contaminated with this chemical, it must also be collected as hazardous waste.
Step 3: Containerization and Labeling
Proper containment and labeling prevent accidents and ensure the waste is accepted by the disposal facility.
-
Container Selection: Use a designated, leak-proof waste container with a tight-fitting screw cap that is chemically compatible with the waste.[6][8] Do not fill the container more than 75-80% full to allow for vapor expansion.[16]
-
Labeling: The container must be clearly labeled before the first drop of waste is added.[8] The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream. Do not use abbreviations or formulas.[8]
-
A clear statement of the associated hazards (e.g., "Irritant," "Environmental Hazard").
-
The date of accumulation (when the first waste was added).
-
Step 4: Storage and Disposal
-
Storage: Keep the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area should be under the control of the operator, away from heat or ignition sources, and ideally within secondary containment.[14]
-
Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to transport the waste yourself.[1][14]
Emergency Procedures
Spill Response
-
Evacuate & Alert: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate and call your institution's emergency number.
-
Control & Contain (if safe): For small spills inside a fume hood, prevent further spread using an absorbent material suitable for chemicals (e.g., vermiculite or commercial spill pads).
-
Cleanup: Wearing appropriate PPE, collect the absorbed material using non-sparking tools.[18][19] Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container and label it accordingly.[6]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated hazardous waste.[1]
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][15]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[7][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[15][20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18][20]
Logical Workflow for Waste Management
The following diagram illustrates the critical decision-making process for segregating and disposing of waste containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 1000572-88-2 [benchchem.com]
- 3. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-1-chloro-3-fluorobenzene | C6H3BrClF | CID 21938660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. fishersci.com [fishersci.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. Waste Code [rcrainfo.epa.gov]
- 12. wku.edu [wku.edu]
- 13. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. 2,5-Dibromo-3-fluorochlorobenzene - Safety Data Sheet [chemicalbook.com]
- 19. echemi.com [echemi.com]
- 20. fishersci.com [fishersci.com]
Mastering the Handling of 2,5-Dibromo-1-chloro-3-fluorobenzene: A Guide to Personal Protective Equipment and Safety Protocols
For Immediate Implementation: This guide provides essential safety and logistical information for the laboratory use of 2,5-Dibromo-1-chloro-3-fluorobenzene. It is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment.
The safe handling of halogenated aromatic compounds like this compound is paramount in a laboratory setting. These compounds, while valuable in synthetic chemistry, often present significant health hazards that necessitate a comprehensive personal protective equipment (PPE) and safety plan. This guide offers a detailed, step-by-step approach to mitigating risks associated with this specific chemical, from initial handling to final disposal.
Hazard Identification and Risk Assessment
Before any handling of this compound, a thorough review of its Safety Data Sheet (SDS) is mandatory. This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] A comprehensive risk assessment should be conducted to identify potential exposure scenarios in the planned experimental workflow.
Key Hazards:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.
-
Serious Eye Damage: Splashes or vapors can cause significant and potentially irreversible eye damage.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols can irritate the nose, throat, and lungs.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when working with this compound. The following table summarizes the recommended PPE, with detailed explanations to follow.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or burns. Ensure gloves are appropriate for the specific solvent and breakthrough time.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of vapors, which can cause respiratory tract irritation. |
Glove Selection: A Critical Choice
The choice of glove material is crucial for preventing skin exposure. Not all common laboratory gloves offer adequate protection against halogenated aromatic compounds.
-
Nitrile Gloves: Offer good resistance to a variety of chemicals, including some organic solvents, weak acids, and bases.[3] They are a suitable choice for incidental contact or splash protection. However, for prolonged handling, their resistance may be limited.[3]
-
Butyl Rubber Gloves: Provide excellent resistance to a wide range of corrosive chemicals, including many halogenated hydrocarbons.[4][5] They are recommended for extended handling or when there is a higher risk of direct contact.
-
Viton® Gloves: Offer excellent resistance to chlorinated and aromatic solvents.[5]
The Causality Behind Glove Choice: The effectiveness of a glove material is determined by its ability to resist permeation and degradation by the chemical. Halogenated aromatic compounds can be aggressive solvents that can swell, soften, or dissolve less-resistant materials like latex. Nitrile and butyl rubber have molecular structures that are less susceptible to attack by these types of chemicals, thus providing a more effective barrier. Always consult the glove manufacturer's chemical resistance charts for specific breakthrough times.
Safe Handling Workflow: A Step-by-Step Protocol
All work with this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.
Preparation:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is within the acceptable range.
-
Assemble all Materials: Place all necessary equipment, including the chemical container, glassware, and waste containers, inside the fume hood before starting.
-
Don Appropriate PPE: Put on all required PPE as outlined in the table above.
Handling:
-
Careful Dispensing: Use a syringe or pipette to transfer the required amount of the chemical. Avoid pouring directly from the bottle to minimize the risk of splashes.
-
Maintain a Clean Workspace: Immediately clean up any small drips or spills within the fume hood using an appropriate absorbent material.
-
Keep Containers Closed: When not in use, ensure the primary container is tightly sealed.
Workflow Diagram:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
